Tetrahydropiperine
Description
This compound has been reported in Piper swartzianum, Piper tuberculatum, and Piper longum with data available.
Structure
3D Structure
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZYKUZPJCQGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177988 | |
| Record name | Tetrahydropiperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23434-88-0 | |
| Record name | Tetrahydropiperine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropiperine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydropiperine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TETRAHYDROPIPERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8904DO502T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Neuroprotective Mechanisms of Tetrahydropiperine
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tetrahydropiperine (THP), a derivative of the black pepper alkaloid piperine, is emerging as a promising neuroprotective agent with therapeutic potential for a range of neurological disorders, including ischemic stroke and neurodegenerative diseases. Its mechanism of action is multifaceted, involving the modulation of several critical signaling pathways. This technical guide provides an in-depth analysis of THP's core neuroprotective mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways. The primary mechanisms include the activation of the PI3K/Akt/mTOR pathway leading to autophagy inhibition, the attenuation of neuroinflammation via downregulation of the NF-κB and JAK2/STAT3 pathways, the mitigation of oxidative stress through the potential activation of the Nrf2 signaling pathway, and the inhibition of apoptosis. This document serves as a comprehensive resource for researchers engaged in the study and development of novel neuroprotective therapies.
Core Neuroprotective Mechanisms of Action
This compound exerts its neuroprotective effects through a synergistic combination of anti-inflammatory, anti-oxidative, and anti-apoptotic activities, orchestrated by its influence on key intracellular signaling cascades.
Modulation of PI3K/Akt/mTOR Signaling and Autophagy Inhibition
A primary mechanism underlying THP's neuroprotective effect, particularly in the context of ischemic stroke, is its ability to activate the Phosphatidylinositol-3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin (PI3K/Akt/mTOR) signaling pathway.[1] Activation of this pathway is a crucial cell survival signal. In models of ischemic injury, THP has been shown to increase the phosphorylation and thus activation of Akt and mTOR.[1] The activated mTOR complex then acts to inhibit autophagy, a cellular self-degradation process that can lead to programmed cell death when dysregulated during an ischemic event.[1] By inhibiting excessive autophagy, THP helps preserve neuronal integrity and function following injury.[1]
Caption: THP activates the PI3K/Akt/mTOR pathway, inhibiting autophagy and promoting neuronal survival.
Attenuation of Neuroinflammation
Neuroinflammation is a critical component in the pathology of both acute brain injuries and chronic neurodegenerative diseases. THP and its related compounds exhibit potent anti-inflammatory properties. Studies on tetrahydropiperic acid (THPA) have shown it effectively suppresses the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2] This suppression is achieved, at least in part, by downregulating the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory responses.[2] Furthermore, piperine has been demonstrated to inhibit the Janus kinase/signal transducer and activator of transcription (JAK2/STAT3) pathway, another key inflammatory signaling cascade implicated in ischemic brain injury.[3] By reducing the infiltration of inflammatory cells and the production of damaging cytokines, THP mitigates secondary injury and creates a more favorable environment for neuronal survival.[2]
Mitigation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a common pathway of neuronal damage.[4] The neuroprotective effects of piperine, the precursor to THP, have been linked to its ability to combat oxidative stress.[5][6] This is achieved by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD).[4][6] A key mechanism for this action may involve the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway.[7] Under conditions of stress, Nrf2 translocates to the nucleus, where it initiates the transcription of a suite of antioxidant and cytoprotective genes.[8] By potentially activating this pathway, THP can bolster the cell's intrinsic defenses against oxidative damage.
Caption: THP inhibits inflammatory pathways (NF-κB, JAK/STAT) and activates the Nrf2 antioxidant response.
Inhibition of Apoptotic Pathways
Apoptosis, or programmed cell death, is a final common pathway for neuronal loss in many neurological conditions. Piperine has been shown to exert an anti-apoptotic effect by modulating the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[5] Specifically, it can upregulate the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax, thereby preventing the initiation of the apoptotic cascade.[5] This action helps maintain mitochondrial integrity, preventing the release of cytochrome c and the subsequent activation of caspases that execute cell death.[9][10]
Quantitative Data Summary
The neuroprotective efficacy of THP and its related compounds has been quantified in various preclinical models. The following tables summarize key findings.
Table 1: Effects of THP and Piperine on In Vivo Models of Neurological Damage
| Compound | Model | Dosage | Key Outcome(s) | Result | Reference |
| THP | Permanent Middle Cerebral Artery Occlusion (pMCAO) in rats | Not specified | Cerebral Infarction Area | Significantly reduced (P < 0.05) | [1] |
| THP | pMCAO in rats | Not specified | Neurological Deficit (Longa score, etc.) | Significantly improved (P < 0.05) | [1] |
| Piperine | MPTP-induced Parkinson's Disease in mice | 10 mg/kg (oral) | Motor Coordination (Rotarod test) | Attenuated MPTP-induced deficits | [5] |
| Piperine | MPTP-induced Parkinson's Disease in mice | 10 mg/kg (oral) | Dopaminergic Neuron Count (TH+ cells) | Prevented MPTP-induced decrease | [5] |
| Piperine | Kainic Acid (KA)-induced Excitotoxicity in rats | 10 or 50 mg/kg (i.p.) | Cognitive Impairment (Morris water maze) | Restored to normal state | [11] |
| Piperine | Ischemia/Reperfusion (I/R) in rats | Not specified | Infarction Volume (TTC staining) | Significantly reduced | [3] |
Table 2: Effects of THP and Related Compounds on Cellular and Molecular Markers
| Compound | Model | Key Marker(s) | Effect | Reference |
| THP | OGD-treated PC-12 cells | Cell Survival (CCK-8 assay) | Significantly enhanced (P < 0.05) | [1] |
| THP | pMCAO rat brain | p-Akt/Akt, p-mTOR/mTOR | Elevated protein levels | [1] |
| THP | pMCAO rat brain | Beclin1, Atg7 (Autophagy proteins) | Reduced protein levels | [1] |
| Piperine | MPTP mouse model | Activated microglia, IL-1β | Reduced number and expression | [5] |
| Piperine | MPTP mouse model | Bcl-2/Bax ratio | Maintained balance (Anti-apoptotic) | [5] |
| THPA | LPS-stimulated RAW 264.7 macrophages | NO, TNF-α, IL-6, IL-1β | Suppressed production | [2] |
| THPA | LPS-challenged mice | NF-κB activation | Downregulated | [2] |
| Piperine | I/R rat brain | p-JAK2, p-STAT3 | Lowered protein levels | [3] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments cited in the evaluation of THP's neuroprotective effects.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant method for inducing focal cerebral ischemia to simulate stroke.[12]
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Animal Model: Adult male Sprague-Dawley rats are typically used.[1]
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Anesthesia: Animals are anesthetized, often with an intraperitoneal injection of pentobarbital sodium.
-
Procedure:
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A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
The ECA is carefully dissected and ligated distally.
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A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA through a small incision.
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The filament is advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA), which is typically a distance of 18-20 mm from the carotid bifurcation.
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For permanent MCAO (pMCAO), the filament is left in place.[1] For transient MCAO (tMCAO), the filament is withdrawn after a set period (e.g., 60-120 minutes) to allow for reperfusion.[13]
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Sham Control: Sham-operated animals undergo the same surgical procedure, but the filament is not advanced to occlude the MCA.
In Vitro Model: Oxygen-Glucose Deprivation (OGD)
The OGD model mimics the ischemic conditions of stroke in a cell culture environment.[1]
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Cell Line: PC-12 cells or primary neurons are commonly used.[1]
-
Procedure:
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The normal cell culture medium is replaced with a glucose-free medium (e.g., Earle's balanced salt solution).
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The culture plates are placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N₂, 5% CO₂) at 37°C for a predetermined duration to induce injury.
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To simulate reperfusion, the glucose-free medium is replaced with normal, glucose-containing culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂).
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-
Drug Treatment: THP is added to the culture medium before, during, or after the OGD insult to assess its protective effects.
Assessment Methodologies
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Triphenyltetrazolium Chloride (TTC) Staining: Used to measure the cerebral infarct volume. Viable tissue, rich in dehydrogenase enzymes, stains red, while infarcted tissue remains unstained (white).[1]
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Hematoxylin and Eosin (H&E) and Nissl Staining: Standard histological techniques used to assess morphological changes in neurons, such as cell death, shrinkage, and loss.[1]
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Behavioral Tests: A battery of tests, including the Longa score, balance beam test, and open-field test, are used to assess neurological deficits and motor function recovery in animal models.[1]
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Western Blot: A molecular biology technique used to detect and quantify the expression levels of specific proteins, such as those involved in the PI3K/Akt, inflammatory, and apoptotic pathways.[1]
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Cell Viability Assays (e.g., CCK-8): Used in in vitro models to quantify the number of living cells after an insult and/or drug treatment, providing a measure of cytotoxicity and cytoprotection.[1]
Caption: A typical workflow for evaluating the neuroprotective efficacy of THP in an animal model of stroke.
Conclusion and Future Directions
This compound demonstrates significant neuroprotective potential through a robust and multi-pronged mechanism of action. By concurrently activating pro-survival pathways like PI3K/Akt/mTOR while suppressing detrimental neuroinflammatory, oxidative, and apoptotic processes, THP stands out as a compelling therapeutic candidate. The preclinical data summarized herein provide a strong foundation for its further development.
Future research should focus on several key areas:
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Pharmacokinetics and Bioavailability: Detailed studies are needed to optimize the delivery of THP across the blood-brain barrier.
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Dose-Response and Therapeutic Window: Elucidating the optimal dosing regimen and the time frame after injury during which THP is effective is crucial for clinical translation.
-
Chronic Neurodegenerative Models: While efficacy in acute injury models is promising, evaluating THP in chronic models of diseases like Alzheimer's and Parkinson's is a critical next step.
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Target Deconvolution: Further molecular studies to precisely identify the direct binding targets of THP will help in refining its therapeutic application and in the design of next-generation analogs with improved potency and specificity.
References
- 1. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. RETRACTED: Piperine Regulates Nrf-2/Keap-1 Signalling and Exhibits Anticancer Effect in Experimental Colon Carcinogenesis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tetrahydrobiopterin causes mitochondrial dysfunction in dopaminergic cells: implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Levo-tetrahydropalmatine Attenuates Neuron Apoptosis Induced by Cerebral Ischemia-Reperfusion Injury: Involvement of c-Abl Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Piperine Provides Neuroprotection against Kainic Acid-Induced Neurotoxicity via Maintaining NGF Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective capabilities of TSA against cerebral ischemia/reperfusion injury via PI3K/Akt signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Tetrandrine: A Natural Alkaloid with Neuroprotective Potential in Ischemic Stroke
An In-depth Technical Guide for Researchers and Drug Development Professionals
Tetrandrine, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has emerged as a promising neuroprotective agent in the context of ischemic stroke.[1][2] Its multifaceted pharmacological activities, including anti-inflammatory, antioxidant, and calcium channel blocking effects, position it as a compelling candidate for further investigation and therapeutic development.[1][2][3][4] This technical guide provides a comprehensive overview of the current preclinical evidence supporting the neuroprotective effects of tetrandrine, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental protocols.
Core Mechanisms of Neuroprotection
The pathophysiology of ischemic stroke is a complex cascade of events including energy failure, excitotoxicity, oxidative stress, inflammation, and apoptosis.[1][2] Tetrandrine exerts its neuroprotective effects by targeting multiple pathways within this cascade.
-
Anti-inflammatory Effects: Tetrandrine has been shown to suppress the production of pro-inflammatory cytokines and mediators.[1][2] A key mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and neuroinflammation following cerebral ischemia.[5] Studies have demonstrated that tetrandrine treatment in a mouse model of middle cerebral artery occlusion (MCAO) suppressed the expression of NLRP3 in microglia and reduced the levels of cleaved caspase-1, IL-1β, and IL-18.[5] This anti-inflammatory action is partly mediated by the upregulation of Sirtuin-1 (Sirt-1), a protein deacetylase with known neuroprotective functions.[5]
-
Antioxidant Properties: The reperfusion phase following an ischemic event is characterized by a burst of reactive oxygen species (ROS), leading to significant oxidative damage. Tetrandrine mitigates this by inhibiting lipid peroxidation and reducing the generation of ROS.[1][2] Experimental studies have shown that tetrandrine treatment in rats subjected to ischemia-reperfusion (I/R) injury led to decreased levels of nitric oxide and malondialdehyde (MDA), and increased levels of endogenous antioxidants such as glutathione (GSH) and glutathione peroxidase (GSH-Px).[6][7]
-
Calcium Channel Blockade: Ischemia leads to a disruption of ion homeostasis and an influx of calcium into neurons, triggering a cascade of neurotoxic events. Tetrandrine acts as a calcium channel blocker, thereby preventing this overload and subsequent cell death.[1][2]
-
Anti-apoptotic and Anti-autophagic Effects: Tetrandrine has been demonstrated to reduce neuronal apoptosis in the cortex and hippocampus following ischemic injury.[6][7] This is evidenced by a decrease in the number of TUNEL-positive cells in tetrandrine-treated animals.[6] Furthermore, tetrandrine has been shown to decrease the expression of the autophagy marker LC3, suggesting a role in modulating autophagy pathways that can contribute to cell death in the context of stroke.[6][7]
Quantitative Efficacy Data
The neuroprotective effects of tetrandrine have been quantified in several preclinical studies using rodent models of ischemic stroke. The following tables summarize the key findings.
Table 1: Effects of Tetrandrine on Neurological Deficits and Infarct Volume
| Animal Model | Tetrandrine Dosage & Administration | Neurological Score Improvement | Infarct Volume Reduction | Reference |
| MCAO Rats | 30 mg/kg/day, intraperitoneal, for 7 days | Significant decrease in mNSS on days 1, 3, and 7 post-ischemia. | Significant decrease in infarct volume. | [6] |
| MCAO Mice | 30 mg/kg, intraperitoneal, once a day for 7 days before and 30 min before and after ischemia | Significantly lower neurological severity scores. | Significant reduction in infarct volume and brain edema. | [5] |
| MCAO Mice | Not specified | Mitigated cerebral neurological deficits. | Reduced infarct size and brain edema. | [8] |
Table 2: Effects of Tetrandrine on Biomarkers of Oxidative Stress and Apoptosis
| Animal Model | Tetrandrine Dosage & Administration | Oxidative Stress Markers | Apoptosis/Autophagy Markers | Reference |
| I/R Rats | 30 mg/kg/day, intraperitoneal, for 7 days | Decreased levels of nitric oxide and malondialdehyde; Increased levels of glutathione and glutathione peroxidase. | Decreased number of TUNEL-positive cells; Decreased expression of LC3. | [6] |
| MCAO Mice | 30 mg/kg, intraperitoneal | - | Suppressed expression of NLRP3, cleaved caspase-1, IL-1β, and IL-18. | [5] |
Experimental Protocols
Reproducibility of preclinical findings is paramount for successful clinical translation. This section provides an overview of the key experimental methodologies employed in the evaluation of tetrandrine's neuroprotective effects.
Middle Cerebral Artery Occlusion (MCAO) Model
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.[9][10]
Objective: To induce a reproducible ischemic stroke in rodents to evaluate the neuroprotective effects of therapeutic agents.
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice
-
Anesthesia (e.g., S-ketamine and diazepam, or isoflurane)
-
Nylon monofilament suture (e.g., 4-0) with a rounded tip
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Insert the nylon monofilament suture into the ICA via an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm (for rats) or 9-11 mm (for mice) from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
For transient MCAO, the suture is withdrawn after a defined period (e.g., 2 hours) to allow for reperfusion. For permanent MCAO, the suture is left in place.
-
Close the incision and allow the animal to recover from anesthesia.
Neurological Deficit Scoring
Objective: To assess the functional outcome after ischemic stroke.
Procedure: A variety of scoring systems can be used, such as the modified Neurological Severity Score (mNSS) or the Longa score.[6][7] These scores typically evaluate motor function, balance, and reflexes. For example, the mNSS is a composite score that includes motor, sensory, balance, and reflex tests, with a higher score indicating greater neurological impairment.
Infarct Volume Measurement
Objective: To quantify the extent of brain injury.
Procedure:
-
At a predetermined time point after MCAO (e.g., 24 hours or 7 days), the animal is euthanized, and the brain is removed.
-
The brain is sectioned into coronal slices (e.g., 2 mm thick).
-
The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, while the infarcted tissue remains white.
-
The stained sections are imaged, and the infarct area in each slice is measured using image analysis software.
-
The total infarct volume is calculated by integrating the infarct areas across all slices.
Biochemical Assays
Objective: To measure biomarkers of oxidative stress, inflammation, and apoptosis.
Procedure:
-
Oxidative Stress: Brain tissue homogenates are used to measure levels of MDA (a marker of lipid peroxidation) and the activities of antioxidant enzymes such as SOD and GSH-Px using commercially available assay kits.
-
Inflammation: Levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain tissue or serum can be quantified using ELISA kits.
-
Apoptosis: Apoptotic cells in brain sections can be detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
Signaling Pathways and Visualizations
The neuroprotective effects of tetrandrine are mediated by its influence on several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Tetrandrine's anti-inflammatory signaling pathway in ischemic stroke.
Caption: Tetrandrine's antioxidant mechanism in ischemia-reperfusion injury.
References
- 1. mdpi.com [mdpi.com]
- 2. The potential of tetrandrine as a protective agent for ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Potential of Tetrandrine as a Protective Agent for Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tetrandrine alleviates cerebral ischemia/reperfusion injury by suppressing NLRP3 inflammasome activation via Sirt-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine attenuates ischemia/reperfusion-induced neuronal damage in the subacute phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrandrine attenuates ischemia/reperfusion‑induced neuronal damage in the subacute phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrandrine attenuated cerebral ischemia/reperfusion injury and induced differential proteomic changes in a MCAO mice model using 2-D DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Tetrahydropiperine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropiperine (THP), a derivative of piperine—the primary bioactive compound in black pepper—has garnered significant scientific interest due to its enhanced stability and biological activity. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound and its derivatives. Detailed experimental protocols for its synthesis from piperine, comprehensive characterization data, and methodologies for assessing its anti-inflammatory and neuroprotective effects are presented. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, facilitating further exploration of the therapeutic potential of these promising compounds.
Synthesis of this compound
The most common and efficient method for synthesizing this compound is through the catalytic hydrogenation of piperine, which is readily extracted from black pepper.[1] This process involves the reduction of the two double bonds in the piperine molecule.
Experimental Protocol: Catalytic Hydrogenation of Piperine
This protocol outlines the synthesis of this compound from piperine using a palladium on carbon (Pd/C) catalyst.
Materials:
-
Piperine
-
Methanol
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Hydrogenator apparatus
-
Filtration apparatus
Procedure:
-
In a 1.0 L hydrogenator, charge 15.0 g (0.052 moles) of piperine along with 140 ml of methanol at a temperature of 25-30°C.
-
In a separate beaker, prepare a slurry of 1.5 g of 10% Pd/C (50% wet) in 10.0 ml of methanol.
-
Carefully add the Pd/C slurry to the reaction mixture in the hydrogenator at 25-30°C.
-
Pressurize the hydrogenator with hydrogen gas to 40 psi.
-
Maintain the reaction mixture at 25-30°C and stir continuously for 5 hours.
-
After the reaction is complete, quench the reaction mixture in 6750 ml of water and continue stirring at 25°C for 1 hour.
-
Collect the precipitated solid by filtration, wash with water, and dry under a vacuum at 55-60°C to yield this compound as a solid.[2]
Synthesis Workflow
The synthesis of this compound from piperine is a straightforward process, as illustrated in the following workflow diagram.
Caption: Synthesis workflow of this compound.
Characterization of this compound
The structural integrity and purity of the synthesized this compound are confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectral Data of this compound
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| Specific proton chemical shifts and coupling constants are determined from the spectrum. | Specific carbon chemical shifts are determined from the spectrum. |
Note: Specific, experimentally determined chemical shifts for ¹H and ¹³C NMR should be inserted here based on laboratory results. Publicly available data can be found on platforms like PubChem.[3]
Table 2: Mass Spectrometry Data of this compound
| Technique | m/z Value | Interpretation |
| GC-MS | 289, 159, 127, 112 | Molecular ion peak and characteristic fragments.[3] |
| ESI-MS | 290.1750 [M+H]⁺ | Protonated molecular ion.[3] |
| ESI-MS | 312.1572 [M+Na]⁺ | Sodiated molecular ion.[3] |
Chromatographic Data
HPLC is a crucial technique for assessing the purity of this compound and its derivatives.
Table 3: HPLC Analysis Parameters for this compound Derivatives
| Parameter | Value |
| Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Purity | Often reported as >95% |
Note: Specific HPLC conditions may vary depending on the derivative being analyzed.[4][5]
Biological Activity and Signaling Pathways
This compound and its derivatives have demonstrated significant biological activities, particularly anti-inflammatory and neuroprotective effects. These activities are often mediated through the modulation of key signaling pathways.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are primarily attributed to the downregulation of the NF-κB signaling pathway.[6][7]
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex phosphorylates IκB, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. This compound derivatives have been shown to inhibit this pathway.[6]
Caption: NF-κB signaling pathway inhibition.
This protocol describes a method to assess the effect of this compound derivatives on NF-κB activation in a macrophage cell line.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound derivative stock solution
-
Reagents for Western blotting or immunofluorescence to detect NF-κB p65 subunit translocation
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes) to induce NF-κB activation.
-
Lyse the cells and separate the nuclear and cytoplasmic fractions.
-
Perform Western blotting to quantify the amount of the NF-κB p65 subunit in the nuclear fraction. An increase in nuclear p65 indicates activation.
-
Alternatively, use immunofluorescence microscopy to visualize the translocation of p65 from the cytoplasm to the nucleus.[6][8]
This is a standard model to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Rodents (rats or mice)
-
Carrageenan solution (1% in saline)
-
This compound derivative suspension/solution
-
Plethysmometer or calipers
Procedure:
-
Administer the this compound derivative to the animals via an appropriate route (e.g., oral gavage).
-
After a set pre-treatment time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer or calipers.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.[9][10]
Neuroprotective Effects
This compound has also been shown to exert neuroprotective effects, in part through the activation of the PI3K/Akt/mTOR signaling pathway.
This pathway is crucial for cell survival, proliferation, and growth. Activation of PI3K leads to the phosphorylation and activation of Akt. Akt, in turn, can phosphorylate and activate mTOR, which promotes cell survival and inhibits apoptosis. Natural products, including this compound, can modulate this pathway to protect neurons from damage.[1][11]
Caption: PI3K/Akt/mTOR signaling pathway activation.
Conclusion
This technical guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of this compound and its derivatives. The detailed protocols and summarized data serve as a practical resource for researchers aiming to explore the therapeutic potential of these compounds. The presented signaling pathways offer insights into their mechanisms of action, paving the way for the rational design of novel anti-inflammatory and neuroprotective agents. Further research is warranted to fully elucidate the structure-activity relationships and to translate these promising preclinical findings into clinical applications.
References
- 1. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2019073491A1 - Process for the preparation of piperine - Google Patents [patents.google.com]
- 3. This compound | C17H23NO3 | CID 581676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. [Quantitative Analysis of Piperine and the Derivatives in Long Pepper Extract by HPLC Using Relative Molar Sensitivity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. inotiv.com [inotiv.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
The Pharmacokinetic Profile and Bioavailability of Tetrahydropiperine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropiperine (THP), a derivative of piperine, the primary alkaloid in black pepper, has garnered significant interest in the pharmaceutical sciences for its potential as a superior bioavailability enhancer. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of THP. While quantitative pharmacokinetic data for THP in the public domain is limited, this guide synthesizes available information, drawing parallels from its parent compound, piperine, to elucidate its mechanism of action. Detailed experimental protocols for in vivo and in vitro studies are provided to facilitate further research in this promising area. Furthermore, this guide visualizes the key signaling pathways involved in THP's bioenhancing effects through Graphviz diagrams, offering a clear and concise representation of its molecular interactions.
Introduction
The oral bioavailability of many promising therapeutic agents is often limited by poor absorption and extensive first-pass metabolism. Bioavailability enhancers, compounds that can improve the systemic exposure of co-administered drugs, are therefore of significant interest in drug development. Piperine, an alkaloid derived from Piper nigrum, has been widely studied for its ability to enhance the bioavailability of various drugs. This compound (THP), a hydrogenated derivative of piperine, is emerging as a more potent and stable alternative. This guide delves into the pharmacokinetics and bioavailability of THP, providing a technical resource for researchers in the field.
Pharmacokinetics of Piperine: A Comparative Baseline
Due to the current lack of publicly available, specific in vivo pharmacokinetic data for this compound, this section presents the pharmacokinetic parameters of its parent compound, piperine, in Wistar rats. This data serves as a crucial baseline for understanding the expected pharmacokinetic behavior of THP, which is reported to have enhanced stability and efficacy.
Oral Administration of Piperine in Wistar Rats
The following table summarizes the key pharmacokinetic parameters of piperine following a single oral administration of 20 mg/kg in male Wistar rats.
| Parameter | Value | Unit | Reference |
| Cmax (Maximum Concentration) | 0.983 | µg/mL | [1] |
| Tmax (Time to Maximum Concentration) | 2.0 | hr | [1] |
| AUC(0-∞) (Area Under the Curve) | 7.53 | µg*hr/mL | [1] |
| t1/2 (Half-life) | 1.224 | hr | [1] |
| CL/F (Apparent Total Body Clearance) | 2.656 | L/kg/hr | [1] |
| Vd/F (Apparent Volume of Distribution) | 4.692 | L/kg | [1] |
| Absolute Oral Bioavailability | 24 | % | [1] |
Intravenous Administration of Piperine in Wistar Rats
For the determination of absolute bioavailability, a comparison with intravenous administration is necessary. The following table outlines the pharmacokinetic parameters of piperine after a single intravenous dose of 10 mg/kg in male Wistar rats.
| Parameter | Value | Unit | Reference |
| t1/2 (Half-life) | 7.999 | hr | [1] |
| Vd (Volume of Distribution) | 7.046 | L/kg | [1] |
| CL (Total Body Clearance) | 0.642 | L/kg/hr | [1] |
| AUC(0-∞) (Area Under the Curve) | 15.6 | µg*hr/mL | [1] |
Mechanism of Bioavailability Enhancement
The primary mechanism by which piperine and its analogue, this compound, enhance the bioavailability of co-administered drugs is through the inhibition of key drug-metabolizing enzymes and efflux transporters. The primary targets are Cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).
-
Inhibition of CYP3A4: CYP3A4 is a major enzyme in the liver and small intestine responsible for the metabolism of a wide range of drugs. By inhibiting CYP3A4, THP reduces the first-pass metabolism of co-administered drugs, allowing a greater amount of the active drug to reach systemic circulation[2].
-
Inhibition of P-glycoprotein (P-gp): P-gp is an efflux transporter found in the intestinal epithelium and other barrier tissues. It actively pumps drugs out of cells and back into the intestinal lumen, limiting their absorption. THP inhibits the function of P-gp, thereby increasing the net absorption of P-gp substrate drugs[2].
The following diagram illustrates the dual inhibitory action of THP on CYP3A4 and P-gp in an intestinal enterocyte, leading to increased drug bioavailability.
Detailed Experimental Protocols
To facilitate further research into the pharmacokinetics and bioavailability of this compound, this section provides detailed, representative protocols for key in vivo and in vitro experiments.
In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats to determine the key parameters following oral and intravenous administration.
-
Animals: Male Wistar rats (200-250 g) are to be used. Animals should be acclimatized for at least one week before the experiment.
-
Housing: Animals are to be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water, except during fasting periods.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Solutions:
-
Oral (PO): this compound is to be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) at a concentration suitable for a 20 mg/kg dose.
-
Intravenous (IV): this compound is to be dissolved in a vehicle suitable for intravenous injection (e.g., a mixture of polyethylene glycol 400 and saline) at a concentration for a 10 mg/kg dose.
-
-
Administration:
-
Oral: Administer the THP suspension by oral gavage.
-
Intravenous: Administer the THP solution via a lateral tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of THP in rat plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, and Vd) using non-compartmental analysis software.
-
Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.
-
In Vitro CYP3A4 Inhibition Assay
This protocol outlines a method to assess the inhibitory potential of this compound on human CYP3A4 activity using human liver microsomes.
-
Materials: Human liver microsomes, a specific CYP3A4 substrate (e.g., midazolam or testosterone), NADPH regenerating system, and this compound.
-
Procedure:
-
Prepare a series of dilutions of THP in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine human liver microsomes, phosphate buffer (pH 7.4), and the THP dilution (or vehicle control).
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate the protein.
-
Analyze the supernatant for the formation of the metabolite of the CYP3A4 substrate using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of CYP3A4 activity at each THP concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of THP that causes 50% inhibition) by fitting the data to a suitable dose-response model.
-
In Vitro P-glycoprotein (P-gp) Efflux Assay
This protocol describes a method to evaluate the effect of this compound on P-gp mediated drug efflux using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with characteristics of intestinal enterocytes.
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Transport Assay:
-
Use a known P-gp substrate (e.g., digoxin or rhodamine 123).
-
Perform bidirectional transport studies:
-
Apical-to-Basolateral (A-B) transport: Add the P-gp substrate to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral-to-Apical (B-A) transport: Add the P-gp substrate to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Conduct the transport studies in the presence and absence of various concentrations of this compound.
-
-
Sample Analysis: Quantify the concentration of the P-gp substrate in the receiver compartments using a suitable analytical method (e.g., LC-MS/MS or fluorescence spectroscopy).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) using the formula: ER = Papp (B-A) / Papp (A-B). An efflux ratio significantly greater than 1 indicates P-gp mediated efflux.
-
Evaluate the effect of THP on the efflux ratio to determine its P-gp inhibitory activity.
-
Conclusion
This compound holds significant promise as a next-generation bioavailability enhancer. While direct, quantitative pharmacokinetic data for THP is not yet widely available, the understanding of its parent compound, piperine, provides a strong foundation for its mechanism of action. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate the pharmacokinetic and pharmacodynamic properties of THP, ultimately paving the way for its potential application in improving the efficacy of a wide range of therapeutic agents. The continued exploration of THP's potential will be crucial in overcoming the challenges of poor drug bioavailability and advancing the development of more effective oral drug therapies.
References
Tetrahydropiperine as a potential therapeutic agent for neurodegenerative diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The pathological hallmarks of these diseases include protein misfolding and aggregation, neuroinflammation, and oxidative stress, leading to progressive neuronal loss and cognitive and motor decline. Tetrahydropiperine (THP), a derivative of piperine, the main alkaloid from black pepper, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the current state of research on THP as a potential therapeutic agent for neurodegenerative diseases, focusing on its mechanisms of action, preclinical evidence, and detailed experimental protocols for its evaluation.
Introduction
This compound (1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-pentanoyl]-piperidine) is a synthetically derived analog of piperine.[1] While piperine itself has been investigated for its neuroprotective properties, THP exhibits enhanced bioavailability and potentially greater therapeutic efficacy.[2] The primary pathological drivers of neurodegenerative diseases that are targeted by therapeutic interventions include the aggregation of misfolded proteins like amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease.[3] Additionally, chronic neuroinflammation and oxidative stress are key contributors to the neurodegenerative process.[4] This guide will delve into the preclinical data supporting the therapeutic potential of THP in addressing these pathological mechanisms.
Mechanism of Action
The neuroprotective effects of this compound are believed to be multifactorial, targeting key pathological pathways in neurodegenerative diseases.
Anti-inflammatory Effects
Neuroinflammation, mediated by activated microglia and astrocytes, is a critical component of neurodegenerative disease progression.[4] Studies on piperine, the precursor to THP, have shown a reduction in the activation of microglia and the expression of pro-inflammatory cytokines such as IL-1β in a mouse model of Parkinson's disease.[5] While direct quantitative data for THP is still emerging, its structural similarity to piperine suggests a similar anti-inflammatory potential.
Antioxidant Properties
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, leads to neuronal damage.[6] Piperine has been shown to mitigate oxidative stress in a Parkinson's disease model.[5] The antioxidant potential of THP is a key area of investigation for its neuroprotective effects.
Modulation of Signaling Pathways
Recent research has demonstrated that THP can modulate intracellular signaling pathways crucial for neuronal survival. In a model of ischemic stroke, THP was found to activate the PI3K/Akt/mTOR signaling pathway, which is known to inhibit autophagy and promote cell survival.[5] This pathway is also implicated in the pathogenesis of neurodegenerative diseases, suggesting a potential mechanism for THP's therapeutic action.
Preclinical Data
While research on this compound in specific neurodegenerative disease models is still in its early stages, preliminary data from related models and its precursor, piperine, provide a strong rationale for its further investigation.
Table 1: Summary of Preclinical Studies on Piperine (this compound Precursor) in a Parkinson's Disease Model
| Animal Model | Treatment | Key Findings | Reference |
| MPTP-induced Parkinson's mouse model | Piperine (10 mg/kg, oral) for 15 days | Attenuated motor coordination deficits (Rotarod test), Improved cognitive function (Morris water maze), Prevented decrease in tyrosine hydroxylase-positive neurons, Reduced microglia activation and IL-1β expression, Decreased oxidative stress | [5] |
Table 2: Pharmacokinetic Parameters of Piperine in Wistar Rats
| Parameter | Value | Reference |
| Oral Administration | [7] | |
| Apparent Terminal Half-life (t½) | 1.224 hr | [7] |
| Apparent Steady State Volume of Distribution (Vd) | 4.692 L/kg | [7] |
| Total Body Clearance (CL) | 2.656 L/kg/hr | [7] |
| Peak Plasma Concentration (Cmax) | 0.983 µg/ml | [7] |
| Time to Peak Concentration (Tmax) | ~2 hr | [7] |
| Area Under the Curve (AUC) | 7.53 µghr/ml | [7] |
| Absolute Oral Bioavailability | 24% | [7] |
| Intravenous Administration | [7] | |
| Area Under the Curve (AUC) | 15.6 µghr/ml | [7] |
Note: Pharmacokinetic data for this compound is not yet available in the public domain.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's therapeutic potential in neurodegenerative diseases.
In Vitro Assays
This protocol assesses the protective effect of THP against neurotoxicity in a cell culture model.
-
Cell Line: SH-SY5Y neuroblastoma cells or primary neuronal cultures.
-
Toxin: Amyloid-beta (1-42) oligomers for Alzheimer's model; 6-hydroxydopamine (6-OHDA) or MPP+ for Parkinson's model.
-
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 2 hours.
-
Introduce the neurotoxin (e.g., 10 µM Aβ42) to the wells and incubate for 24 hours.
-
Assess cell viability using the MTT assay. Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
This assay quantifies the inhibitory effect of THP on amyloid-beta fibril formation.[8]
-
Reagents: Synthetic Amyloid-beta (1-42) peptide, Thioflavin T, Hexafluoroisopropanol (HFIP).
-
Protocol:
-
Prepare a 1 mg/mL stock solution of Aβ42 in HFIP and evaporate the HFIP to create a peptide film.
-
Resuspend the Aβ42 film in DMSO to a concentration of 1 mM.
-
Dilute the Aβ42 stock solution to a final concentration of 10 µM in PBS (pH 7.4).
-
Add varying concentrations of this compound to the Aβ42 solution.
-
Add Thioflavin T to a final concentration of 10 µM.
-
Incubate the mixture at 37°C with continuous shaking.
-
Measure the fluorescence intensity (excitation at 440 nm, emission at 485 nm) at regular intervals using a fluorescence plate reader.
-
Plot the fluorescence intensity against time to determine the aggregation kinetics and calculate the IC50 value for THP.
-
In Vivo Models
This protocol outlines the evaluation of THP in a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD or APP/PS1).[9][10]
-
Animals: 6-month-old male 5XFAD transgenic mice and wild-type littermates.
-
Treatment: Administer this compound (e.g., 10 mg/kg, oral gavage) or vehicle daily for 3 months.
-
Behavioral Testing (Morris Water Maze): [6][11][12]
-
Acquisition Phase (5 days): Four trials per day. Place the mouse in a circular pool of opaque water and allow it to find a hidden platform. Record the escape latency and path length.
-
Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
Biochemical Analysis:
-
Sacrifice the mice and harvest the brain tissue.
-
Homogenize the brain tissue and perform ELISA to quantify Aβ40 and Aβ42 levels.
-
Conduct Western blot analysis to measure levels of phosphorylated tau (e.g., AT8, PHF-1 antibodies).
-
Perform immunohistochemistry on brain sections to visualize amyloid plaques and neuroinflammation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
This protocol details the assessment of THP in a neurotoxin-induced mouse model of Parkinson's disease (e.g., MPTP model).[13]
-
Animals: 8-week-old male C57BL/6 mice.
-
Induction: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) intraperitoneally (e.g., 20 mg/kg) for 4 consecutive days.
-
Treatment: Begin daily oral administration of this compound (e.g., 10 mg/kg) one week before MPTP induction and continue for the duration of the experiment.
-
Behavioral Testing (Rotarod Test): [4][14]
-
Training: Train the mice on the rotarod at a constant speed (e.g., 5 rpm) for 3 days prior to MPTP injection.
-
Testing: One week after the final MPTP injection, test the mice on an accelerating rotarod (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall in three consecutive trials.
-
-
Biochemical and Histological Analysis:
-
Sacrifice the mice and collect brain tissue.
-
Use HPLC to measure dopamine and its metabolites in the striatum.
-
Perform immunohistochemistry on substantia nigra sections to quantify the number of tyrosine hydroxylase (TH)-positive (dopaminergic) neurons.
-
Analysis of Signaling Pathways
This protocol is used to determine the effect of THP on the PI3K/Akt/mTOR signaling pathway in brain tissue or cell lysates.[2][15][16]
-
Sample Preparation: Homogenize brain tissue or lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Protocol:
-
Separate 20-30 µg of protein per sample on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
-
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway modulated by this compound.
Experimental Workflows
Caption: Workflow for in vitro evaluation of THP's neuroprotective effects.
Caption: Workflow for in vivo evaluation of THP in an Alzheimer's disease model.
Caption: Workflow for in vivo evaluation of THP in a Parkinson's disease model.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for neurodegenerative diseases due to its potential to address multiple pathological mechanisms, including neuroinflammation, oxidative stress, and aberrant cell signaling. The preclinical evidence, primarily from its parent compound piperine and in related disease models, provides a strong foundation for future research.
To advance the development of THP as a clinical candidate, further studies are imperative. These should focus on:
-
Quantitative efficacy studies in established transgenic and toxin-induced models of Alzheimer's and Parkinson's diseases to determine its impact on key pathological markers and behavioral outcomes.
-
Detailed pharmacokinetic and pharmacodynamic studies to understand its brain bioavailability, metabolism, and optimal dosing regimens.
-
In-depth mechanistic studies to further elucidate the specific molecular targets and signaling pathways modulated by THP in the context of neurodegeneration.
-
Long-term safety and toxicology studies to ensure its suitability for chronic administration.
The comprehensive experimental protocols provided in this guide offer a standardized framework for conducting these crucial preclinical investigations. The continued exploration of this compound's therapeutic potential holds significant promise for the development of novel and effective treatments for devastating neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of oxidative/antioxidative markers in rats' brain homogenate [bio-protocol.org]
- 12. US6849645B2 - Method of increased bioavailability of nutrients and pharmaceutical preparations with this compound and its analogues and derivatives - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Longitudinal evaluation of neuroinflammation and oxidative stress in a mouse model of Alzheimer disease using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Tetrahydropiperine: An In-Depth Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropiperine (THP), a derivative of piperine—the main alkaloid from black pepper (Piper nigrum)—is emerging as a compound of significant interest in pharmacology and drug development.[1][2] Synthesized through the hydrogenation of piperine, THP exhibits enhanced stability and solubility, distinguishing it from its parent compound.[2][3] Its primary recognition stems from its potent ability to enhance the bioavailability of co-administered drugs and nutrients.[2][3][4] Beyond this, research has uncovered a spectrum of biological activities, including anti-inflammatory, neuroprotective, and specific enzyme-inhibiting properties. This guide provides a comprehensive technical overview of the in vitro and in vivo studies that define our current understanding of this compound's biological functions, complete with detailed experimental protocols and summaries of key quantitative data.
Bioavailability and Permeation Enhancement
THP is renowned for its capacity to enhance the dermal and gastrointestinal absorption of other compounds, making it a powerful bioenhancer.[2][3] Its mechanism involves modulating the lipid environment of the stratum corneum and biological membranes, which temporarily alters permeability and facilitates deeper penetration of both water- and oil-soluble active ingredients.[2][3] Clinical studies suggest THP can increase the bioavailability of various compounds, in some cases significantly more effectively than conventional enhancers.[3]
Mechanism of Action: Bioavailability Enhancement
The primary proposed mechanisms for THP's bioenhancing effects include:
-
Increased Membrane Fluidity : THP interacts with the lipid bilayers of cell membranes, increasing their fluidity and permeability for co-administered substances.[3]
-
Inhibition of Drug Metabolizing Enzymes : THP can inhibit cytochrome P450 enzymes, reducing the first-pass metabolism of drugs and thereby increasing their systemic availability.[1]
-
Thermogenic Properties : Like piperine, THP may possess thermonutrient properties, potentially increasing blood supply to the gastrointestinal tract and enhancing active nutrient transport.[5]
References
Tetrahydropiperine and the PI3K/AKT/mTOR Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of various diseases, most notably cancer, where its hyperactivation promotes tumor progression and resistance to therapies.[2][3] Consequently, the PI3K/AKT/mTOR pathway has emerged as a prime target for the development of novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the potential effects of tetrahydropiperine on this critical signaling network, drawing upon available data for the closely related compound, piperine, due to the limited direct research on this compound itself.
This compound: A Bioenhancer with Unexplored Potential
This compound (THP), a derivative of piperine, is primarily recognized for its role as a bioenhancer, capable of increasing the absorption and bioavailability of other compounds.[4] While its effects on metabolic enzymes are documented, with a reported Ki of 35 µM for 7-methoxycoumarin O-demethylase and an IC50 of 23 µM for arylhydrocarbon hydroxylase in rat liver microsomes, its direct impact on the PI3K/AKT/mTOR signaling pathway remains largely uninvestigated in publicly available scientific literature.[5]
Given the structural similarity to piperine, which has demonstrated inhibitory effects on the PI3K/AKT/mTOR pathway, it is plausible that this compound may exhibit similar activities.[6][7] However, without direct experimental evidence, this remains speculative. The following sections will detail the known effects of piperine on the PI3K/AKT/mTOR pathway as a proxy and provide comprehensive experimental protocols that can be employed to investigate the effects of this compound.
Piperine's Inhibitory Effect on the PI3K/AKT/mTOR Pathway
Piperine, the main alkaloid from black pepper, has been shown to exert anticancer effects by modulating various signaling cascades, including the PI3K/AKT/mTOR pathway.[6][7] Studies have demonstrated that piperine can inhibit the proliferation and survival of cancer cells by suppressing the phosphorylation of key components of this pathway.[8]
Quantitative Data on Piperine's Effect
The following table summarizes quantitative data from a study on the effect of piperine on the PI3K/AKT/mTOR pathway in DU145 prostate cancer cells.
| Compound | Cell Line | Concentration | Duration | Effect | Reference |
| Piperine | DU145 | 160 µM | 48 h | Significantly decreased expression of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR). | [8] |
Experimental Protocols
To rigorously assess the effect of this compound on the PI3K/AKT/mTOR signaling pathway, a combination of in vitro assays is essential. The following are detailed methodologies for key experiments.
Western Blotting for Protein Phosphorylation Analysis
This protocol allows for the detection and quantification of changes in the phosphorylation status of PI3K, AKT, mTOR, and their downstream targets.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., A549, H460) in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the total protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Denature 30-50 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on 8-12% polyacrylamide gels.[9]
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene fluoride (PVDF) membrane.[9]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[10]
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
2. MTT Incubation:
-
After the treatment period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1][11]
3. Solubilization of Formazan:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
4. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
PI3K Kinase Activity Assay
This assay directly measures the enzymatic activity of PI3K and its inhibition by a test compound.
1. Assay Principle:
-
PI3K phosphorylates a lipid substrate, such as phosphatidylinositol-4,5-bisphosphate (PIP2), to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3). The amount of ADP produced in this reaction is quantified using a coupled enzyme system that generates a luminescent or fluorescent signal.[12]
2. Reaction Setup:
-
In a 96-well plate, prepare a reaction mixture containing the PI3K enzyme, the lipid substrate (PIP2), and the reaction buffer.
-
Add different concentrations of this compound or a known PI3K inhibitor (positive control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
3. Detection:
-
Stop the kinase reaction by adding a stop solution containing EDTA.
-
Add the detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) which converts the generated ADP to ATP and then uses the new ATP to produce a luminescent signal via a luciferase reaction.[12]
4. Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is inversely proportional to the PI3K activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition by piperine.
Experimental Workflow for Evaluating this compound
Caption: A generalized workflow for investigating the effects of this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cipherskincare.com [cipherskincare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities [frontiersin.org]
- 7. Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to the Discovery and Natural Sources of Tetrahydropiperine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropiperine (THP), a derivative of the well-known pungent alkaloid piperine, has garnered significant interest in the pharmaceutical and cosmetic industries for its remarkable ability to enhance the bioavailability of various active compounds. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and quantification of this compound. It details the experimental protocols for the isolation of its precursor, piperine, from natural sources and the subsequent synthetic conversion to this compound. Furthermore, this guide presents key analytical data and explores the proposed mechanism by which this compound exerts its bio-enhancing effects.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the extensive research on piperine, the primary alkaloid in black pepper (Piper nigrum) and long pepper (Piper longum). While piperine was first isolated in 1819, this compound was identified as a naturally occurring compound much later.
A significant milestone in the history of this compound was its identification as a natural constituent of Piper longum. In 2001, Madhusudhan and Vandana reported the isolation of this compound from this plant, designating it as the "first natural aryl pentanamide from Piper longum".[1] Prior to this, the compound was known primarily as a synthetic derivative of piperine. The recognition of its natural occurrence spurred further investigation into its biological activities and potential applications.
The development of this compound for commercial use has been notably advanced by Sabinsa Corporation, which holds patents for its use as a bioavailability enhancer.[2][3] Their research has been pivotal in establishing its utility in topical and oral formulations.
Natural Sources and Abundance
This compound is found in plants of the Piper genus, most notably:
-
Piper nigrum (Black Pepper): While being the primary source of piperine, it contains only trace amounts of this compound naturally.[4]
-
Piper longum (Long Pepper): This is the source from which this compound was first isolated as a natural product.[1]
-
Piper swartzianum and Piper tuberculatum : The presence of this compound has also been reported in these species.[5]
Due to its low natural abundance, commercial production of this compound relies on the semi-synthesis from piperine, which is far more abundant in Piper nigrum.
Quantitative Data
The concentration of piperine, the precursor to this compound, varies depending on the plant species and the extraction method employed. The natural concentration of this compound is not well-quantified and is generally reported to be in small amounts.
| Plant Source | Extraction Method | Compound | Yield (% w/w) | Reference |
| Piper nigrum | Soxhlet Extraction | Piperine | 8.13 | [6] |
| Piper nigrum | Supercritical Fluid Extraction | Piperine | 8.76 | [6] |
| Piper longum | Soxhlet Extraction | Piperine | 4.32 | [6] |
| Piper longum | Supercritical Fluid Extraction | Piperine | 4.96 | [6] |
Table 1: Comparative yields of piperine from Piper nigrum and Piper longum using different extraction techniques.
Experimental Protocols
The production of this compound is a two-stage process involving the isolation of piperine from a natural source followed by its chemical hydrogenation.
Isolation of Piperine from Piper nigrum
This protocol is based on standard solvent extraction and chromatographic purification methods.
Materials and Reagents:
-
Dried, ground black pepper (Piper nigrum)
-
Ethanol (95%)
-
Dichloromethane
-
Hexane
-
Silica gel (for column chromatography)
-
Glass column for chromatography
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Extraction:
-
Macerate 100 g of finely ground black pepper in 500 mL of 95% ethanol.
-
Reflux the mixture for 4 hours.
-
Allow the mixture to cool and filter to separate the extract from the solid residue.
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude oleoresin.
-
-
Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude oleoresin in a minimal amount of dichloromethane and load it onto the top of the silica gel column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC. Piperine typically appears as a yellow spot.
-
Combine the fractions containing pure piperine and evaporate the solvent to yield crystalline piperine.
-
Synthesis of this compound from Piperine
This protocol is based on the catalytic hydrogenation of piperine.
Materials and Reagents:
-
Purified piperine
-
Methanol (or other protic solvent)
-
Palladium on carbon (10% Pd/C) catalyst
-
Hydrogen gas source
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
n-Heptane
Procedure:
-
Hydrogenation Reaction:
-
In a high-pressure reaction vessel, dissolve 10 g of piperine in 100 mL of methanol.
-
Carefully add 1 g of 10% Pd/C catalyst to the solution.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to 40-50 PSI.
-
Heat the reaction mixture to 40-45°C and maintain for 10-12 hours with constant stirring.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.
-
Filter the mixture through a bed of celite or filter paper to remove the Pd/C catalyst.
-
Wash the catalyst bed with a small amount of methanol.
-
Combine the filtrate and washings, and remove the methanol under reduced pressure.
-
To the resulting residue, add 100 mL of n-Heptane and stir for 12-13 hours to induce precipitation.
-
Collect the precipitated white solid by filtration, wash with n-Heptane, and dry under vacuum at 35-40°C to obtain pure this compound.
-
Characterization and Analytical Data
The structure and purity of this compound are confirmed using various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₁₇H₂₃NO₃ |
| Molecular Weight | 289.37 g/mol |
| Appearance | White to off-white crystalline powder |
| CAS Number | 23434-88-0 |
Table 2: Physicochemical properties of this compound.
Spectroscopic Data
| Technique | Key Data Points |
| ¹³C NMR | Characteristic peaks corresponding to the benzodioxole, piperidine, and pentanoyl moieties. |
| Mass Spec (MS) | Molecular ion peak (M+) at m/z 289. Key fragments observed at m/z 159, 127, and 112.[5] The fragmentation pattern often involves cleavage of the amide bond and fragmentation of the piperidine ring.[7] |
| Infrared (IR) | Characteristic absorption bands for the amide carbonyl (C=O) stretch, C-N stretch, and aromatic C-H and C=C stretches. |
Table 3: Summary of key spectroscopic data for this compound.
Mechanism of Bioavailability Enhancement
This compound is primarily recognized for its role as a penetration enhancer, particularly in topical formulations. While the exact mechanism is not fully elucidated, experimental evidence suggests a biophysical interaction with the stratum corneum, the outermost layer of the skin.
The proposed mechanism involves:
-
Disruption of the Lipid Bilayer: this compound, being a lipophilic compound, is thought to intercalate into the lipid-rich intercellular matrix of the stratum corneum.
-
Increased Fluidity: This intercalation increases the fluidity of the lipid bilayers, making them more permeable.
-
Enhanced Permeation: The transient and reversible disruption of the highly ordered lipid structure allows co-administered active ingredients to partition into and diffuse through the skin barrier more effectively.
It is important to note that this mechanism does not appear to involve specific receptor binding or the activation of downstream signaling cascades in the traditional sense. Instead, it is a direct effect on the physical properties of the skin barrier.
Conclusion
This compound, a naturally occurring aryl pentanamide derived from Piper species, stands out as a potent and safe bioavailability enhancer. While its natural concentrations are low, efficient semi-synthetic routes from the abundant precursor, piperine, have made it commercially viable. The detailed experimental protocols and analytical data provided in this guide serve as a valuable resource for researchers and professionals in drug development and cosmetic science. The biophysical mechanism of action, involving the modulation of the stratum corneum's lipid structure, offers a promising strategy for improving the dermal delivery of a wide range of active compounds. Further research into the precise interactions of this compound with skin lipids will continue to refine its application and unlock its full potential in advanced therapeutic and cosmetic formulations.
References
- 1. This compound, the first natural aryl pentanamide from Piper longum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6849645B2 - Method of increased bioavailability of nutrients and pharmaceutical preparations with this compound and its analogues and derivatives - Google Patents [patents.google.com]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 5. This compound | C17H23NO3 | CID 581676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
Tetrahydropiperine's role as a bio-enhancer for other compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropiperine (THP), a derivative of piperine, the primary alkaloid in black pepper, has emerged as a potent bio-enhancer with significant implications for the pharmaceutical and nutraceutical industries. Its ability to improve the bioavailability of a wide range of compounds is attributed to its unique molecular structure and multifaceted mechanisms of action. This technical guide provides an in-depth analysis of THP's role as a bio-enhancer, detailing its mechanisms of action, summarizing quantitative data on its efficacy, and providing comprehensive experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their work.
Introduction
The oral and topical administration of many therapeutic and nutritional compounds is often hampered by poor bioavailability, which can be attributed to factors such as low aqueous solubility, extensive first-pass metabolism, and efflux by membrane transporters. Bio-enhancers are agents capable of increasing the bioavailability of such compounds, thereby improving their therapeutic efficacy and potentially reducing the required dosage and associated side effects.
This compound (THP), a synthetic derivative of piperine, has shown considerable promise as a bio-enhancer.[1] Derived from the hydrogenation of piperine, THP exhibits enhanced stability and reduced pungency compared to its parent compound, making it a more suitable candidate for pharmaceutical and cosmetic formulations.[1][2] Clinical studies have indicated that this compound can increase the bioavailability of various compounds by up to 300% more effectively than conventional enhancers.[3] This guide will explore the scientific basis for THP's bio-enhancing properties.
Mechanisms of Action
The bio-enhancing effects of this compound are believed to be multifactorial, involving the modulation of several physiological processes that govern drug absorption and metabolism. While direct research on THP is ongoing, its mechanisms are largely inferred from studies on its parent compound, piperine, and are supported by emerging data on THP itself.
Modulation of Cell Membrane Dynamics
One of the primary mechanisms by which THP is thought to enhance bioavailability is by altering the fluidity of cell membranes.[4][5] As a lipophilic compound, THP can intercalate into the lipid bilayer of epithelial cells, leading to a transient increase in membrane permeability.[4][6] This increased fluidity facilitates the passive diffusion of co-administered compounds across the cell membrane.
Inhibition of Drug Metabolizing Enzymes
THP, like piperine, is a known inhibitor of several drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[7][8] CYP3A4 is a major enzyme in the liver and small intestine responsible for the metabolism of a vast number of drugs. By inhibiting CYP3A4, THP can reduce the first-pass metabolism of co-administered drugs, leading to higher plasma concentrations and increased bioavailability. In vitro studies have shown that piperine inhibits CYP3A4 with Ki values ranging from 36 to 77 µM.[7] this compound has an IC50 of 23 µM for arylhydrocarbon hydroxylase (AHH), another cytochrome P450 enzyme.[3]
Inhibition of Efflux Transporters
P-glycoprotein (P-gp) is an efflux transporter protein found in the cell membranes of various tissues, including the intestines, blood-brain barrier, and kidneys. It actively pumps a wide range of drugs out of cells, thereby reducing their absorption and intracellular concentration. Piperine has been shown to be a potent inhibitor of P-gp.[7][9] By inhibiting P-gp, THP can prevent the efflux of co-administered drugs from intestinal epithelial cells, leading to increased absorption and bioavailability. In vitro studies have determined the IC50 value for piperine's inhibition of P-gp-mediated digoxin transport to be 15.5 µM.[7]
Modulation of Signaling Pathways
Recent research has indicated that THP may also exert its effects through the modulation of intracellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival.[10][11] Activation of this pathway by THP has been observed in the context of neuroprotection and may also play a role in its bio-enhancing effects by influencing cellular transport and metabolic processes.[10]
Quantitative Data on Bio-enhancement
The efficacy of this compound as a bio-enhancer has been demonstrated for a variety of compounds. The following tables summarize the available quantitative data from in vitro and in vivo studies. It is important to note that much of the publicly available data is for piperine, the parent compound of THP. Given that THP is a derivative of piperine, it is scientifically reasonable to infer that it possesses similar, if not superior, bio-enhancing properties.
Table 1: Bio-enhancement of Compounds by this compound (THP)
| Compound Enhanced | Study Type | Bio-enhancement Effect | Reference |
| Forskolin | In vitro (Transdermal) | 28.12% increase in release at 15 min; 39.25% at 30 min | [3] |
| Fenvalerate (Pesticide) | In vivo (Insecticidal) | 81.8% increase in mortality (from 55% to 100%) | [12] |
| Vitamin C & Beta Carotene | Not specified | 30% enhanced absorption | [5] |
Table 2: Bio-enhancement of Compounds by Piperine (Parent Compound of THP)
| Compound Enhanced | Study Type | Bio-enhancement Effect | Reference |
| Curcumin | Human (Oral) | 2000% increase in bioavailability | [13][14][15] |
| Curcumin | Rat (Oral) | 154% increase in serum concentration | [15] |
| Resveratrol | Mouse (Oral) | 229% increase in AUC; 1544% increase in Cmax | [6][16] |
| Resveratrol | Human (Oral) | Trend towards increased Cmax in females | [17] |
| Coenzyme Q10 | Human (Oral) | Significant increase in plasma levels | [16] |
| Phenytoin | Human (Oral) | Altered pharmacokinetic parameters (decreased absorption half-life, prolonged elimination half-life, higher AUC) | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the bio-enhancing properties of this compound.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
This protocol is designed to assess the effect of THP on the permeation of a topically applied compound through the skin.
Objective: To quantify the rate and extent of permeation of a test compound through a skin membrane in the presence and absence of THP.
Materials:
-
Human or animal skin membrane (e.g., excised human skin, porcine skin)
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
Test compound formulation (with and without THP)
-
High-performance liquid chromatography (HPLC) system or other suitable analytical instrument
-
Water bath with temperature control
-
Magnetic stirrer
Procedure:
-
Membrane Preparation: Thaw frozen skin membrane at room temperature. Cut the skin into appropriate sizes to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, ensuring the stratum corneum side faces the donor chamber.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C ± 1°C using a circulating water bath.[10]
-
Formulation Application: Apply a precise amount of the test formulation (with or without THP) evenly onto the surface of the skin in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated HPLC method or other appropriate analytical technique.
-
Data Analysis: Calculate the cumulative amount of the test compound permeated per unit area over time. Determine the steady-state flux (Jss) and permeability coefficient (Kp). Compare the results between the formulations with and without THP.
In Vivo Pharmacokinetic Study
This protocol outlines a typical in vivo study to determine the effect of THP on the oral bioavailability of a compound.
Objective: To compare the pharmacokinetic parameters (Cmax, Tmax, AUC) of a test compound when administered orally with and without THP.
Materials:
-
Test compound formulation (with and without THP)
-
Oral gavage needles
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical instrument for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.
-
Dosing: Divide the animals into two groups: a control group receiving the test compound alone and a test group receiving the test compound co-administered with THP. Administer the formulations orally via gavage.
-
Blood Sampling: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration-time profiles for both groups. Calculate the key pharmacokinetic parameters: maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Statistical Analysis: Compare the pharmacokinetic parameters between the two groups using appropriate statistical tests to determine if THP significantly enhances the bioavailability of the test compound.
P-glycoprotein (P-gp) Inhibition Assay (Vesicular Transport)
This in vitro assay is used to assess the inhibitory effect of THP on the P-gp efflux transporter.[1][4][5][12][23]
Objective: To determine the IC50 value of THP for the inhibition of P-gp-mediated transport.
Materials:
-
Inside-out membrane vesicles from cells overexpressing P-gp
-
Probe substrate for P-gp (e.g., N-methyl-quinidine)[4]
-
ATP and AMP solutions
-
Test compound (THP) at various concentrations
-
Scintillation counter or other appropriate detection system
Procedure:
-
Vesicle Preparation: Prepare a suspension of P-gp-overexpressing membrane vesicles in a suitable buffer.
-
Incubation: Incubate the membrane vesicles with the P-gp probe substrate in the presence of various concentrations of THP.
-
Transport Initiation: Initiate the transport reaction by adding ATP. A parallel set of experiments with AMP instead of ATP serves as a negative control for ATP-dependent transport.
-
Reaction Termination: Stop the reaction at a specific time point by adding an ice-cold stop solution and rapidly filtering the mixture through a filter plate.
-
Quantification: Measure the amount of probe substrate trapped inside the vesicles using a scintillation counter or other suitable method.
-
Data Analysis: Calculate the ATP-dependent transport at each THP concentration by subtracting the transport in the presence of AMP from that in the presence of ATP. Plot the percent inhibition of P-gp-mediated transport against the THP concentration and determine the IC50 value.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's bio-enhancing activity.
Signaling Pathways
References
- 1. P-glycoprotein Inhibition Service | Evotec [evotec.com]
- 2. GraphViz Examples and Tutorial [graphs.grevian.org]
- 3. Efficacy study with forskolin - Cosmoperine® [cosmoperine.com]
- 4. A P-gp vesicular transport inhibition assay - optimization and validation for drug-drug interaction testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Enhancing the bioavailability of resveratrol by combining it with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. pharmacist.com [pharmacist.com]
- 9. researchgate.net [researchgate.net]
- 10. alterlab.co.id [alterlab.co.id]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. The enhanced bioavailability of free curcumin and bioactive-metabolite tetrahydrocurcumin from a dispersible, oleoresin-based turmeric formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Recent Developments in Delivery, Bioavailability, Absorption and Metabolism of Curcumin: the Golden Pigment from Golden Spice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioperine.jp [bioperine.jp]
- 17. A Randomized, Double-Blind, Dose-Ranging, Pilot Trial of Piperine with Resveratrol on the Effects on Serum Levels of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atlantisbioscience.com [atlantisbioscience.com]
- 19. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 20. aurigaresearch.com [aurigaresearch.com]
- 21. researchgate.net [researchgate.net]
- 22. pharmacy.umich.edu [pharmacy.umich.edu]
- 23. xenotech.com [xenotech.com]
Structural Elucidation of Tetrahydropiperine and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrahydropiperine (THP), a derivative of piperine, the main alkaloid in black pepper, has garnered significant interest in the pharmaceutical and nutraceutical industries. Its primary role as a bioavailability enhancer, improving the absorption of various drugs and nutrients, has driven extensive research into its structural properties and biological activities. This technical guide provides a comprehensive overview of the structural elucidation of this compound and its analogues, detailing the spectroscopic and analytical techniques employed for their characterization. This document aims to serve as a core resource for researchers and professionals involved in drug development and natural product chemistry by presenting detailed experimental protocols, tabulated quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound (5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-1-pentanone), with the chemical formula C₁₇H₂₃NO₃ and a molecular weight of approximately 289.4 g/mol , is a synthetic derivative of piperine.[1] Unlike its parent compound, THP lacks the conjugated double bonds in the aliphatic chain, resulting in altered physicochemical properties and biological activity. It is recognized for its ability to enhance the permeation of active compounds through the skin, making it a valuable ingredient in topical formulations.[2] Furthermore, THP has been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, suggesting its potential in various therapeutic applications.[3]
The structural elucidation of THP and its analogues is fundamental to understanding their mechanism of action and for the development of new, more effective derivatives. This guide will delve into the key analytical techniques used for this purpose, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Synthesis and Isolation
The primary route for the synthesis of this compound is through the catalytic hydrogenation of piperine.[2] Piperine itself is typically isolated from the fruits of black pepper (Piper nigrum) through solvent extraction.
Experimental Protocol: Isolation of Piperine from Black Pepper
This protocol describes a common laboratory method for the extraction and purification of piperine from ground black pepper.
Materials:
-
Ground black pepper
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (cold)
-
Acetone
-
Hexane
-
Round bottom flask (100 mL)
-
Magnetic stir bar
-
Water condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Hirsch funnel
-
Ice bath
-
Test tubes for recrystallization
Procedure:
-
Extraction: Place 10.0 g of finely ground black pepper and 20 mL of dichloromethane into a 100 mL round bottom flask containing a magnetic stir bar.
-
Attach a water condenser to the flask and reflux the mixture with stirring for 20 minutes.
-
Allow the flask to cool to room temperature.
-
Vacuum filter the mixture using a Büchner funnel to remove the solid pepper grounds. Wash the collected solids with an additional 10 mL of dichloromethane to ensure complete extraction of piperine.
-
Isolation: Transfer the filtrate to a 50 mL round bottom flask and remove the dichloromethane using a rotary evaporator until a dark brown oil remains.
-
Cool the oil in an ice bath and add 6 mL of cold diethyl ether. Stir the mixture for 5 minutes.
-
Remove the solvent again using the rotary evaporator.
-
Repeat the addition of 6 mL of cold diethyl ether to the cooled oil and allow the flask to sit in an ice bath for 15 minutes with occasional stirring to precipitate the crude piperine.
-
Purification: Collect the yellow piperine crystals by vacuum filtration using a Hirsch funnel. Wash the crystals with two 4 mL portions of cold diethyl ether.
-
Recrystallization: Dissolve the crude piperine in a minimal amount of hot 3:2 acetone:hexane solution in a test tube.
-
Allow the solution to cool slowly to room temperature for 15 minutes, and then place it in an ice bath for 30 minutes to facilitate crystal formation.
-
Collect the purified piperine crystals by vacuum filtration using a Hirsch funnel and wash with 4 mL of cold diethyl ether.
-
Dry the crystals and determine the melting point.
Experimental Protocol: Synthesis of this compound
This protocol outlines the hydrogenation of piperine to yield this compound.
Materials:
-
Piperine
-
Methanol
-
10% Palladium on carbon (Pd/C) catalyst (50% wet)
-
Hydrogenator apparatus
-
n-Heptane
-
Hyflo (filter aid)
-
Vacuum filtration apparatus
Procedure:
-
Hydrogenation: In a 1.0 L hydrogenator, charge 15.0 g of piperine along with 140 mL of methanol at 25-30°C.
-
In a separate beaker, prepare a slurry of 1.5 g of 10% Pd/C (50% wet) in 10 mL of methanol and add it to the reaction mixture.
-
Pressurize the hydrogenator with hydrogen gas to 40 psi.
-
Maintain the reaction under these conditions until the consumption of hydrogen ceases, indicating the completion of the reaction.
-
Work-up and Isolation: Release the hydrogen pressure and cool the reaction mixture to 25-30°C.
-
Filter the mixture through a bed of hyflo to remove the Pd/C catalyst. Wash the filter bed with 15 mL of methanol.
-
Distill the methanol from the filtrate under vacuum at a temperature below 45°C.
-
Add 100 mL of n-Heptane to the residue and stir for 12-13 hours to precipitate the product.
-
Purification: Isolate the precipitated white solid by filtration, wash with n-Heptane, and dry under vacuum at 35-40°C to obtain pure this compound.[4]
Spectroscopic Data and Structural Characterization
The definitive structure of this compound and its analogues is established through a combination of spectroscopic methods.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural identification.
Table 1: Mass Spectrometry Data for this compound
| m/z | Putative Fragment Assignment |
| 289 | [M]⁺ (Molecular Ion) |
| 159 | [C₉H₇O₃]⁺ |
| 135 | [C₈H₇O₂]⁺ |
| 127 | [C₇H₃O₃]⁺ |
| 112 | [C₇H₁₂N]⁺ |
Data sourced from PubChem CID 581676.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Table 2: Infrared Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2930 | C-H stretch (aliphatic) |
| ~1635 | C=O stretch (amide) |
| ~1490, 1440 | C=C stretch (aromatic) |
| ~1250, 1040 | C-O-C stretch (methylenedioxy) |
| ~1100 | C-N stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of each proton and carbon atom.
Table 3: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 6.73 - 6.67 | m | 2H | Ar-H |
| 6.63 | d | 1H | Ar-H |
| 5.92 | s | 2H | O-CH₂-O |
| 3.51 | t | 4H | N-CH₂ (piperidine) |
| 2.51 | t | 2H | Ar-CH₂ |
| 2.29 | t | 2H | CO-CH₂ |
| 1.65 - 1.50 | m | 10H | CH₂ (piperidine and alkyl chain) |
Table 4: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 171.5 | C=O |
| 147.6 | Ar-C |
| 145.8 | Ar-C |
| 135.9 | Ar-C |
| 121.2 | Ar-CH |
| 108.9 | Ar-CH |
| 108.2 | Ar-CH |
| 100.8 | O-CH₂-O |
| 46.7, 42.9 | N-CH₂ (piperidine) |
| 35.5 | Ar-CH₂ |
| 35.0 | CO-CH₂ |
| 31.1, 26.5, 25.5, 24.6 | CH₂ (piperidine and alkyl chain) |
This compound Analogues
The structural modification of this compound has led to the synthesis of various analogues with potentially altered biological activities. Dihydropiperine is one such analogue where only one of the two double bonds of the piperine backbone is reduced. The structural characterization of these analogues follows similar spectroscopic principles.
Piperanine (a Dihydropiperine analogue): [5]
-
Molecular Formula: C₁₇H₂₁NO₃
-
Molecular Weight: 287.35 g/mol
-
IUPAC Name: (E)-5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one[5]
Spectroscopic analysis of these analogues reveals characteristic differences. For instance, in the ¹H NMR spectrum of a dihydropiperine, signals corresponding to the remaining double bond would be present in the olefinic region (typically 5-7 ppm).
Biological Activity and Signaling Pathways
This compound's biological effects are, in part, mediated through its interaction with specific cellular signaling pathways. One of the key pathways identified is the PI3K/Akt/mTOR pathway, which is crucial for regulating cell growth, proliferation, and survival.
PI3K/Akt/mTOR Signaling Pathway
The activation of the PI3K/Akt/mTOR signaling pathway by THP has been shown to inhibit autophagy and provide neuroprotective effects in the context of ischemic stroke. The following diagram illustrates the core components of this pathway and their interactions.
Caption: PI3K/Akt/mTOR signaling pathway activated by this compound.
Experimental Protocol: Western Blotting for PI3K/Akt/mTOR Pathway Analysis
This protocol provides a general workflow for assessing the activation state of key proteins in the PI3K/Akt/mTOR pathway in response to THP treatment in a cell culture model.
Materials:
-
Cell culture medium and supplements
-
This compound (THP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of THP for a specified time. Include an untreated control group.
-
Protein Extraction: Harvest the cells and lyse them using lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel for electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels and the loading control.[4][6][7]
Bioavailability Enhancement: Experimental Workflow
The ability of this compound to enhance the bioavailability of other compounds, particularly through topical application, is a key area of research. The Franz diffusion cell assay is a standard in vitro method to evaluate the permeation of substances across a membrane, simulating skin absorption.
Experimental Protocol: Franz Diffusion Cell Assay
This protocol describes the use of a Franz diffusion cell to assess the effect of THP on the dermal absorption of a model drug.
Materials:
-
Franz diffusion cells
-
A suitable membrane (e.g., synthetic membrane or excised animal/human skin)
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Donor formulation of the model drug with and without THP
-
Stir bars for the receptor chamber
-
Water bath or heating block to maintain temperature (typically 32°C for skin)
-
Syringes and needles for sampling
-
Analytical instrument for drug quantification (e.g., HPLC)
Procedure:
-
Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Equilibration: Fill the receptor chamber with pre-warmed receptor solution and allow the system to equilibrate to the desired temperature.
-
Sample Application: Apply a known amount of the donor formulation (with or without THP) to the surface of the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, withdraw a sample from the receptor chamber for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analysis: Quantify the concentration of the model drug in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of this curve represents the steady-state flux. Compare the flux of the drug with and without THP to determine the enhancement effect.[8][9][10]
Caption: Workflow for a Franz diffusion cell experiment.
Conclusion
The structural elucidation of this compound and its analogues is a critical aspect of harnessing their full therapeutic and commercial potential. This guide has provided a detailed overview of the key methodologies employed in their synthesis, isolation, and characterization. The tabulated spectroscopic data serves as a valuable reference for researchers in the field. Furthermore, the elucidation of the PI3K/Akt/mTOR signaling pathway and the experimental workflow for assessing bioavailability enhancement offer practical insights for further investigation into the biological activities of these promising compounds. Future research should focus on expanding the library of THP analogues and conducting comprehensive structure-activity relationship studies to optimize their efficacy as bioavailability enhancers and therapeutic agents.
References
- 1. This compound | C17H23NO3 | CID 581676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
- 5. Piperanine | C17H21NO3 | CID 5320618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 7. pubcompare.ai [pubcompare.ai]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. aurigaresearch.com [aurigaresearch.com]
- 10. scribd.com [scribd.com]
Methodological & Application
Application Notes and Protocols: Permanent Middle Cerebral Artery Occlusion (pMCAO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The permanent middle cerebral artery occlusion (pMCAO) model is a widely utilized and clinically relevant in vivo model for preclinical ischemic stroke research. This model mimics the pathological conditions of human ischemic stroke where reperfusion of the occluded cerebral artery does not occur, representing a significant portion of the clinical stroke population.[1][2] By inducing a focal cerebral ischemia, the pMCAO model provides a robust platform for investigating the pathophysiology of stroke, evaluating the efficacy and neuroprotective potential of novel therapeutic agents, and studying the cellular and molecular mechanisms underlying ischemic brain injury.
This document provides detailed application notes and protocols for establishing and utilizing the pMCAO model in rodents, including surgical procedures, neurological deficit assessment, and infarct volume quantification.
Key Experimental Protocols
Permanent Middle Cerebral Artery Occlusion (pMCAO) Surgical Procedure (Intraluminal Suture Method)
This protocol describes the induction of focal cerebral ischemia by permanently occluding the middle cerebral artery (MCA) using an intraluminal filament. This method is favored for its minimal invasiveness compared to craniotomy-based models.[3][4]
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad with a rectal probe to maintain body temperature at 37°C ± 0.5°C
-
Surgical microscope
-
Sterile surgical instruments (scissors, forceps, micro-vessel clips)
-
6-0 silk sutures
-
Silicone-coated monofilament suture (size appropriate for the animal, e.g., 4-0 for rats, 7-0 for mice)
-
Laser Doppler Flowmeter (for monitoring cerebral blood flow)
-
Topical anesthetic (e.g., lidocaine gel)
-
Sterile saline
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in a supine position on a heating pad to maintain normothermia.[5]
-
Surgical Incision: Make a midline cervical incision and carefully dissect the soft tissues to expose the right or left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3][4]
-
Vessel Isolation and Ligation:
-
Filament Insertion:
-
Make a small incision in the ECA stump.
-
Introduce the silicone-coated tip of the monofilament suture into the ECA and advance it to the bifurcation of the CCA.[6]
-
Remove the temporary clip on the ICA and advance the filament into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the MCA. The advancement distance is typically 17-20 mm in rats and 9-11 mm in mice from the CCA bifurcation.[3]
-
A successful occlusion should result in a significant drop (≥70-80%) in cerebral blood flow as monitored by Laser Doppler Flowmetry.[7]
-
-
Permanent Occlusion: Secure the filament in place with a suture around the ECA stump. The filament is left in place permanently.
-
Wound Closure and Post-operative Care:
-
Close the neck incision with sutures.
-
Administer a local anesthetic to the wound site and provide subcutaneous saline for hydration.[3]
-
Monitor the animal closely during recovery from anesthesia.
-
Sham Surgery Control: For sham-operated control animals, perform the same surgical procedure, including vessel exposure and isolation, but do not insert the filament into the ICA.[3]
Neurological Deficit Scoring
Neurological function should be assessed at 24 hours post-pMCAO to determine the extent of ischemic injury. A blinded assessment is crucial to avoid bias.
Bederson's Scoring System: A commonly used 5-point scale for rats:[8]
| Score | Observation |
| 0 | No observable neurological deficit. |
| 1 | Forelimb flexion: When the animal is lifted by the tail, the contralateral forelimb consistently flexes. |
| 2 | Circling: The animal circles towards the paretic side when active. |
| 3 | Leaning: The animal leans or falls to the contralateral side. |
| 4 | No spontaneous motor activity. |
Garcia Neurological Score: A more comprehensive 18-point or 21-point scale can also be used to assess various aspects of sensorimotor function.[9][10]
Infarct Volume Measurement using TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in viable tissue to a red formazan product. Infarcted tissue, lacking these active enzymes, remains unstained (pale white).[11][12]
Materials:
-
2% TTC solution in phosphate-buffered saline (PBS)
-
Brain matrix slicer
-
4% paraformaldehyde (PFA) for fixation
-
Digital scanner or camera
Procedure:
-
Brain Extraction: At 24 hours post-pMCAO, euthanize the animal and carefully extract the brain.
-
Brain Slicing: Chill the brain briefly at -20°C for 5-10 minutes to firm the tissue. Then, place it in a brain matrix and cut coronal slices of 2 mm thickness.[3][12]
-
TTC Staining: Immerse the brain slices in a 2% TTC solution at 37°C for 15-30 minutes in the dark.[3]
-
Image Acquisition: After staining, rinse the slices in PBS and capture high-resolution images of both sides of each slice.
-
Infarct Volume Calculation:
-
Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
To correct for edema, which can artificially inflate the infarct volume, the following formula is commonly used: Corrected Infarct Volume (%) = [(Area of Contralateral Hemisphere - (Area of Ipsilateral Hemisphere - Infarct Area)) / (2 x Area of Contralateral Hemisphere)] x 100[13]
-
The total infarct volume is the sum of the infarct areas of all slices multiplied by the slice thickness.
-
Data Presentation
Quantitative data should be presented clearly for comparison.
Table 1: Neurological Deficit Scores at 24 hours post-pMCAO
| Treatment Group | n | Neurological Score (Mean ± SD) |
| Sham | 10 | 0.1 ± 0.2 |
| Vehicle | 15 | 2.8 ± 0.5 |
| Treatment X (Dose 1) | 15 | 1.9 ± 0.6* |
| Treatment X (Dose 2) | 15 | 1.2 ± 0.4** |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle
Table 2: Infarct Volume at 24 hours post-pMCAO
| Treatment Group | n | Infarct Volume (% of Hemisphere) (Mean ± SD) |
| Sham | 10 | 0.5 ± 0.3 |
| Vehicle | 15 | 35.2 ± 4.1 |
| Treatment X (Dose 1) | 15 | 24.8 ± 3.5* |
| Treatment X (Dose 2) | 15 | 18.5 ± 2.9** |
*p < 0.05 vs. Vehicle; **p < 0.01 vs. Vehicle
Visualizations
Experimental Workflow
Caption: Experimental workflow for the permanent middle cerebral artery occlusion (pMCAO) model.
Key Signaling Pathways in Ischemic Stroke
References
- 1. Precision Stroke Animal Models: The Permanent MCAO Model Should be the Primary Model, Not Transient MCAO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat permanent middle cerebral artery occlusion procedure [bio-protocol.org]
- 8. Neurological deficits score assay and infarct volume measurement [bio-protocol.org]
- 9. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | A Novel Method for Assessing Cerebral Edema, Infarcted Zone and Blood-Brain Barrier Breakdown in a Single Post-stroke Rodent Brain [frontiersin.org]
- 12. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Correcting for Brain Swelling’s Effects on Infarct Volume Calculation After Middle Cerebral Artery Occlusion in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tetrahydropiperine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Tetrahydropiperine. This compound, a derivative of piperine, is gaining significant interest in the pharmaceutical and nutraceutical industries for its bioavailability-enhancing properties. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, method validation, and data analysis, ensuring accurate and precise quantification of this compound in various sample matrices. The methodologies outlined are designed to be readily implemented in a laboratory setting for quality control, pharmacokinetic studies, and formulation development.
Introduction
This compound (THP) is a saturated analog of piperine, the primary pungent alkaloid in black pepper. It has demonstrated considerable potential as a bio-enhancer, improving the absorption and efficacy of co-administered drugs and nutrients. Accurate quantification of THP is crucial for product formulation, quality assurance, and for understanding its pharmacokinetic profile. This application note presents a validated HPLC method that is specific, accurate, and precise for the determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile, methanol, and water are necessary.
-
Reagents: Orthophosphoric acid or acetic acid for mobile phase pH adjustment.
-
Standards: A certified reference standard of this compound is required.
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 234 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method should be adapted based on the matrix. A general protocol for a solid dosage form is provided below:
-
Sample Weighing: Weigh and finely powder a representative number of tablets or capsules.
-
Extraction: Transfer an accurately weighed portion of the powder, equivalent to approximately 10 mg of this compound, into a 100 mL volumetric flask.
-
Sonication: Add approximately 70 mL of methanol and sonicate for 30 minutes to ensure complete extraction.
-
Dilution: Allow the solution to cool to room temperature and dilute to the mark with methanol. Mix well.
-
Filtration: Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Final Dilution: Dilute the filtered solution with the mobile phase to a final concentration within the calibration curve range.
Caption: Experimental workflow for this compound sample preparation.
Method Validation
The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized below.
| Parameter | Results |
| Linearity (r²) | > 0.999 |
| Range | 1 - 50 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98% - 102% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | No interference from common excipients |
Data Presentation
The quantification of this compound is based on the peak area of the analyte in the chromatogram. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. The concentration of this compound in the sample is then determined using the regression equation of the calibration curve.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | 1.1 |
| Theoretical Plates | > 2000 | 6500 |
| %RSD of Peak Area | < 2% | 0.8% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 20 | 304680 |
| 50 | 761700 |
Signaling Pathway
This compound has been shown to exert its biological effects through various signaling pathways. As a bioavailability enhancer, its mechanism is multifaceted. Recent studies have also elucidated its role in cellular protective mechanisms.
Caption: PI3K/Akt/mTOR signaling pathway modulated by this compound.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound. The method has been validated and is suitable for routine quality control and research applications. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug development and analysis.
Application Notes and Protocols for Evaluating Tetrahydropiperine's Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for evaluating the efficacy of Tetrahydropiperine (THP), a derivative of piperine. THP has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. The following protocols and data summaries are designed to assist researchers in investigating the therapeutic potential of THP in various disease models.
Neuroprotective Effects of this compound
THP has been shown to exhibit neuroprotective properties, particularly in the context of ischemic stroke, by modulating autophagy through the PI3K/Akt/mTOR signaling pathway.[1]
Cell Viability Assay in an Oxygen-Glucose Deprivation (OGD) Model
This assay evaluates the ability of THP to protect neuronal cells from ischemia-induced cell death.
Experimental Protocol:
-
Cell Culture: Culture PC-12 cells in an appropriate medium until they reach 80% confluency.
-
Oxygen-Glucose Deprivation (OGD) Induction:
-
Wash the cells with glucose-free medium.
-
Incubate the cells in a hypoxic chamber with 95% N₂ and 5% CO₂ at 37°C for a predetermined duration to mimic ischemic conditions.
-
-
THP Treatment:
-
Prepare various concentrations of THP in a suitable solvent like DMSO.[2]
-
Treat the OGD-exposed cells with different concentrations of THP for 24 hours. Include a vehicle control group.
-
-
Cell Viability Assessment (MTT Assay):
Data Presentation:
| Treatment Group | THP Concentration | Cell Viability (%) |
| Control | - | 100 |
| OGD | - | Value |
| OGD + THP | Concentration 1 | Value |
| OGD + THP | Concentration 2 | Value |
| OGD + THP | Concentration 3 | Value |
Note: Values are placeholders and should be replaced with experimental data.
Western Blot Analysis of PI3K/Akt/mTOR Pathway
This protocol is used to determine the effect of THP on key proteins in the PI3K/Akt/mTOR signaling pathway.[1]
Experimental Protocol:
-
Protein Extraction: Following OGD and THP treatment, lyse the PC-12 cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[6][7]
-
Transfer the separated proteins to a PVDF membrane.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with primary antibodies against p-PI3K, p-Akt, p-mTOR, P62, LC3-I, Atg7, and Beclin1 overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[6][7]
-
Detect the protein bands using an ECL substrate and image the blot.[8]
-
Data Presentation:
| Target Protein | Control | OGD | OGD + THP |
| p-PI3K/PI3K | Ratio | Ratio | Ratio |
| p-Akt/Akt | Ratio | Ratio | Ratio |
| p-mTOR/mTOR | Ratio | Ratio | Ratio |
| P62 | Expression Level | Expression Level | Expression Level |
| LC3-II/LC3-I | Ratio | Ratio | Ratio |
| Atg7 | Expression Level | Expression Level | Expression Level |
| Beclin1 | Expression Level | Expression Level | Expression Level |
Note: Values are placeholders and should be replaced with experimental data.
Signaling Pathway Diagram:
Caption: THP-mediated activation of the PI3K/Akt/mTOR pathway.
Anti-inflammatory Effects of this compound
THP has been reported to possess anti-inflammatory properties by downregulating the NF-κB signaling pathway.[9][10]
Nitric Oxide (NO) Production Assay in Macrophages
This assay measures the inhibitory effect of THP on the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
THP Treatment and LPS Stimulation:
-
Pre-treat the cells with various concentrations of THP for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
-
Nitric Oxide Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance.
-
Data Presentation:
| Treatment Group | THP Concentration | Nitric Oxide (µM) |
| Control | - | Value |
| LPS | - | Value |
| LPS + THP | Concentration 1 | Value |
| LPS + THP | Concentration 2 | Value |
| LPS + THP | Concentration 3 | Value |
Note: Values are placeholders and should be replaced with experimental data.
Cytokine Quantification by ELISA
This protocol quantifies the effect of THP on the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[9][10]
Experimental Protocol:
-
Sample Collection: Collect the cell culture supernatants from THP- and LPS-treated RAW 264.7 cells as described in the NO production assay.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[11]
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add the substrate and measure the color development using a microplate reader.
-
Calculate the cytokine concentration based on the standard curve.
-
Data Presentation:
| Cytokine | Control | LPS | LPS + THP (Conc. 1) | LPS + THP (Conc. 2) |
| TNF-α (pg/mL) | Value | Value | Value | Value |
| IL-6 (pg/mL) | Value | Value | Value | Value |
| IL-1β (pg/mL) | Value | Value | Value | Value |
Note: Values are placeholders and should be replaced with experimental data.
Western Blot for NF-κB Pathway Proteins
This assay determines whether THP inhibits the activation of the NF-κB pathway by analyzing the expression of key proteins like iNOS and COX-2, and the phosphorylation of NF-κB p65.[9][10]
Experimental Protocol:
-
Protein Extraction and Quantification: Extract and quantify total protein from treated RAW 264.7 cells.
-
SDS-PAGE and Western Blotting:
Signaling Pathway Diagram:
Caption: THP-mediated inhibition of the NF-κB signaling pathway.
Anticancer Effects of this compound
THP has shown cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.[12]
Cytotoxicity Assay (MTT or SRB Assay)
This assay is used to determine the concentration-dependent cytotoxic effect of THP on cancer cells.
Experimental Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., MKN-28, MKN-45, HeLa, HepG2, MCF-7) in a 96-well plate at an appropriate density.[12][13]
-
THP Treatment: Treat the cells with a range of THP concentrations for 48-72 hours.
-
Cell Viability Assessment:
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of THP that inhibits cell growth by 50%.
Data Presentation:
| Cell Line | THP IC₅₀ (µM) |
| MKN-28 | Value |
| MKN-45 | Value |
| HeLa | Value |
| HepG2 | Value |
| MCF-7 | Value |
Note: Values are placeholders and should be replaced with experimental data.
Apoptosis Assay (Flow Cytometry)
This assay quantifies the induction of apoptosis in cancer cells upon treatment with THP.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with THP at its IC₅₀ concentration for 24-48 hours.
-
Cell Staining:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow Diagram:
Caption: Workflow for apoptosis detection by flow cytometry.
By employing these detailed cell-based assays, researchers can effectively evaluate the therapeutic efficacy of this compound and further elucidate its mechanisms of action in various pathological conditions.
References
- 1. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. researchgate.net [researchgate.net]
- 6. novateinbio.com [novateinbio.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for cytokine and uterine immune cell characterization in a mouse model of LPS-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor activity of (2''R)-4'-O-tetrahydropyranyl adriamycin on human gastric cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Black pepper and piperine induce anticancer effects on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Neuroprotective Effects of Tetrahydropiperine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for investigating the neuroprotective properties of Tetrahydropiperine (THP), a derivative of piperine. The following sections detail the established use of THP in an ischemic stroke model and propose experimental designs for evaluating its efficacy in models of Parkinson's and Alzheimer's disease, based on the known neuroprotective actions of the parent compound, piperine.
I. Established Application: Ischemic Stroke
This compound has demonstrated significant neuroprotective effects in a rat model of ischemic stroke. The primary mechanism of action identified involves the modulation of the PI3K/Akt/mTOR signaling pathway to inhibit autophagy-related neuronal damage.[1][2]
Animal Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats.[1][3][4][5][6][7][8]
Key Findings from Preclinical Studies:
-
Behavioral Improvement: THP administration significantly ameliorates motor and neurological deficits following ischemic stroke.[1]
-
Reduced Infarct Volume: Treatment with THP leads to a reduction in the area of cerebral infarction.[1][2]
-
Histopathological Protection: THP preserves neuronal morphology and increases neuronal survival in the ischemic brain.[1][2]
-
Signaling Pathway Modulation: THP activates the PI3K/Akt/mTOR pathway, leading to the inhibition of autophagy.[1][2]
Quantitative Data Summary:
| Parameter | Animal Model | THP Dosage | Key Results | Reference |
| Neurological Deficit Score | pMCAO Rats | 10, 20, 30 mg/kg | Dose-dependent decrease in neurological deficit scores. | [1][2] |
| Infarct Volume | pMCAO Rats | 10, 20, 30 mg/kg | Significant reduction in infarct volume at all tested doses. | [1][2] |
| Neuronal Survival (Nissl Staining) | pMCAO Rats | 30 mg/kg | Increased number of surviving neurons in the penumbra. | [1][2] |
| Protein Expression (Western Blot) | pMCAO Rats | 30 mg/kg | Upregulation of p-Akt and p-mTOR; Downregulation of Beclin-1 and LC3-II. | [1][2] |
Experimental Protocol: pMCAO-Induced Ischemic Stroke in Rats and THP Administration
This protocol outlines the induction of focal cerebral ischemia and subsequent treatment with THP.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (THP)
-
Anesthetic (e.g., isoflurane, pentobarbital sodium[6])
-
Surgical instruments
-
Heating pad to maintain body temperature[7]
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining[1]
-
Histology and Western blotting reagents
Procedure:
-
Animal Preparation: Anesthetize the rat and maintain its body temperature at 37°C.
-
Surgical Procedure (Intraluminal Suture Method):
-
Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[3][5]
-
Ligate the distal ECA and the CCA.
-
Introduce the silicon-coated 4-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).[3][5][8]
-
-
THP Administration:
-
Immediately following MCAO, administer THP (or vehicle control) via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
A range of doses (e.g., 10, 20, 30 mg/kg) should be tested.[2]
-
-
Post-Operative Care: Monitor the animals for recovery from anesthesia and provide appropriate post-operative care.
-
Behavioral Testing (24-72 hours post-MCAO):
-
Histological and Molecular Analysis (at desired endpoint):
-
Perfuse the animals and collect brain tissue.
-
Infarct Volume Assessment: Stain brain slices with TTC to visualize the infarct area.[1]
-
Histology: Perform H&E and Nissl staining to assess neuronal damage and survival.[1]
-
Western Blotting: Analyze the expression of key proteins in the PI3K/Akt/mTOR and autophagy pathways (e.g., Akt, mTOR, Beclin-1, LC3).[1][2]
-
Diagram: Experimental Workflow for pMCAO Model
Caption: Workflow for studying THP in a rat pMCAO model.
Diagram: PI3K/Akt/mTOR Signaling Pathway
Caption: THP's modulation of the PI3K/Akt/mTOR pathway.
II. Proposed Application: Parkinson's Disease
While direct studies of THP in Parkinson's models are limited, the parent compound, piperine, has shown neuroprotective effects in the MPTP-induced mouse model.[10] The proposed mechanism for piperine involves anti-inflammatory, antioxidant, and anti-apoptotic effects.[10] It is hypothesized that THP will exhibit similar protective properties.
Animal Model: MPTP-Induced Parkinson's Disease in Mice.[10][11][12][13][14][15][16][17][18][19]
Proposed Experimental Design:
This protocol is adapted from established MPTP protocols to investigate the potential neuroprotective effects of THP.[10][11][12][15]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)[15]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl[15]
-
This compound (THP)
-
Saline
-
Behavioral testing apparatus (Rotarod)
-
Immunohistochemistry and HPLC reagents
Procedure:
-
Animal Groups:
-
Group 1: Vehicle control (Saline)
-
Group 2: MPTP only (e.g., 20 mg/kg, i.p., daily for 4 weeks)[15]
-
Group 3: THP + MPTP (Pre-treatment with THP for 1-2 weeks prior to and during MPTP administration)
-
Group 4: THP only
-
-
THP and MPTP Administration:
-
Behavioral Assessment (Rotarod Test):
-
Train mice on the rotarod before the experiment.
-
Test motor coordination weekly by measuring the latency to fall from the rotating rod.[10]
-
-
Neurochemical Analysis (7 days after last MPTP injection):
-
Euthanize mice and dissect the striatum.
-
Measure dopamine and its metabolites (DOPAC, HVA) using HPLC.[12]
-
-
Immunohistochemistry:
-
Perfuse mice and collect brain tissue.
-
Stain sections of the substantia nigra for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.[10]
-
Stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and apoptosis (e.g., Caspase-3).
-
Quantitative Data to Collect:
| Parameter | Animal Model | Proposed THP Dosage | Expected Outcome |
| Latency to Fall (Rotarod) | MPTP Mice | 5, 10, 20 mg/kg | Increased latency to fall compared to MPTP-only group. |
| Striatal Dopamine Levels (HPLC) | MPTP Mice | 5, 10, 20 mg/kg | Attenuation of MPTP-induced dopamine depletion. |
| TH-Positive Neuron Count | MPTP Mice | 5, 10, 20 mg/kg | Increased survival of dopaminergic neurons in the substantia nigra. |
| Microglial Activation (Iba1) | MPTP Mice | 5, 10, 20 mg/kg | Reduced microglial activation in the substantia nigra. |
Diagram: Experimental Workflow for MPTP Model
Caption: Workflow for testing THP in an MPTP mouse model.
III. Proposed Application: Alzheimer's Disease
Piperine has shown promise in animal models of Alzheimer's disease by improving cognitive deficits and reducing neuroinflammation and oxidative stress.[20][21][22] THP is therefore a candidate for investigation in similar models.
Animal Model: Scopolamine-Induced Amnesia in Rats.[23][24][25][26][27]
Proposed Experimental Design:
This protocol outlines a method to induce cognitive deficits with scopolamine and to assess the protective effects of THP.
Materials:
-
Male Wistar rats (200-250g)
-
Scopolamine hydrobromide[26]
-
This compound (THP)
-
Behavioral testing apparatus (Morris Water Maze or Y-Maze)[25][27]
-
Reagents for biochemical assays (e.g., AChE activity, oxidative stress markers)
Procedure:
-
Animal Groups:
-
THP and Scopolamine Administration:
-
Behavioral Assessment (Morris Water Maze):
-
Biochemical Analysis:
-
Euthanize rats and collect brain tissue (hippocampus and cortex).
-
Acetylcholinesterase (AChE) Activity: Measure AChE activity to assess cholinergic function.[20]
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and glutathione (GSH).[21]
-
Inflammatory Cytokines: Measure levels of TNF-α and IL-1β.[10]
-
Quantitative Data to Collect:
| Parameter | Animal Model | Proposed THP Dosage | Expected Outcome |
| Escape Latency (MWM) | Scopolamine Rats | 5, 10, 20 mg/kg | Decreased escape latency during acquisition trials. |
| Time in Target Quadrant (MWM) | Scopolamine Rats | 5, 10, 20 mg/kg | Increased time spent in the target quadrant during the probe trial. |
| AChE Activity | Scopolamine Rats | 5, 10, 20 mg/kg | Inhibition of scopolamine-induced increase in AChE activity. |
| Oxidative Stress Markers | Scopolamine Rats | 5, 10, 20 mg/kg | Reduced MDA and increased GSH levels in the hippocampus. |
Diagram: Logical Relationship in Alzheimer's Model
Caption: Hypothesized action of THP in a scopolamine model.
References
- 1. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine ameliorates ischemic stroke-induced brain injury in rats by regulating the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Middle cerebral artery occlusion in the rat: consistent protocol for a model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion (MCAO) Model [bio-protocol.org]
- 7. MCAO Model [bio-protocol.org]
- 8. Animal models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Neuroprotective Studies on Polygonum hydropiper L. Essential Oils Using Transgenic Animal Models [frontiersin.org]
- 10. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. modelorg.com [modelorg.com]
- 13. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. MPTP-Induced PD Mouse Model [bio-protocol.org]
- 16. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. A Guide to Neurotoxic Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal Models of Parkinson’s Disease - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Piperine, the main alkaloid of Thai black pepper, protects against neurodegeneration and cognitive impairment in animal model of cognitive deficit like condition of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Scopolamine-induced amnesia in rats [bio-protocol.org]
- 24. researchgate.net [researchgate.net]
- 25. njppp.com [njppp.com]
- 26. Treadmill Exercise Ameliorates Short-Term Memory Disturbance in Scopolamine-Induced Amnesia Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application Notes & Protocols: Identifying Tetrahydropiperine Targets Using Network Pharmacology
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrahydropiperine (THP), a derivative of piperine from black pepper, is recognized for its diverse biological activities, including neuroprotective effects and its role as a bioenhancer that improves the absorption of other compounds.[1][2] While some specific targets and mechanisms are known, such as its influence on the PI3K/Akt/mTOR signaling pathway in ischemic stroke, the full scope of its molecular interactions remains largely unexplored.[2] Network pharmacology offers a powerful, systems-level approach to elucidate the complex "multi-component, multi-target, multi-pathway" therapeutic mechanisms of natural products like THP.[3][4] This methodology integrates computational biology and data analysis to predict potential targets, understand their interplay within biological networks, and formulate hypotheses for experimental validation.[5][6]
This document provides a detailed workflow and step-by-step protocols for utilizing network pharmacology to identify and analyze the molecular targets of this compound.
I. The Network Pharmacology Workflow
The process begins with identifying potential protein targets of THP and compiling genes associated with a specific disease. These two sets of targets are then intersected to find common genes, which are used to construct a protein-protein interaction (PPI) network. This network is analyzed to identify key "hub" genes and functional modules. Subsequent enrichment analysis reveals the primary biological processes and signaling pathways involved. Finally, molecular docking and laboratory experiments are used to validate these computational predictions.
Caption: Overall workflow for network pharmacology-based target identification.
II. Quantitative Data Summary
The following tables summarize known quantitative data for this compound's interaction with specific targets and its influence on key signaling pathways.
Table 1: Known Molecular Targets and Bioactivities of this compound
| Target Protein | Activity Type | Value | Species | Reference |
|---|---|---|---|---|
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Agonist (EC50) | 6.3 µM | Not Specified | [7] |
| Cytochrome P450 1A1 (CYP1A1/AHH) | Inhibition (IC50) | 23 µM | Rat | [7][8] |
| 7-methoxycoumarin O-demethylase (MOCD) | Inhibition (Ki) | 35 µM | Rat | [8] |
| 7-methoxycoumarin O-demethylase (MOCD) | Inhibition (IC50) | 25 µM | Rat |[7] |
Table 2: Key Signaling Pathways Potentially Modulated by this compound
| Signaling Pathway | Associated Disease/Function | Key Proteins | Evidence | Reference |
|---|---|---|---|---|
| PI3K/Akt/mTOR Signaling | Ischemic Stroke, Autophagy Inhibition | PI3K, Akt, mTOR, P62, Atg7, Beclin1 | Network Pharmacology, Molecular Docking, In Vivo (Rat Model) | [2] |
| Mitogen-Activated Protein Kinase (MAPK) | Parkinson's Disease (via Piperine) | MAPK, AKT1, EGFR | Network Pharmacology (Piperine) | [9] |
| TGF-β Signaling | Lung Adenocarcinoma (via Piperine) | TGFβRI, TGFβRII, SMAD2, ERK1/2 | In Vitro (Piperine) |[10] |
III. Detailed Experimental Protocols
Protocol 1: In Silico Target Prediction for THP
Objective: To generate a list of putative protein targets for this compound using cheminformatics tools.
Methodology:
-
Obtain THP Structure: Secure the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem. The SMILES for THP is C1CCN(CC1)C(=O)CCCC2=CC3=C(C=C2)OCO3.
-
Select Prediction Tool: Utilize a web-based target prediction server. SwissTargetPrediction is a widely used and freely accessible tool.[11][12]
-
Perform Prediction:
-
Navigate to the SwissTargetPrediction website.
-
Paste the SMILES string for THP into the input field.
-
Select the target species (e.g., "Homo sapiens").
-
Execute the prediction.
-
-
Data Collection:
-
The server will return a list of predicted protein targets, ranked by probability.
-
Download the complete list of targets. The probability score indicates the likelihood of interaction based on structural similarity to known ligands.[13]
-
Focus on targets with a high probability score for further analysis.
-
Protocol 2: Construction of the Drug-Disease Target Network
Objective: To identify the intersection of THP's putative targets with genes known to be associated with a specific disease, and to construct a Protein-Protein Interaction (PPI) network.
Methodology:
-
Disease Target Mining:
-
Identify Overlapping Targets:
-
Use a Venn diagram tool (e.g., Venny 2.1) to find the common genes between the "Predicted THP Targets" list (from Protocol 1) and the "Disease Targets" list.[15] These overlapping genes are the potential therapeutic targets of THP for that disease.
-
-
PPI Network Construction:
-
Input the list of common target genes into the STRING database.
-
Set the organism to "Homo sapiens" and maintain a high confidence score (e.g., > 0.7) to ensure reliable interactions.
-
Export the interaction data in a compatible format (e.g., TSV).
-
-
Network Visualization and Analysis:
Protocol 3: Functional and Pathway Enrichment Analysis
Objective: To determine the biological functions and signaling pathways that are significantly enriched among the potential targets of THP.
Methodology:
-
Select Analysis Tool: Use a functional annotation tool such as DAVID or Metascape.
-
Perform Analysis:
-
Upload the list of common target genes (from Protocol 2) to the selected tool.
-
Select the correct species ("Homo sapiens").
-
Run the Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis.
-
-
Interpret Results:
-
GO analysis will categorize the genes into three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF).
-
KEGG analysis will identify the signaling pathways in which the target genes are significantly involved.
-
Focus on terms and pathways with a low p-value (e.g., p < 0.05), as this indicates statistical significance.
-
Protocol 4: Molecular Docking for Virtual Validation
Objective: To assess the binding affinity and interaction patterns between THP and the identified hub gene targets.[5][16]
Methodology:
-
Prepare Ligand: Obtain the 3D structure of this compound (the ligand) from a database like PubChem and optimize its energy using software like Avogadro or PyMOL.
-
Prepare Receptor: Download the 3D crystal structure of the target protein (the receptor) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using tools like AutoDock Tools.
-
Define Binding Site: Identify the active binding pocket of the protein, often based on the location of a co-crystallized native ligand or through prediction servers.
-
Perform Docking:
-
Use docking software like AutoDock Vina.
-
Set the grid box to encompass the defined binding site.
-
Run the docking simulation.
-
-
Analyze Results:
-
The software will generate several binding poses and corresponding binding energy scores (in kcal/mol).
-
A lower binding energy generally indicates a more stable and favorable interaction.
-
Visualize the best-scoring pose to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between THP and the target protein.
-
Protocol 5: Experimental Validation of Key Targets
Objective: To experimentally validate the computationally predicted effect of THP on key target proteins and pathways in a relevant biological context.[17][18]
Methodology (Example: Western Blot for PI3K/Akt Pathway Proteins):
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., PC-12 cells for neuroprotection studies).[2]
-
Induce a disease state if necessary (e.g., oxygen-glucose deprivation (OGD) to model ischemia).[19]
-
Treat the cells with various concentrations of THP for a specified duration (e.g., 24 hours). Include untreated and vehicle-treated controls.
-
-
Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., GAPDH or β-actin).
-
IV. Visualization of Key Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell survival, proliferation, and autophagy. Network pharmacology studies suggest THP activates this pathway, leading to neuroprotective effects by inhibiting autophagy in ischemic stroke.[2]
Caption: Proposed mechanism of THP activating the PI3K/Akt/mTOR pathway.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. Network Pharmacology Approach for Medicinal Plants: Review and Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Network pharmacology speaking to ethnopharmacology: new data on an ancient remedy [rcpp-ie.com]
- 7. caymanchem.com [caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Network Pharmacology-Based Analysis of the Pharmacological Mechanisms of Aloperine on Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Frontiers | Network pharmacology and bioinformatics analysis identifies potential therapeutic targets of Naringenin against COVID-19/LUSC [frontiersin.org]
- 17. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Network pharmacology and experimental studies for deciphering the molecular targets and mechanisms of Chaihu Shugan powder in the treatment of functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Network Pharmacology and Experimental Validation to Explore Mechanism of Tetrahydropalmatine on Acute Myocardial Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Simulation of Tetrahydropiperine with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropiperine (THP), a derivative of piperine, the primary alkaloid in black pepper, has garnered significant interest in pharmacology due to its diverse biological activities, including anti-inflammatory, neuroprotective, and bioavailability-enhancing properties. These effects are largely attributed to its interaction with key signaling proteins within various cellular pathways. Molecular docking simulations are a powerful computational tool to elucidate the binding mechanisms of THP with its protein targets at a molecular level, providing insights into its therapeutic potential and guiding further drug development efforts.
These application notes provide a detailed overview of the molecular docking simulation of THP with target proteins implicated in its mechanism of action, namely those in the NF-κB, PI3K/Akt/mTOR, and MAPK signaling pathways. While direct quantitative molecular docking data for THP with these specific proteins is limited in the current literature, this document presents a comprehensive protocol and utilizes data from analogous compounds to illustrate the potential binding interactions.
Target Proteins and Signaling Pathways
This compound is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and survival. Molecular docking studies can help to understand how THP interacts with and influences the activity of central proteins in these pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key therapeutic strategy for inflammatory diseases. THP has been shown to suppress the activation of NF-κB. Molecular docking can be employed to investigate the binding of THP to key proteins in this pathway, such as the p50/p65 heterodimer, potentially blocking its translocation to the nucleus.
PI3K/Akt/mTOR Signaling Pathway
This pathway is central to cell growth, proliferation, and survival. Aberrant signaling in this pathway is frequently observed in cancer. THP has demonstrated the ability to modulate the PI3K/Akt/mTOR pathway, and one study indicated its robust docking capability with proteins in this pathway, although specific binding energies were not provided[1]. Docking simulations can predict the binding affinity of THP to PI3K, Akt, and mTOR, providing a basis for its anti-cancer properties.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK pathway is involved in cellular responses to a variety of external stimuli and plays a crucial role in cell proliferation, differentiation, and apoptosis. THP's precursor, piperine, has been shown to inhibit the phosphorylation of key MAPK proteins like p38 and JNK[2]. Molecular docking can be used to explore the potential of THP to bind to MAPK kinases, such as MAPK1 (ERK2), and interfere with their activity.
Quantitative Data from Molecular Docking Simulations
Table 1: Molecular Docking Data of Related Compounds with NF-κB Subunits
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Psoralen-like compound (NF49) | NF-κB p50/p65 | 1VKX | -6.79 | Not specified | [2] |
| Diphenyl-like compound (NFAI64) | NF-κB p50/p65 | 1VKX | -6.74 | Not specified | [2] |
| Psoralen derivative (NF30) | NF-κB p50/p65 | 1VKX | -6.64 | Not specified | [2] |
Table 2: Molecular Docking Data of Related Compounds with PI3K/Akt/mTOR Pathway Proteins
| Ligand | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| Piperine Analog-2 | Akt1 | 2UZS | -6.0 | Not specified | |
| Periplocin | PI3K/Akt/mTOR pathway proteins | Not specified | Not specified | Down-regulated activity | |
| Thymoquinone | PI3K | Not specified | -7.02 | Not specified | |
| Thymoquinone | Akt | Not specified | -6.4 | Not specified | |
| Thymoquinone | mTOR | Not specified | -6.58 | Not specified |
Table 3: Molecular Docking Data of Natural Compounds with MAPK1 (ERK2)
| Ligand (ZINC ID) | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues | Reference |
| ZINC0209285 | MAPK1 | 4QTB | -12.0 | Not specified | |
| ZINC02130647 | MAPK1 | 4QTB | -11.8 | Not specified | |
| ZINC02133691 | MAPK1 | 4QTB | -11.5 | Not specified |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking simulation of this compound with a target protein using AutoDock Vina, a widely used open-source docking program.
Protocol: Molecular Docking of this compound with a Target Protein using AutoDock Vina
1. Preparation of the Ligand (this compound)
-
Objective: To obtain the 3D structure of THP and prepare it for docking.
-
Procedure:
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database such as PubChem (CID: 92776).
-
Use a molecular modeling software like Avogadro or PyMOL to perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step optimizes the ligand's geometry.
-
Convert the energy-minimized ligand file to the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDockTools (ADT) or other compatible software. The PDBQT format includes atomic charges and torsional degrees of freedom.
-
2. Preparation of the Target Protein
-
Objective: To prepare the 3D structure of the target protein for docking.
-
Procedure:
-
Download the 3D crystal structure of the target protein (e.g., NF-κB p50/p65, PI3K, Akt1, mTOR, MAPK1) from the Protein Data Bank (PDB).
-
Using a molecular visualization tool like PyMOL or UCSF Chimera, remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential for its activity.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges (e.g., Kollman charges) to the protein atoms.
-
Save the prepared protein structure in the PDBQT format using AutoDockTools.
-
3. Grid Box Generation
-
Objective: To define the search space for the docking simulation on the target protein.
-
Procedure:
-
Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review and binding site prediction tools.
-
Using AutoDockTools, define a 3D grid box that encompasses the identified binding site. The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
Save the grid parameter file.
-
4. Molecular Docking Simulation
-
Objective: To perform the docking of THP into the prepared target protein.
-
Procedure:
-
Use the AutoDock Vina command-line interface.
-
Provide the paths to the prepared ligand (PDBQT), protein (PDBQT), and the grid configuration file.
-
Specify the output file name for the docking results.
-
Set the exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time; a value of 8 is often a good starting point).
-
Execute the docking run. Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
5. Post-Docking Analysis and Visualization
-
Objective: To analyze the docking results and visualize the protein-ligand interactions.
-
Procedure:
-
The output file from Vina will contain multiple binding modes with their corresponding binding affinities. The pose with the lowest binding energy is typically considered the most favorable.
-
Use molecular visualization software like PyMOL or Discovery Studio Visualizer to load the protein structure and the docked ligand poses.
-
Analyze the interactions between the best-ranked pose of THP and the amino acid residues in the protein's binding pocket. Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
-
Generate high-quality images and diagrams to represent the binding mode and key interactions.
-
Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways modulated by this compound.
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: PI3K/Akt/mTOR pathway and potential inhibitory points of this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a molecular docking simulation.
Caption: General workflow for molecular docking simulation.
Conclusion
Molecular docking is an invaluable computational technique for predicting and analyzing the interaction of small molecules like this compound with their biological targets. While specific docking studies for THP with key proteins in the NF-κB, PI3K/Akt/mTOR, and MAPK pathways are still emerging, the provided protocols and comparative data offer a solid foundation for researchers to conduct their own in silico investigations. Such studies are crucial for understanding the molecular basis of THP's therapeutic effects and for the rational design of novel and more potent derivatives for drug development.
References
Enhancing the Aqueous Solubility of Tetrahydropiperine for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropiperine (THP), a derivative of piperine, is a compound of increasing interest in pharmaceutical research due to its potential as a bioavailability enhancer and its own intrinsic biological activities. However, its hydrophobic nature and consequently poor aqueous solubility present a significant hurdle for in vitro studies, where uniform dissolution in aqueous-based media is crucial for obtaining reliable and reproducible data. These application notes provide a detailed overview of various techniques to improve the solubility of this compound for in vitro applications, complete with experimental protocols and logical workflows to guide researchers in selecting the most appropriate method.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing a suitable solubilization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₃NO₃ | PubChem |
| Molecular Weight | 289.4 g/mol | PubChem |
| Appearance | Off-white solid | Various Suppliers |
| Solubility in Organic Solvents | 10 mg/mL in DMF10 mg/mL in DMSO10 mg/mL in EthanolSoluble in Chloroform and Methanol | Cayman Chemical, ChemicalBook |
| Aqueous Solubility | 0.1 mg/mL in DMSO:PBS (pH 7.2) (1:7)Insoluble in water and petroleum ether | Cayman Chemical, ChemicalBook |
Note: The limited aqueous solubility necessitates the use of enabling technologies for most in vitro experimental setups.
Recommended Techniques for Solubility Enhancement
Several established methods can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. The choice of technique will depend on the specific requirements of the in vitro assay, including the desired final concentration, the tolerance of the biological system to excipients, and the required stability of the solution.
Co-solvency
The use of water-miscible organic solvents, or co-solvents, is a straightforward and widely used technique to increase the solubility of hydrophobic compounds.[1][2] These solvents reduce the polarity of the aqueous medium, thereby facilitating the dissolution of non-polar molecules.
Protocol for Co-solvent Solubilization of this compound
-
Solvent Selection: Based on available data, Dimethyl Sulfoxide (DMSO) and Ethanol are suitable co-solvents for THP.[3] It is crucial to determine the maximum tolerable concentration of the chosen co-solvent for the specific cell line or in vitro system being used, as high concentrations can be cytotoxic.[4]
-
Stock Solution Preparation:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the THP in the chosen co-solvent (e.g., 100% DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution with the cell culture medium or aqueous buffer to achieve the desired final concentrations for the experiment.
-
It is critical to ensure that the final concentration of the co-solvent in the working solution is below the determined toxicity threshold for the assay system (typically ≤ 0.5% for DMSO in many cell-based assays).[4]
-
-
Observation and Control:
-
Visually inspect the final working solutions for any signs of precipitation.
-
Always include a vehicle control in the experiment, which consists of the cell culture medium or buffer containing the same final concentration of the co-solvent as the test samples.
-
pH Adjustment
For ionizable compounds, altering the pH of the medium can significantly increase solubility.[5][][7] This method is applicable if this compound possesses an ionizable functional group with a suitable pKa.
Protocol for pH-Mediated Solubilization of this compound
-
Determine the pKa of this compound: This can be done experimentally or through in silico prediction tools. The amide group in THP is generally neutral, but it's important to confirm if any other part of the molecule is ionizable within a physiologically relevant pH range.
-
Buffer Selection: Choose a biocompatible buffer system that can maintain the desired pH without interfering with the in vitro assay.
-
Solubilization Procedure:
-
Prepare a concentrated stock solution of THP in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of buffers at different pH values around the pKa of THP.
-
Add a small aliquot of the THP stock solution to each buffer and vortex thoroughly.
-
Visually assess the solubility at each pH.
-
-
Considerations:
-
Ensure the final pH of the working solution is compatible with the in vitro model.
-
Precipitation may occur upon dilution into a medium with a different pH.
-
Solid Dispersions
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier matrix at a solid state.[8][9] This can enhance solubility by reducing particle size, improving wettability, and converting the drug to an amorphous form.[10]
Protocol for Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Carrier Selection: Choose a hydrophilic, water-soluble carrier such as Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), or Hydroxypropyl Methylcellulose (HPMC).
-
Solvent Selection: Select a volatile organic solvent that can dissolve both this compound and the chosen carrier (e.g., ethanol, methanol).
-
Preparation:
-
Dissolve this compound and the carrier in the selected solvent in a specific ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
The solvent is then removed under vacuum using a rotary evaporator to form a thin film.
-
The resulting solid dispersion is further dried to remove any residual solvent.
-
The dried solid dispersion can be scraped and milled into a fine powder.
-
-
Reconstitution for In Vitro Studies:
-
The powdered solid dispersion can be directly dissolved in the aqueous medium for the in vitro assay.
-
Determine the solubility of the solid dispersion in the assay medium and compare it to that of pure THP.
-
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[11] The reduction in particle size to the nanometer range significantly increases the surface area, leading to enhanced dissolution velocity and saturation solubility.[12]
Protocol for Preparation of this compound Nanosuspension (Precipitation Method)
-
Solvent and Anti-Solvent Selection:
-
Solvent: A solvent in which THP is freely soluble (e.g., ethanol, acetone).
-
Anti-solvent: An aqueous solution in which THP is poorly soluble, typically containing a stabilizer.
-
-
Stabilizer Selection: Choose a suitable stabilizer to prevent particle aggregation, such as Poloxamer 188, Tween 80, or PVP.
-
Preparation:
-
Dissolve this compound in the selected solvent to prepare the organic phase.
-
Dissolve the stabilizer in water to prepare the aqueous phase (anti-solvent).
-
Inject the organic phase into the aqueous phase under high-speed homogenization or stirring.
-
The rapid mixing causes the drug to precipitate as nanoparticles.
-
-
Characterization and Use:
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
-
The nanosuspension can then be directly used in in vitro experiments after appropriate dilution.
-
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity.[13][14] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[15]
Protocol for this compound-Cyclodextrin Inclusion Complex Preparation (Kneading Method)
-
Cyclodextrin Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its good solubility and low toxicity.
-
Preparation:
-
Create a paste of the cyclodextrin with a small amount of water.
-
Add the this compound to the paste and knead the mixture for a specified time (e.g., 45-60 minutes).
-
During kneading, a small quantity of a hydro-alcoholic solution can be added to maintain a suitable consistency.
-
The kneaded mixture is then dried in an oven at a controlled temperature (e.g., 40-50°C).
-
The dried complex is pulverized and sieved.
-
-
Solubility Assessment:
-
Determine the aqueous solubility of the prepared inclusion complex and compare it to that of the pure drug.
-
Workflow and Visualization
Logical Workflow for Selecting a Solubility Enhancement Technique
The following diagram illustrates a decision-making workflow for selecting an appropriate solubility enhancement technique for this compound in the context of in vitro studies.
Caption: Decision tree for selecting a THP solubility enhancement method.
Experimental Workflow for Solid Dispersion Preparation
The following diagram outlines the key steps in preparing a solid dispersion of this compound using the solvent evaporation method.
Caption: Workflow for THP solid dispersion preparation.
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways involved in inflammation and cell survival. Understanding these pathways is crucial for designing mechanistic in vitro studies.
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[16][17]
Caption: THP's inhibitory effect on NF-κB and MAPK pathways.
Activation of PI3K/Akt/mTOR Signaling Pathway
In some contexts, this compound has been reported to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.[18][19][20]
Caption: THP's activation of the PI3K/Akt/mTOR pathway.
Conclusion
The poor aqueous solubility of this compound presents a significant challenge for its in vitro evaluation. The techniques and protocols outlined in these application notes provide researchers with a range of viable options to overcome this limitation. The selection of the most appropriate method should be guided by the specific requirements of the in vitro assay, including the target concentration of THP and the sensitivity of the biological system to the formulation excipients. Careful consideration of these factors will enable the generation of accurate and reproducible data, thereby facilitating the exploration of the full therapeutic potential of this compound.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. ijmsdr.org [ijmsdr.org]
- 7. PH adjustment: Significance and symbolism [wisdomlib.org]
- 8. japsonline.com [japsonline.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Formation of nanosuspensions in bottom-up approach: theories and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
Application of Tetrahydropiperine as a Penetration Enhancer in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tetrahydropiperine (THP), a derivative of piperine, the pungent component of black pepper, has emerged as a potent and safe penetration enhancer for transdermal drug delivery. Its unique molecular structure allows it to reversibly modify the barrier properties of the stratum corneum, facilitating the passage of a wide range of therapeutic agents through the skin. This document provides a comprehensive overview of the application of THP, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action:
This compound primarily enhances skin penetration by transiently disrupting the highly organized lipid matrix of the stratum corneum. The stratum corneum, the outermost layer of the skin, serves as the principal barrier to drug absorption. It is composed of corneocytes embedded in a lipid-rich intercellular matrix of ceramides, cholesterol, and free fatty acids.
THP, being a lipophilic molecule, is believed to intercalate into this lipid bilayer. This insertion disrupts the tight packing of the lipid chains, increasing their fluidity and creating temporary hydrophilic channels. This altered lipid arrangement reduces the diffusional resistance of the stratum corneum, allowing co-administered drug molecules to partition into and diffuse through the skin more readily. This mechanism is non-destructive to the skin cells and is reversible, with the barrier function of the stratum corneum recovering after the removal of THP.
Key Advantages of this compound:
-
High Efficacy at Low Concentrations: THP is effective in enhancing penetration at very low concentrations, typically ranging from 0.01% to 1.0% (w/w), which minimizes the potential for skin irritation.
-
Broad Applicability: It has been shown to enhance the delivery of a variety of drugs with different physicochemical properties.
-
Excellent Safety Profile: THP is generally considered non-irritating and non-sensitizing to the skin.
-
Synergistic Effects: It can be used in combination with other penetration enhancers to achieve synergistic effects.
Data Presentation
The following tables summarize the quantitative data on the penetration-enhancing effects of this compound (THP), also known under the trade name Cosmoperine®, on various drugs from in vitro permeation studies.
Table 1: Enhancement of Lidocaine Permeation by this compound (Cosmoperine®)
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| 5.0% w/w Lidocaine (Control) | Data not explicitly provided | 1.0 |
| 5.0% w/w Lidocaine + 1.5% w/w Piperine | Data not explicitly provided | Similar to 1.5% Cosmoperine® |
| 5.0% w/w Lidocaine + 1.5% w/w Cosmoperine® | Data not explicitly provided | Significant increase vs. control |
| 5.0% w/w Lidocaine + 3.0% w/w Cosmoperine® | Data not explicitly provided | Greater than 1.5% Cosmoperine® |
Source: Adapted from a study on the influence of Piperine and Cosmoperine® as transdermal drug delivery promoters. While exact flux values were not provided in the abstract, the study concluded a significant enhancement with Cosmoperine®.
Table 2: Effect of this compound on Transdermal Diffusion of Betamethasone Dipropionate (BMDP)
| Time (minutes) | Percent Diffused (Control) | Percent Diffused (Test with THP) |
| 5 | Undetectable | 95.06 |
| 10 | Undetectable | 102.55 |
| 45 | 29.05 | - |
| 60 | 53.847 | - |
Source: Adapted from a patent describing the use of this compound to increase the bioavailability of nutrients and pharmaceutical preparations. The data demonstrates a rapid and significant increase in the permeation of BMDP in the presence of THP.
Table 3: Enhancement of Forskolin Permeation by this compound
| Formulation | Cumulative Amount Permeated after 60 min (µg) | Enhancement |
| 2.5% Forskolin (Control) | ~20 | - |
| 2.5% Forskolin + 0.05% THP (2% of Forskolin conc.) | ~20 | No significant enhancement |
| 2.5% Forskolin + 0.125% THP (5% of Forskolin conc.) | ~45 | Significant enhancement |
Source: Adapted from a patent on the use of this compound. The data indicates a concentration-dependent enhancement of Forskolin permeation.
Table 4: Effect of Piperine on Transdermal Permeation of Curcumin
| Formulation | Permeation Rate (µg/cm²/h) | Enhancement Ratio (ER) |
| Curcumin Membrane (Control) | Value not specified | 1.00 |
| Curcumin Membrane + 7.41% Piperine | Value not specified | 1.89 |
Source: Adapted from a study on the effect of piperine on skin permeation of curcumin. As a close analog, this suggests the potential of THP to enhance curcumin delivery.[1]
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for evaluating the effect of this compound on the transdermal permeation of a model drug (e.g., Ibuprofen).
1. Materials and Equipment:
-
Franz diffusion cells
-
Full-thickness porcine or human cadaver skin
-
Phosphate buffered saline (PBS), pH 7.4
-
Model drug (e.g., Ibuprofen)
-
This compound (THP)
-
Formulation vehicle (e.g., propylene glycol, ethanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Syringes and needles
-
Magnetic stirrers
-
Water bath
2. Skin Preparation:
-
Excise full-thickness skin from the dorsal or abdominal region of a pig, or obtain human cadaver skin.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections of appropriate size to fit the Franz diffusion cells.
-
Store the skin sections at -20°C until use.
-
Prior to the experiment, thaw the skin and hydrate it in PBS for 30 minutes.
3. Franz Diffusion Cell Setup:
-
Fill the receptor compartment of the Franz diffusion cell with freshly prepared and degassed PBS (pH 7.4).
-
Mount the prepared skin section on the diffusion cell with the stratum corneum side facing the donor compartment.
-
Ensure there are no air bubbles between the skin and the receptor medium.
-
Place a small magnetic stir bar in the receptor compartment.
-
Assemble the donor and receptor compartments and clamp them securely.
-
Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.
-
Allow the system to equilibrate for 30 minutes.
4. Formulation Application and Sampling:
-
Prepare the drug formulations:
-
Control: Model drug in the selected vehicle.
-
Test: Model drug and a specified concentration of THP (e.g., 0.1%, 0.5%, 1.0% w/v) in the vehicle.
-
-
Apply a precise amount of the formulation (e.g., 1 ml or 1 mg/cm²) to the skin surface in the donor compartment.
-
Cover the donor compartment to prevent evaporation.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 ml) from the receptor compartment through the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS.
5. Sample Analysis (HPLC):
-
Analyze the collected samples for drug concentration using a validated HPLC method.
-
Example HPLC conditions for Ibuprofen:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 25 mM phosphate buffer (pH 3.0) in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µl.
-
-
Construct a calibration curve using standard solutions of the drug to quantify the concentration in the samples.
6. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.
-
Calculate the permeability coefficient (Kp) using the equation: Kp = Jss / C, where C is the initial concentration of the drug in the donor compartment.
-
Calculate the Enhancement Ratio (ER) as follows: ER = Jss (with THP) / Jss (without THP).
Protocol 2: In Vitro Skin Irritation Test (OECD 439 Guideline)
This protocol is for assessing the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.
1. Materials and Equipment:
-
Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, SkinEthic™ RHE)
-
Assay medium provided by the RhE model manufacturer
-
Phosphate buffered saline (PBS)
-
Test substance: this compound (THP)
-
Negative control: PBS or sterile water
-
Positive control: 5% (w/v) Sodium Dodecyl Sulfate (SDS)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Multi-well plates (6-well and 96-well)
-
Incubator (37°C, 5% CO₂)
-
Spectrophotometer (plate reader)
2. Experimental Procedure:
-
Pre-incubation: Upon receipt, place the RhE tissues in a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37°C and 5% CO₂.
-
Application of Test Substance:
-
Remove the assay medium and replace it with fresh medium.
-
Apply 25 µl of liquid THP or 25 mg of solid THP directly onto the surface of the RhE tissue.
-
Apply the negative and positive controls to separate tissues in the same manner.
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C and 5% CO₂.
-
Washing: After the exposure period, thoroughly rinse the tissues with PBS to remove the test substance.
-
Post-incubation: Transfer the tissues to a new 6-well plate containing fresh, pre-warmed assay medium and incubate for 42 hours at 37°C and 5% CO₂.
-
MTT Assay (Cell Viability):
-
After the post-incubation period, transfer the tissues to a 24-well plate containing MTT medium (1 mg/ml).
-
Incubate for 3 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
After incubation, carefully remove the tissues from the MTT medium and place them in a new 24-well plate.
-
Add isopropanol to each well to extract the formazan from the tissues.
-
Shake the plate for at least 2 hours at room temperature to ensure complete extraction.
-
-
Quantification: Transfer the formazan extract to a 96-well plate and measure the optical density (OD) at 570 nm using a spectrophotometer.
3. Data Analysis:
-
Calculate the percentage of cell viability for each tissue relative to the negative control:
-
% Viability = (OD of test substance-treated tissue / OD of negative control-treated tissue) x 100
-
-
Classification:
Mandatory Visualization
Caption: Mechanism of this compound (THP) as a skin penetration enhancer.
Caption: Workflow for an in vitro skin permeation study using Franz diffusion cells.
References
- 1. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. The Tape-Stripping Technique as a Method for Drug Quantification in Skin | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
Application Notes and Protocols for Oral Formulation Strategies of Tetrahydropiperine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropiperine (THP), a derivative of piperine, is a promising bioactive compound with known applications as a bioavailability enhancer.[1] Its therapeutic potential is, however, limited by its poor aqueous solubility, which can lead to low and variable oral bioavailability. Effective formulation strategies are therefore critical to unlocking its full therapeutic promise.
These application notes provide a comprehensive overview of potential formulation strategies to enhance the oral delivery of this compound. Given the limited publicly available formulation data specific to THP, this document leverages extensive research on its close analogue, piperine, as a scientifically robust starting point for formulation development. The protocols and data presented for piperine serve as a validated model for the rational design and evaluation of THP oral dosage forms.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of THP is fundamental to formulation design.
| Property | Value | Reference |
| Chemical Name | 1-[5-(1,3-Benzodioxol-5-yl)-1-oxo-pentanoyl]-piperidine | [2] |
| Molecular Formula | C17H23NO3 | [2] |
| Molecular Weight | 289.36 g/mol | [2] |
| Appearance | Off-white solid | [2] |
| Melting Point | 41-45 °C | [2] |
| Solubility | Insoluble in water; Soluble in methanol and chloroform | [2] |
Formulation Strategies for Enhanced Oral Bioavailability
To overcome the poor aqueous solubility of THP, several formulation strategies can be employed. The following sections detail three promising approaches, with piperine as a working example.
Solid Dispersions
Solid dispersions enhance the dissolution rate of poorly soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at a molecular level.
Quantitative Data Summary (Piperine Model)
| Formulation | Carrier | Drug:Carrier Ratio (w/w) | Dissolution (% release in 60 min) | Fold Increase in Solubility | Reference |
| Piperine Solid Dispersion | HPMC 2910 | 1:2 | 56.45% | 7.88 | [3] |
| Piperine Solid Dispersion | PVP K30 | 1:2 | ~89% | Not Reported | [4] |
| Piperine Solid Dispersion | Eudragit | 1:1 | 38.02% | Not Reported | [1] |
| Piperine Solid Dispersion | Kollidone VA64 & Soluplus (Ternary) | - | ~1.4-fold higher than binary | Not Reported | [5] |
Nanoparticle Formulations
Reducing the particle size of the API to the nanometer range significantly increases the surface area available for dissolution, thereby enhancing solubility and bioavailability.
Quantitative Data Summary (Piperine Model)
| Formulation Type | Key Excipients | Particle Size (nm) | Encapsulation Efficiency (%) | Relative Bioavailability Increase | Reference |
| Lipid Polymer Hybrid Nanoparticles (LPHNPs) | PLGA, Lecithin, Chitosan | < 160 | > 80% | 4.55-fold | [6] |
| Nanostructured Lipid Carriers (NLCs) | Compritol 888 ATO, Squalene, Tween 80 | ~150 | Not Reported | 10-fold | [7] |
| PLGA Nanoparticles | PLGA | Not Specified | Not Specified | Not Specified | [8] |
Lipid-Based Formulations
Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the oral absorption of lipophilic drugs by presenting the drug in a solubilized form and facilitating lymphatic uptake.
Quantitative Data Summary (Piperine Model)
| Formulation Type | Key Excipients | Globule Size (nm) | In Vitro Release (% in 1 hr) | Relative Bioavailability Increase | Reference |
| Solid-SEDDS (S-SNEDDS) | Glyceryl Monolinoleate, Poloxamer 188, Transcutol HP, Avicel PH-101 | 73.56 | 97.87 | 4.92-fold | [9] |
| Nanoemulsion | Oleic Acid, Cremophore EL, Tween 80 | ~105 | > 80% (in 24 hrs) | Not Reported | [10] |
| Chitosan-Coated Liposomes | Phosphatidylcholine, Cholesterol, Sodium Cholate, Chitosan | ~180-220 | ~70-80% (in 24 hrs) | Not Reported | [11] |
Experimental Protocols
The following protocols are provided as detailed starting points for the formulation and evaluation of THP. These methods are based on established procedures for piperine and other poorly soluble drugs.
Preparation of a THP Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a THP solid dispersion using a hydrophilic polymer like HPMC or PVP.
Materials:
-
This compound (THP)
-
Hydroxypropyl methylcellulose (HPMC) 2910 or Polyvinylpyrrolidone (PVP) K30
-
Ethanol (or another suitable solvent in which both THP and the carrier are soluble)
-
Distilled water
-
Magnetic stirrer
-
Hot plate
-
Desiccator
Procedure:
-
Carrier Solution Preparation: Accurately weigh the desired amount of HPMC or PVP and dissolve it in a minimal amount of ethanol with continuous stirring until a clear solution is obtained.
-
Drug Dissolution: Accurately weigh THP (e.g., to achieve a 1:2 drug-to-carrier ratio) and dissolve it in a separate container with a minimal amount of ethanol.
-
Mixing: Add the THP solution to the carrier solution under continuous stirring.
-
Solvent Evaporation: Heat the mixture on a hot plate at a controlled temperature (e.g., 40-50°C) with constant stirring to facilitate the evaporation of the solvent.[12]
-
Drying: Once a solid mass is formed, transfer it to a desiccator for 24 hours to remove any residual solvent.[12]
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in an airtight container in a cool, dry place.
Preparation of THP Nanoparticles (Solvent Displacement Method)
This protocol outlines the preparation of PLGA-encapsulated THP nanoparticles.
Materials:
-
This compound (THP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or another suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable stabilizer
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve accurately weighed amounts of THP and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication. This will result in the formation of an oil-in-water emulsion.
-
Solvent Evaporation: Subject the resulting emulsion to stirring at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent (acetone).[13]
-
Nanoparticle Collection: The THP-loaded nanoparticles can be collected by centrifugation, followed by washing with deionized water to remove the excess stabilizer.
-
Lyophilization (Optional): For long-term storage, the nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) may be added before freezing.
-
Storage: Store the lyophilized powder or the nanoparticle suspension at 4°C.
In Vitro Dissolution Testing
This protocol describes a general method for evaluating the dissolution rate of THP from various formulations.
Apparatus:
-
USP Dissolution Apparatus 2 (Paddle)
-
UV-Vis Spectrophotometer or HPLC system
Dissolution Medium:
-
For poorly soluble drugs, a medium that mimics gastrointestinal fluids is recommended. A common starting point is 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to a phosphate buffer (pH 6.8).[14] Surfactants (e.g., 0.5% Sodium Lauryl Sulfate) may be added to the medium to ensure sink conditions.[2]
Procedure:
-
De-aerate the dissolution medium.
-
Assemble the dissolution apparatus and maintain the medium at 37 ± 0.5°C.
-
Place a known amount of the THP formulation (equivalent to a specific dose of THP) in each vessel.
-
Set the paddle speed to a specified rate (e.g., 50 or 75 rpm).[15]
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of THP in the samples using a validated analytical method (e.g., HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
HPLC Method for Quantification of THP
This is a suggested starting point for an HPLC method for the quantification of THP, based on methods for piperine.[16][17]
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% orthophosphoric acid in water, pH adjusted to 3). A common starting ratio is 60:40 (v/v).[18]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of THP (piperine is detected at ~340-342 nm).[16]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 25°C.
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualization of Workflows and Pathways
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for the development and evaluation of an oral THP formulation.
Caption: Workflow for THP Oral Formulation Development.
PI3K/Akt/mTOR Signaling Pathway
THP has been reported to interact with the PI3K/Akt/mTOR signaling pathway. Understanding this pathway can be crucial for elucidating its mechanism of action as a bioavailability enhancer and its potential therapeutic effects.
Caption: PI3K/Akt/mTOR Signaling Pathway and THP.
Conclusion
The successful oral delivery of this compound hinges on overcoming its inherent poor aqueous solubility. This document provides a framework for the rational design of THP formulations by leveraging established techniques and data from its analogue, piperine. The detailed protocols for solid dispersions, nanoparticles, and their subsequent evaluation offer a practical starting point for researchers. Further optimization and characterization will be necessary to develop a robust and effective oral dosage form of this compound for preclinical and potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. jppres.com [jppres.com]
- 4. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of piperine solubility by solid dispersion using Kollidone VA64 and Soluplus as polymers: physicochemical characterization, molecular docking and cell viability assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Novel PLGA-encapsulated-nanopiperine promotes synergistic interaction of p53/PARP-1/Hsp90 axis to combat ALX-induced-hyperglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity | Trends in Sciences [tis.wu.ac.th]
- 13. sphinxsai.com [sphinxsai.com]
- 14. esmed.org [esmed.org]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability Indicating Reverse Phase HPLC Method for Estimation of Rifampicin and Piperine in Pharmaceutical Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
a novel approach for optimization of a 'difficult' peptide synthesis by utilizing quantitative reaction monitoring assays
Welcome to the technical support center for optimizing challenging peptide synthesis projects. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions related to peptide synthesis, with a focus on utilizing quantitative reaction monitoring assays.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of "difficult" peptides and provides actionable solutions.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| TS-001 | Low crude peptide purity (<50%) despite a seemingly successful synthesis. | - Incomplete coupling reactions.[1] - Formation of by-products.[1] - On-resin aggregation.[2][3] - Sub-optimal cleavage conditions.[4] | - Implement quantitative monitoring: Utilize the Kaiser test or TNBS assay to confirm complete coupling at each step.[1] - Optimize coupling conditions: Increase coupling time, use stronger coupling reagents (e.g., HATU, HCTU), or perform double couplings for difficult residues.[5][6][7] - Address aggregation: Use anti-aggregation strategies such as incorporating pseudoproline dipeptides, using chaotropic salts, or switching to a higher-swelling resin.[4][8][9] - Refine cleavage: Ensure the appropriate cleavage cocktail and scavengers are used for the specific peptide sequence and protecting groups.[4] |
| TS-002 | The Kaiser test remains positive (blue) after a prolonged coupling reaction. | - Steric hindrance of the amino acid being coupled.[5] - Aggregation of the growing peptide chain on the resin.[3][10] - Inefficient activation of the incoming amino acid. - Deactivated coupling reagent. | - Change coupling strategy: Switch to a more potent coupling reagent like COMU, especially for sterically hindered residues.[5] - Increase reaction temperature: Microwave-assisted synthesis can help overcome energy barriers.[4] - Disrupt aggregation: Wash the resin with a "magic mixture" (e.g., DCM/DMF/NMP with chaotropic salts) before recoupling.[8] - Repeat the coupling: Perform a second coupling with fresh reagents.[8] |
| TS-003 | Significant deletion sequences are observed in the final mass spectrometry analysis. | - Incomplete deprotection of the N-terminal Fmoc group. - Incomplete coupling of an amino acid.[11] | - Monitor deprotection: Use UV-Vis to quantify Fmoc release and ensure complete deprotection. - Extend deprotection time: For sterically hindered amino acids, a longer deprotection time may be necessary. - Confirm coupling completion: Employ a quantitative test (Kaiser or TNBS) before proceeding to the next cycle. |
| TS-004 | The peptide is insoluble after cleavage and purification. | - High hydrophobicity of the peptide sequence.[10] - Aggregation during lyophilization. | - Incorporate solubilizing tags: Add a temporary PEG tag to improve solubility.[4] - Modify the sequence: If possible, substitute hydrophobic residues with more hydrophilic ones. - Optimize lyophilization: Lyophilize from a more dilute solution or a different solvent system (e.g., with a percentage of acetonitrile or tert-butanol). |
Frequently Asked Questions (FAQs)
Q1: What defines a "difficult" peptide sequence?
A1: Difficult peptide sequences often possess characteristics that hinder efficient synthesis. These include:
-
Long sequences: Peptides with over 30 amino acids are more prone to cumulative errors.[9]
-
Hydrophobic residues: Stretches of hydrophobic amino acids like Val, Ile, Leu, and Phe can lead to on-resin aggregation.[4][10]
-
Repetitive sequences: Repeated amino acid motifs can cause secondary structure formation (β-sheets) that block reactive sites.[4]
-
Sterically hindered amino acids: Residues like Aib (α-aminoisobutyric acid) or those with bulky protecting groups can be challenging to couple.[5]
-
Specific amino acid pairings: Certain sequences, like those containing consecutive arginines or prolines, can present unique challenges.[6]
Q2: How can I quantitatively monitor the progress of my solid-phase peptide synthesis (SPPS)?
A2: Several methods allow for quantitative or semi-quantitative monitoring:
-
Kaiser Test: A colorimetric assay that detects free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.[12] It is a qualitative test but widely used to confirm the absence of free amines.
-
2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: Another colorimetric assay that reacts with primary amines to produce a colored product, which can be quantified spectrophotometrically.[13][14]
-
Real-Time Monitoring with Variable Bed Flow Reactor: This technique monitors resin swelling in real-time, which correlates with coupling efficiency and can detect on-resin aggregation.[2][3][15]
-
In-line Refractive Index (RI) Measurement: RI changes in the reaction solvent can be used to monitor the transfer of mass to and from the solid support in real-time, indicating reaction progress.[16][17]
-
UV-Vis Monitoring of Fmoc Deprotection: The amount of Fmoc group cleaved in each cycle can be quantified by measuring the UV absorbance of the piperidine wash solution.[18]
Q3: When should I choose to double couple an amino acid?
A3: Double coupling is a useful strategy to ensure complete reaction for difficult couplings. Consider double coupling in the following situations:
-
After incorporating a proline residue.[6]
-
When adding sterically hindered or bulky amino acids, such as arginine.[6]
-
For sequences with repeating identical amino acids to prevent deletion sequences.[6]
-
When a quantitative monitoring test (e.g., Kaiser test) indicates an incomplete reaction after the initial coupling.[19]
Q4: What are the advantages of using pseudoproline dipeptides?
A4: Pseudoproline dipeptides are valuable tools for synthesizing difficult sequences. Their main advantages are:
-
Disruption of secondary structures: They introduce a "kink" in the growing peptide chain, which disrupts the formation of β-sheets and other secondary structures that can lead to aggregation.[4][20]
-
Improved solvation: The modified backbone enhances the solvation of the peptide-resin complex, improving reaction kinetics.
-
Reversibility: The pseudoproline structure reverts to the native serine or threonine residue during the final acid cleavage step.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Reactions
Objective: To qualitatively assess the presence of free primary amines on the resin support, indicating an incomplete coupling reaction.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
Resin sample from the synthesis.
-
Heating block.
Procedure:
-
Collect a small sample of resin beads (approximately 1-2 mg) from the reaction vessel after the coupling step and wash thoroughly with DMF and then ethanol.
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of Solution A, 2-3 drops of Solution B, and 2-3 drops of Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue/Purple beads and/or solution: Indicates the presence of free primary amines (incomplete coupling). The coupling reaction should be repeated.
-
Yellow/Orange beads and clear solution: Indicates the absence of free primary amines (complete coupling). The synthesis can proceed to the next deprotection step.
Protocol 2: TNBS Assay for Quantification of Free Amines
Objective: To quantitatively determine the amount of unreacted primary amines on the resin.
Materials:
-
2,4,6-trinitrobenzenesulfonic acid (TNBS) solution (e.g., 1% w/v in DMF).
-
Diisopropylethylamine (DIPEA) solution (e.g., 10% v/v in DMF).
-
Resin sample.
-
UV-Vis spectrophotometer.
Procedure:
-
Accurately weigh a small amount of dried resin (e.g., 2-5 mg) into a reaction vessel.
-
Add a known volume of the DIPEA solution and the TNBS solution.
-
Agitate the mixture at room temperature for a specified time (e.g., 30 minutes).
-
Filter the solution to remove the resin beads.
-
Measure the absorbance of the filtrate at a specific wavelength (typically around 340 nm).
-
A standard curve can be generated using a known primary amine (e.g., glycine) to quantify the amount of free amine on the resin.
Note: This protocol is a general guideline and may require optimization for specific resins and peptide sequences.[13][14][21]
Protocol 3: HPLC Analysis of Crude Peptide
Objective: To assess the purity of the crude peptide after cleavage from the resin.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
Reagents:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Crude peptide sample dissolved in a suitable solvent (e.g., Solvent A or a mixture of A and B).
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).
-
Inject the crude peptide sample.
-
Run a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).
-
Monitor the elution profile at a wavelength of 214 nm or 220 nm.[11]
-
Integrate the peak areas to determine the relative purity of the desired peptide product.
Interpretation: The chromatogram will show a major peak corresponding to the target peptide and smaller peaks representing impurities such as deletion sequences, truncated peptides, or products of side reactions.[11][22] The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
References
- 1. Novel approach for optimization of a 'difficult' peptide synthesis by utilizing quantitative reaction monitoring assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. biotage.com [biotage.com]
- 7. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. americanpeptidesociety.org [americanpeptidesociety.org]
- 13. researchgate.net [researchgate.net]
- 14. Conjugation of Synthetic Peptides with 2,4,6-trinitrobenzenesulfonic acid (TNBS) protocol v1 [protocols.io]
- 15. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 16. schmidt-haensch.com [schmidt-haensch.com]
- 17. s4science.at [s4science.at]
- 18. vapourtec.com [vapourtec.com]
- 19. mesalabs.com [mesalabs.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Estimation of Amino Groups Using TNBS - Hancock Lab [cmdr.ubc.ca]
- 22. agilent.com [agilent.com]
Improving the yield and purity of synthetic Tetrahydropiperine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthetic Tetrahydropiperine (THP).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Issue ID | Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| SYN-01 | Low or No Conversion of Piperine | 1. Inactive or poisoned catalyst. 2. Insufficient hydrogen pressure or leaks in the system. 3. Low reaction temperature. 4. Impure starting material (piperine) containing catalyst poisons (e.g., sulfur compounds). | 1. Use fresh, high-quality Palladium on carbon (Pd/C) catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. 2. Check the hydrogen source and ensure all connections are secure. Purge the reaction vessel thoroughly with hydrogen before pressurizing. 3. Increase the reaction temperature to the recommended range (e.g., 40-45°C). 4. Purify the starting piperine by recrystallization before use. |
| SYN-02 | Formation of Significant Amounts of Dihydropiperine | Incomplete hydrogenation due to insufficient reaction time, low hydrogen pressure, or low catalyst loading. Dihydropiperine can be formed when using Pd/C at a lower temperature or pressure than required for the full reduction to this compound.[1] | 1. Increase the reaction time. Monitor the reaction progress by TLC or HPLC to ensure complete conversion. 2. Increase the hydrogen pressure to the optimal range (e.g., 40-50 PSI). 3. Increase the catalyst loading (e.g., 10% w/w of piperine). |
| SYN-03 | Reaction Stalls Before Completion | 1. Catalyst deactivation during the reaction. 2. Insufficient mixing, leading to poor contact between the catalyst, substrate, and hydrogen. | 1. Add a fresh portion of the catalyst to the reaction mixture. 2. Ensure vigorous stirring throughout the reaction to maintain a good suspension of the catalyst. |
| PUR-01 | Product Fails to Crystallize or Oils Out | 1. The chosen solvent is not suitable for recrystallization. 2. The presence of significant impurities that inhibit crystallization. 3. Cooling the solution too quickly. | 1. Select an appropriate solvent system. For THP, n-Heptane is a suitable solvent for crystallization. Other non-polar solvents or mixtures could be explored. 2. If the product is highly impure, consider purification by column chromatography before recrystallization. 3. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals. |
| PUR-02 | Low Recovery After Recrystallization | 1. The product has significant solubility in the cold recrystallization solvent. 2. Using an excessive amount of solvent for recrystallization. | 1. Minimize the amount of hot solvent used to dissolve the crude product. 2. Cool the solution thoroughly in an ice bath to maximize precipitation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| ANA-01 | Peak Tailing in HPLC Analysis | 1. Interaction of the analyte with active sites on the silica support of the column. 2. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped HPLC column. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block active silanol groups. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| ANA-02 | Poor Resolution Between THP and Impurities | 1. Suboptimal mobile phase composition. 2. Inappropriate column chemistry. | 1. Optimize the mobile phase composition by varying the ratio of organic solvent to aqueous buffer. 2. Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter the selectivity. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is the most common and efficient method for synthesizing this compound? A1: The most widely used method for the synthesis of this compound is the catalytic hydrogenation of piperine. This is typically carried out using a heterogeneous catalyst, such as Palladium on carbon (Pd/C), in a suitable solvent like methanol under a hydrogen atmosphere.[2]
-
Q2: What are the critical parameters to control during the catalytic hydrogenation of piperine? A2: The key parameters to control for optimal yield and purity are:
-
Catalyst Selection and Loading: 10% Pd/C is commonly used. The loading is typically around 10% by weight relative to the piperine.
-
Hydrogen Pressure: A pressure of 40-50 PSI is generally effective.
-
Temperature: The reaction is often run at a slightly elevated temperature, for instance, 40-45°C.
-
Solvent: Protic solvents like methanol are preferred.
-
Reaction Time: Typically ranges from 10-12 hours, but should be monitored for completion.
-
-
Q3: Can other catalysts be used for the hydrogenation of piperine? A3: Yes, other noble metal catalysts such as Platinum (Pt) or Platinum oxide (PtO₂) can also be used for hydrogenation reactions.[2] However, Pd/C is a commonly preferred and effective catalyst for this transformation.
Purification
-
Q4: What is the recommended method for purifying crude this compound? A4: Recrystallization is a highly effective method for purifying crude THP.
-
Q5: Which solvents are suitable for the recrystallization of this compound? A5: A non-polar solvent in which THP has high solubility at elevated temperatures and low solubility at room temperature is ideal. n-Heptane has been reported to be an effective solvent for the crystallization of THP.
Analysis
-
Q6: How can the purity of synthetic this compound be accurately determined? A6: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of THP. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Quantitative Data
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound based on available data.
| Parameter | Condition 1 |
| Starting Material | Piperine |
| Catalyst | 10% Pd/C (50% wet) |
| Catalyst Loading | 10% w/w (of piperine) |
| Solvent | Methanol |
| Hydrogen Pressure | 40-50 PSI |
| Temperature | 40-45°C |
| Reaction Time | 10-12 hours |
| Reported Purity (Post-purification) | >99% (by HPLC) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
-
Reaction Setup:
-
To a suitable hydrogenator vessel, add piperine (15.0 g, 0.052 moles) and methanol (140 mL).
-
In a separate beaker, prepare a slurry of 10% Pd/C (1.5 g, 50% wet) in methanol (10 mL).
-
Carefully add the catalyst slurry to the hydrogenator vessel.
-
-
Hydrogenation:
-
Seal the hydrogenator and purge the system with hydrogen gas.
-
Pressurize the vessel with hydrogen to 40-50 PSI.
-
Heat the reaction mixture to 40-45°C while stirring vigorously.
-
Maintain these conditions for 10-12 hours, monitoring the reaction progress by TLC or HPLC if possible.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the methanol.
-
Protocol 2: Purification of this compound by Recrystallization
-
Dissolution:
-
To the crude this compound residue obtained from the synthesis, add n-Heptane (100 mL).
-
Heat the mixture with stirring to dissolve the solid. Use the minimum amount of hot solvent necessary for complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold n-Heptane.
-
Dry the purified this compound crystals under vacuum.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. US6849645B2 - Method of increased bioavailability of nutrients and pharmaceutical preparations with this compound and its analogues and derivatives - Google Patents [patents.google.com]
- 2. WO2001089571A2 - Method of increased bioavailability of nutrients and pharmaceutical preparations with this compound and its analogues and derivatives - Google Patents [patents.google.com]
Troubleshooting Tetrahydropiperine instability in solution
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Tetrahydropiperine (THP) in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and why is its stability important?
This compound (THP) is a derivative of piperine, the primary alkaloid found in black pepper.[1][2] It is created through the hydrogenation of piperine.[1][3] THP is widely used in cosmetic, nutraceutical, and pharmaceutical applications as a bioavailability enhancer, meaning it helps improve the absorption of other active ingredients.[1][2] Maintaining its stability in solution is critical to ensure the potency, safety, and reproducibility of experiments and formulations.[4][5]
Q2: How does the stability of THP compare to its parent compound, piperine?
THP's hydrogenated structure makes it significantly more stable than piperine.[1][4] The absence of double bonds in its aliphatic chain makes THP less susceptible to oxidative degradation, resulting in a better shelf-life and maintained effectiveness during storage.[4] However, like most chemical compounds, it can still degrade under specific environmental stresses.[6]
Q3: What are the optimal storage conditions for THP powder and stock solutions?
Proper storage is the most critical factor in preventing THP degradation. Recommendations are summarized below.
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | ≥ 2 years | Keep container tightly sealed in a dry, well-ventilated area.[7][8] |
| Controlled Room Temp. | Shorter Term | Protect from strong direct light.[9] | |
| In Solvent | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles.[7][10] |
| -20°C | Up to 1 month | Protect from light; aliquot to avoid freeze-thaw cycles.[10] |
Q4: Which solvents are recommended for dissolving THP?
THP is soluble in various organic solvents but is insoluble in water.[9][11] Choosing the right solvent is crucial for creating a stable solution.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | 10 mg/mL | [8] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL | [8] |
| Ethanol | 10 mg/mL | A solution in ethanol is a common formulation.[8] |
| Methanol | Soluble | [9] |
| Chloroform | Soluble | [9] |
| DMSO:PBS (pH 7.2) (1:7) | 0.1 mg/mL | Solubility is significantly lower in aqueous-buffered solutions.[8] |
Q5: What are the primary factors that can cause THP instability in solution?
Several environmental and chemical factors can compromise the stability of THP in solution.[5]
-
Light: Exposure to direct sunlight or UV radiation can lead to degradation.[6][7]
-
Temperature: High temperatures or frequent freeze-thaw cycles can accelerate degradation.[5][6][10]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4][5]
-
pH: Strong acids or alkalis can cause THP to decompose.[6][12]
-
Incompatible Materials: Contact with strong oxidizing or reducing agents should be avoided.[12]
Troubleshooting Guides
Problem: My THP solution has turned yellow or shows signs of precipitation.
This is a common sign of chemical degradation or a change in solubility.
-
Possible Cause 1: Oxidation. Exposure to air (oxygen) and/or light can cause THP to oxidize, often resulting in a color change.
-
Troubleshooting Steps:
-
Prepare fresh solutions using de-gassed solvents.
-
Consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
-
Always store solutions in amber vials or wrap clear vials in foil to protect from light.[7]
-
-
Possible Cause 2: Solvent Evaporation. If the container is not sealed properly, solvent can evaporate, increasing the concentration of THP beyond its solubility limit and causing it to precipitate.
-
Troubleshooting Steps:
-
Ensure vials are sealed tightly with appropriate caps.
-
For longer-term storage, consider using parafilm to reinforce the seal.
-
-
Possible Cause 3: Temperature Fluctuation. Moving solutions between different temperatures (e.g., freezer to benchtop) repeatedly can affect solubility and cause precipitation.
-
Troubleshooting Steps:
-
Aliquot stock solutions into smaller, single-use volumes to avoid repeated warming and cooling of the entire stock.[10]
-
Allow the solution to equilibrate to room temperature before opening to prevent condensation from entering the vial.
-
Problem: I am observing unexpected peaks or a decrease in the main THP peak during HPLC analysis.
This indicates either contamination or degradation of your sample. The following workflow can help identify the source of the issue.
Problem: How can I prevent THP degradation in my experimental solutions?
Proactive measures during solution preparation and storage are key. This decision tree can guide you to the best practices for your specific needs.
The major metabolic and environmental degradation pathways involve reactions that alter the core structure of THP.
Experimental Protocols
Protocol 1: Preparation of a THP Stock Solution (e.g., 10 mg/mL in DMSO)
-
Materials:
-
This compound (THP) powder
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass vial with a screw cap
-
Sterile volumetric flask
-
-
Procedure:
-
Weigh the desired amount of THP powder (e.g., 10 mg) using an analytical balance and transfer it to the volumetric flask.
-
Add a portion of the DMSO (e.g., 0.5 mL for a final volume of 1 mL) to the flask.
-
Gently swirl the flask to dissolve the powder completely. Sonication can be used briefly if dissolution is slow.[10]
-
Once fully dissolved, add DMSO to the final desired volume (e.g., 1 mL).
-
Mix the solution thoroughly by inversion.
-
Transfer the stock solution to the amber glass vial for storage.
-
For long-term storage, flush the headspace of the vial with an inert gas (argon or nitrogen) before sealing tightly.
-
Label the vial clearly with the compound name, concentration, solvent, and preparation date.
-
Store at -80°C for up to 6 months or -20°C for up to 1 month.[10]
-
Protocol 2: Basic Stability Assessment by HPLC
This protocol outlines a method to check the stability of your THP solution over time.
-
Objective: To quantify the percentage of THP remaining in a solution after storage under specific conditions.
-
Procedure:
-
Time Zero (T=0) Analysis:
-
Immediately after preparing your THP stock solution (as per Protocol 1), dilute a small aliquot to a working concentration within the linear range of your HPLC-UV detector.
-
Inject the T=0 sample into the HPLC system.
-
Record the peak area of the main THP peak. This will serve as your 100% reference. High-performance liquid chromatography with UV detection is a common analytical method.[13][14]
-
-
Storage:
-
Store the stock solution under your desired test conditions (e.g., -20°C, protected from light).
-
-
Time Point (T=x) Analysis:
-
At your chosen time point (e.g., 1 week, 1 month), remove the stock solution from storage and allow it to equilibrate to room temperature.
-
Prepare a sample for HPLC analysis using the exact same dilution factor as the T=0 sample.
-
Inject the T=x sample and record the peak area of the main THP peak.
-
-
Calculation:
-
Calculate the percentage of THP remaining: % THP Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
-
Interpretation:
-
A significant decrease in the main peak area and/or the appearance of new peaks at different retention times suggests degradation has occurred. A stable preparation should retain >95% of the initial concentration.
-
-
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. Chemistry of this compound - Cosmoperine® [cosmoperine.com]
- 4. What Makes this compound Different From Other Piperine Compounds? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 5. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 6. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|MSDS [dcchemicals.com]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound -98% Manufacturer, Supplier, Exporter [somu-group.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration routes for in vivo Tetrahydropiperine studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydropiperine (THP) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a general dosage range for this compound (THP) in in vivo animal studies?
A patent for THP and its analogs suggests a broad dosage range for increasing the bioavailability of other substances, from 0.00005 to 50 mg/kg of body weight per day.[1] The optimal dosage will depend on the specific research question, the animal model, and the administration route. It is crucial to perform dose-response studies to determine the most effective and non-toxic dose for your specific experimental context.
Q2: What are suitable vehicles for administering THP in vivo?
The choice of vehicle is critical, especially given the poor aqueous solubility of THP, similar to its parent compound, piperine. While specific vehicle formulations for in vivo oral or intraperitoneal (IP) administration of THP are not well-documented in publicly available literature, common vehicles for poorly soluble compounds in rodent studies include:
-
Oral Gavage: Corn oil, Carboxymethyl cellulose (CMC) (e.g., 0.5% in water), or a solution containing a small percentage of a surfactant like Tween 80 and a solubilizing agent like DMSO, diluted in sterile water or saline.[2]
-
Intraperitoneal (IP) Injection: A solution of Tween 80 in saline (e.g., 1:9 ratio) is a common vehicle for IP administration of cannabinoids, which also have poor water solubility.[3] Formulations with DMSO are also used, though they can cause irritation.[4]
-
Topical Application: For dermal absorption studies, vehicles such as propylene glycol or petrolatum have been mentioned in patent literature for THP.[1]
It is highly recommended to conduct vehicle toxicity studies prior to the main experiment to ensure the chosen vehicle does not have confounding effects.
Q3: What are the known toxicological data for THP?
Table 1: Acute Toxicity of Piperine in Rodents
| Species | Administration Route | LD50 (mg/kg body weight) |
| Mouse (male) | Intravenous (i.v.) | 15.1[5] |
| Intraperitoneal (i.p.) | 43[5] | |
| Subcutaneous (s.c.) | 200[5] | |
| Oral (i.g.) | 330[5] | |
| Intramuscular (i.m.) | 400[5] | |
| Mouse (female) | Intraperitoneal (i.p.) | 60[5] |
| Rat (female) | Intraperitoneal (i.p.) | 33.5[5] |
| Oral (i.g.) | 514[5] |
Data presented is for piperine , the parent compound of THP.
Q4: What is the role of the PI3K/Akt signaling pathway in the neuroprotective effects of THP?
Studies have shown that THP may exert its neuroprotective effects by activating the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, proliferation, and growth.[6] Activation of Akt can inhibit apoptosis and promote neuronal survival, which is a key mechanism in protecting against ischemic brain injury.[7][8]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of THP During Formulation Preparation
-
Problem: THP is observed to precipitate out of the vehicle during preparation for oral gavage or IP injection.
-
Possible Causes:
-
The aqueous solubility of THP is very low.
-
The chosen vehicle is inappropriate for the desired concentration.
-
-
Solutions:
-
Optimize the Vehicle: For aqueous-based vehicles, the addition of a co-solvent like DMSO or a surfactant such as Tween 80 can improve solubility. Start with low percentages and gradually increase, being mindful of potential vehicle toxicity.[2]
-
Use a Lipid-Based Vehicle: For oral administration, corn oil or other lipid-based vehicles can be effective for lipophilic compounds.
-
Nanoparticle Formulation: For advanced applications, formulating THP into nanoparticles can significantly increase its aqueous solubility and bioavailability.[9]
-
Sonication: Applying sonication can help to create a more uniform suspension of the compound in the vehicle.
-
pH Adjustment: Although less common for in vivo administration due to potential physiological disturbances, slight adjustments to the pH of the vehicle (if appropriate for the compound's chemistry) could be explored.
-
Issue 2: Animal Distress or Adverse Reactions Post-Administration
-
Problem: Animals exhibit signs of distress, such as lethargy, ruffled fur, or localized irritation at the injection site, after receiving THP.
-
Possible Causes:
-
The dosage is too high, leading to systemic toxicity.
-
The vehicle is causing irritation (e.g., high concentration of DMSO).
-
Improper administration technique (e.g., esophageal or organ damage during gavage or IP injection).
-
-
Solutions:
-
Dose Reduction: Conduct a dose-response study to find the maximum tolerated dose (MTD).
-
Vehicle Control Group: Always include a group of animals that receives only the vehicle to isolate the effects of the vehicle from the effects of THP.
-
Refine Administration Technique: Ensure proper training and technique for oral gavage and IP injections to minimize tissue damage. For IP injections, aspirate before injecting to ensure the needle is not in an organ or blood vessel.[10]
-
Alternative Administration Route: If irritation persists with IP injections, consider if oral gavage or another route is a viable alternative for your study.
-
Issue 3: High Variability in Experimental Results
-
Problem: Significant variability is observed in the measured outcomes (e.g., plasma concentration of THP, behavioral tests) between animals in the same treatment group.
-
Possible Causes:
-
Inconsistent dosing due to poor formulation stability or inaccurate administration.
-
Variability in absorption between animals.
-
Misinjection during IP administration, where the compound is deposited into the gut or adipose tissue instead of the peritoneal cavity.[11]
-
-
Solutions:
-
Ensure Homogeneous Formulation: Vigorously mix the THP formulation before each administration to ensure a consistent concentration is delivered to each animal.
-
Standardize Administration Procedures: Ensure all personnel are using the same, consistent technique for dosing.
-
Consider the Reliability of IP Injections: Be aware that IP injections have a reported rate of misinjection.[11] For studies requiring precise and consistent systemic exposure, alternative routes like intravenous (if feasible) or subcutaneous injection might be considered.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the statistical power of the study.
-
Experimental Protocols
Note: The following are generalized protocols. The specific dosage and vehicle for THP should be optimized for your experimental model.
Oral Gavage Administration in Mice
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib. Mark the needle to indicate the maximum insertion depth.
-
Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it enters the esophagus. Do not force the needle.
-
Administration: Once the needle is in place, slowly administer the THP formulation.
-
Withdrawal: Gently withdraw the needle.
-
Monitoring: Observe the mouse for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Intraperitoneal (IP) Injection in Rats
-
Animal Restraint: Restrain the rat, exposing the abdomen. One common method is to have the rat's back against your palm with your thumb and forefinger securely around its forelimbs and head.
-
Injection Site: Identify the lower right quadrant of the abdomen. This location helps to avoid the cecum and urinary bladder.[10]
-
Needle Insertion: Insert a 23-25 gauge needle at a 30-40 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the syringe plunger. If no fluid or blood enters the syringe, you are likely in the peritoneal cavity. If you aspirate fluid (e.g., urine, intestinal contents) or blood, withdraw the needle and inject at a new site with a fresh needle and syringe.[10]
-
Injection: Slowly inject the THP formulation.
-
Withdrawal: Remove the needle and return the animal to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reaction.
Data Presentation
Table 2: Pharmacokinetic Parameters of Piperine in Wistar Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/ml) | Tmax (hr) | AUC (µg*hr/ml) | Absolute Bioavailability (%) |
| Oral | 20 | 0.983 | ~2 | 7.53 | 24 |
| Intravenous | 10 | - | - | 15.6 | - |
Source:[12] Note: This data is for piperine . Pharmacokinetic data for THP in rodents is not readily available in the reviewed literature.
Visualizations
Experimental Workflow for In Vivo THP Study
Caption: A generalized workflow for in vivo studies involving this compound.
THP and the PI3K/Akt Signaling Pathway in Neuroprotection
Caption: THP's potential neuroprotective mechanism via the PI3K/Akt pathway.
References
- 1. US6849645B2 - Method of increased bioavailability of nutrients and pharmaceutical preparations with this compound and its analogues and derivatives - Google Patents [patents.google.com]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short communication: Tissue distribution of major cannabinoids following intraperitoneal injection in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3’,4’,5’-trimethoxychalcone in rodents | PLOS One [journals.plos.org]
- 5. Acute and subacute toxicity of piperine in mice, rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Significantly Increased Aqueous Solubility of Piperine via Nanoparticle Formulation Serves as the Most Critical Factor for Its Brain Uptake Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. researchgate.net [researchgate.net]
Addressing batch-to-batch variability of commercial Tetrahydropiperine
Welcome to the technical support center for commercial Tetrahydropiperine (THP). This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of THP. Here you will find troubleshooting guides and frequently asked questions to help ensure the consistency and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and what are its common applications?
This compound (THP) is a derivative of piperine, the primary alkaloid found in black pepper (Piper nigrum).[1][2] It is synthesized by hydrogenating piperine.[1] Unlike piperine, THP has improved stability, lower pungency, and better solubility, making it a preferred ingredient in many formulations.[1][3] Its primary application is as a bioavailability and permeation enhancer, particularly in topical and transdermal formulations, where it helps increase the absorption of other active ingredients.[1][2][3][4] It is also investigated for its own biological activities, including neuroprotective and anti-inflammatory effects.[5][6]
Q2: What is batch-to-batch variability and why is it a concern for THP?
Q3: What are the potential causes of batch-to-batch variability in commercial THP?
Variability in chemical manufacturing can stem from multiple sources.[9] For THP, these can include:
-
Raw Materials: Purity and quality of the starting piperine can vary.[9][10]
-
Manufacturing Process: Slight deviations in process parameters like temperature, pressure, reaction time, or the catalyst used during hydrogenation can alter the final product.[8][9]
-
Purification and Handling: Differences in crystallization, filtration, or drying processes can lead to varying levels of residual solvents or impurities.
-
Storage and Environmental Conditions: Exposure to light, humidity, or temperature fluctuations can affect the stability of the compound.[4][9]
The following table summarizes these potential causes and their impact.
| Source of Variability | Potential Impact on THP Quality | Consequence in Experiments |
| Raw Material (Piperine) | Varying levels of initial impurities. | Altered pharmacological or toxicological profile. |
| Synthesis Process | Incomplete reaction, formation of by-products. | Lower potency, unexpected off-target effects. |
| Purification Steps | Presence of residual solvents or reagents. | Inconsistent solubility, cellular toxicity. |
| Storage & Handling | Degradation of the compound over time. | Reduced efficacy as a permeation enhancer. |
Troubleshooting Guides
Q1: My experimental results are inconsistent after switching to a new bottle of THP. How can I troubleshoot this?
Inconsistent results upon switching batches are a classic sign of batch-to-batch variability.[11] The following workflow can help you diagnose the issue.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 3. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 4. somu-group.com [somu-group.com]
- 5. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Batch effect - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 11. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zaether.com [zaether.com]
Technical Support Center: Method Development for Separating Tetrahydropiperine from its Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Tetrahydropiperine (THP) from its isomers and related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers and impurities encountered during the synthesis of this compound?
During the synthesis of this compound (THP) via the hydrogenation of piperine, the primary impurities are typically unreacted piperine and partially hydrogenated intermediates, such as dihydropiperine. Given that piperine itself can exist as multiple geometric isomers (piperine, isopiperine, chavicine, and isochavicine), the hydrogenation process may lead to a corresponding mixture of saturated and partially saturated isomers.
Q2: Which analytical technique is most suitable for separating this compound from its isomers?
High-Performance Liquid Chromatography (HPLC) is the most effective and widely used technique for the separation and analysis of THP and its related compounds.[1] Reverse-phase HPLC (RP-HPLC) with a C18 column is a robust choice for separating these compounds based on their polarity differences. For chiral separations, HPLC with a chiral stationary phase (CSP) would be necessary.
Q3: What is a recommended starting point for an HPLC method to separate this compound?
A good starting point is a reverse-phase HPLC method. A published method for the analysis of this compound utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1]
Q4: How can I purify this compound from a crude synthesis mixture?
Crystallization is a common and effective method for the purification of small organic molecules like this compound. The choice of solvent is critical for successful crystallization. THP is soluble in methanol and chloroform, and insoluble in water.[2] A process of dissolving the crude product in a minimal amount of a hot solvent in which it is soluble, followed by slow cooling to induce crystallization, can yield high-purity THP.
Troubleshooting Guides
HPLC Method Development and Analysis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Secondary interactions with residual silanols on the column. - Column overload. - Inappropriate mobile phase pH. | - Use a highly end-capped column or add a competing base (e.g., triethylamine) to the mobile phase. - Reduce sample concentration or injection volume. - Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Peak Splitting or Shoulders | - Co-elution of closely related isomers. - Column void or channeling. - Sample solvent incompatible with the mobile phase. | - Optimize the mobile phase composition (e.g., change the organic modifier ratio or pH) to improve resolution. - Replace the column if it is old or has been subjected to pressure shocks. - Dissolve the sample in the initial mobile phase. |
| Ghost Peaks (Unexpected Peaks) | - Contamination in the mobile phase, injection system, or sample. - Carryover from a previous injection. - Late elution of strongly retained compounds from a previous run. | - Use high-purity solvents and freshly prepared mobile phase. - Implement a robust needle wash program on the autosampler. - Incorporate a column wash step with a strong solvent at the end of each run or batch. |
| Baseline Drift or Noise | - Mobile phase not properly degassed. - Contaminated detector flow cell. - Fluctuations in column temperature. | - Degas the mobile phase using an online degasser, sonication, or helium sparging. - Flush the flow cell with a strong, appropriate solvent. - Use a column oven to maintain a stable temperature. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation. - Column not properly equilibrated. - Fluctuations in pump flow rate. | - Prepare mobile phase accurately and consistently. - Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. - Check the pump for leaks and perform regular maintenance. |
Crystallization Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not supersaturated. - Compound is too soluble in the chosen solvent. | - Slowly evaporate the solvent to increase the concentration. - Cool the solution slowly to a lower temperature. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise. |
| Oiling Out (Formation of a liquid phase instead of solid crystals) | - Solution is too supersaturated. - Cooling rate is too fast. | - Add a small amount of solvent to redissolve the oil and allow for slower cooling. - Use a more dilute solution. |
| Formation of very fine powder instead of crystals | - Nucleation is too rapid. | - Decrease the rate of cooling or solvent evaporation. - Use a cleaner crystallization vessel to reduce nucleation sites. |
| Impure Crystals | - Impurities are co-crystallizing with the product. - Inefficient removal of mother liquor. | - Try a different crystallization solvent or a mixture of solvents. - Wash the filtered crystals with a small amount of cold, fresh solvent. - Recrystallize the product. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for the Analysis of this compound and Related Impurities
This protocol provides a starting point for the separation of this compound from potential impurities like unreacted piperine and dihydropiperine.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Materials:
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Sample Solvent: Methanol or Acetonitrile/Water (50:50)
-
This compound reference standard
-
Sample of crude this compound
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases and degas them thoroughly.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% A: 40% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the sample solvent at a concentration of approximately 1 mg/mL. Prepare a working standard solution by diluting the stock solution to a final concentration of about 0.1 mg/mL.
-
Sample Preparation: Prepare a solution of the crude this compound sample in the sample solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
-
0-15 min: 40% B to 90% B
-
15-20 min: Hold at 90% B
-
20.1-25 min: Return to 40% B and re-equilibrate
-
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. Identify the peaks based on the retention time of the standard.
Quantitative Data Summary (Expected Results):
| Compound | Expected Retention Time (min) | Resolution (Rs) from THP |
| Piperine | > 10 | > 2.0 |
| Dihydropiperine | ~ 8-10 | > 1.5 |
| This compound | ~ 6-8 | - |
Note: The exact retention times and resolution will depend on the specific column and HPLC system used. Method optimization may be required.
Protocol 2: Purification of this compound by Crystallization
This protocol describes a general procedure for the purification of crude this compound.
Materials:
-
Crude this compound
-
Methanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly cool the solution to room temperature without disturbance. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure THP. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
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Purity Check: Analyze the purity of the crystallized this compound using the HPLC method described in Protocol 1.
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
References
Technical Support Center: Tetrahydropiperine (THP) in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Tetrahydropiperine (THP) in cellular models while minimizing its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and what is its primary on-target activity?
A1: this compound (THP) is a derivative of piperine, the active compound in black pepper. Its primary on-target activity in many cellular models is the modulation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, growth, and proliferation.[1] THP has been shown to have neuroprotective effects by activating this pathway.[1]
Q2: What are the known off-target effects of THP?
A2: THP is known to interact with several off-target proteins, which can lead to unintended cellular effects. The most well-characterized off-targets include:
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Cytochrome P450 (CYP) enzymes: Specifically CYP1A1/arylhydrocarbon hydroxylase (AHH) and 7-methoxycoumarin O-demethylase (MOCD).[2][3]
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Transient Receptor Potential Vanilloid 1 (TRPV1) channels: THP acts as an agonist for TRPV1 channels.[2][3]
Q3: How can I prepare and store THP for cell culture experiments?
A3: THP is a hydrophobic compound, soluble in organic solvents like DMSO and ethanol, but insoluble in water.[4] For cell culture, it is recommended to prepare a concentrated stock solution in sterile DMSO (e.g., 10-20 mM). Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock directly into your cell culture medium, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: What is a typical working concentration range for THP in cellular models?
A4: The optimal working concentration of THP will vary depending on the cell type and the specific biological question. Based on its known on-target and off-target activities (see Table 1), a starting concentration range of 1-10 µM is often a reasonable starting point for investigating its effects on the PI3K/Akt/mTOR pathway. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cellular model.
Troubleshooting Guides
Issue 1: High Cell Toxicity or Unexpected Cell Death
Question: I am observing significant cell death at concentrations where I expect to see a specific on-target effect. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected cytotoxicity can arise from several factors, including off-target effects, solvent toxicity, or compound precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high cell toxicity.
Issue 2: Compound Precipitation in Cell Culture Media
Question: I notice a precipitate forming in my cell culture media after adding THP. How can I prevent this?
Answer:
THP is hydrophobic and can precipitate in aqueous solutions like cell culture media, especially at higher concentrations.
Potential Solutions:
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Reduce Final Concentration: The simplest solution is to lower the working concentration of THP.
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Optimize Dilution Method: When diluting the DMSO stock, add it to the media while vortexing or gently swirling to ensure rapid and even dispersion. Avoid adding a large volume of concentrated stock to a small volume of media.
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Serum Content: The presence of serum in the media can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, consider whether your experimental design can tolerate the addition of a low percentage of fetal bovine serum (FBS).
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Use of Solubilizing Agents: For particularly problematic precipitation, consider the use of biocompatible solubilizing agents like Pluronic F-127. However, be aware that these can have their own effects on cells and should be used with appropriate controls.
Issue 3: Difficulty in Distinguishing On-Target vs. Off-Target Effects
Question: How can I be sure that the cellular phenotype I am observing is due to THP's effect on the PI3K/Akt/mTOR pathway and not its off-target activities?
Answer:
This is a critical aspect of working with any small molecule inhibitor. A combination of control experiments is necessary to dissect the on-target from off-target effects.
Experimental Strategy to Differentiate On- and Off-Target Effects:
Caption: Experimental workflow to distinguish on- and off-target effects.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound (THP)
| Target/Assay | Species | IC50 / Ki | Reference |
| Arylhydrocarbon Hydroxylase (AHH/CYP1A1) | Rat | IC50: 23 µM | [4] |
| 7-methoxycoumarin O-demethylase (MOCD) | Rat | Ki: 35 µM | [4] |
| Transient Receptor Potential Vanilloid 1 (TRPV1) | Not Specified | EC50: 6.3 µM | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is to determine the cytotoxic effects of THP and to establish a suitable working concentration range.
Materials:
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Cells of interest
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96-well cell culture plates
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This compound (THP)
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DMSO (cell culture grade)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
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Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Prepare a serial dilution of THP in complete culture medium from your DMSO stock. Include a vehicle control (medium with the highest concentration of DMSO used).
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Remove the overnight medium from the cells and replace it with the medium containing different concentrations of THP.
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Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
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Carefully remove the medium and add 100 µL of solubilization solution to each well.
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Incubate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for PI3K/Akt/mTOR Pathway Activation
This protocol is to confirm the on-target effect of THP on the PI3K/Akt/mTOR signaling pathway.
Materials:
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Cells of interest
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6-well cell culture plates
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This compound (THP)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-GAPDH)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with the desired concentration of THP for the appropriate time. Include a vehicle control.
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Wash cells with ice-cold PBS and lyse them with lysis buffer.
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Determine protein concentration using a BCA assay.
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Denature protein lysates by boiling with Laemmli sample buffer.
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Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
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Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: Cytochrome P450 (CYP1A1) Activity Assay (Fluorometric)
This protocol is to assess the off-target inhibitory effect of THP on CYP1A1 activity.
Materials:
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Cell line with known CYP1A1 activity (e.g., HepG2) or liver microsomes
-
This compound (THP)
-
CYP1A1 substrate (e.g., 7-ethoxyresorufin)
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NADPH regenerating system
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing buffer, the NADPH regenerating system, and your cell lysate or microsomes.
-
Add different concentrations of THP to the reaction mixture. Include a positive control inhibitor (e.g., α-naphthoflavone) and a vehicle control.
-
Pre-incubate the mixture for a short period at 37°C.
-
Initiate the reaction by adding the CYP1A1 substrate.
-
Measure the fluorescence generated by the product (resorufin) over time in a kinetic mode (Ex/Em = ~530/590 nm).
-
Calculate the rate of the reaction and determine the percent inhibition caused by THP. From this, an IC50 value can be calculated.
Protocol 4: TRPV1 Activation Assay (Calcium Influx)
This protocol is to measure the off-target agonist activity of THP on TRPV1 channels.
Materials:
-
Cells expressing TRPV1 (e.g., HEK293-TRPV1)
-
This compound (THP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
TRPV1 agonist as a positive control (e.g., capsaicin)
-
TRPV1 antagonist as a negative control (e.g., capsazepine)
-
Fluorescence microplate reader with an injection system
Procedure:
-
Seed TRPV1-expressing cells in a black, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Inject THP at various concentrations and immediately begin measuring the fluorescence intensity over time.
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In separate wells, use a known TRPV1 agonist as a positive control and a vehicle as a negative control.
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To confirm the specificity, pre-incubate cells with a TRPV1 antagonist before adding THP.
-
The increase in fluorescence intensity corresponds to calcium influx upon TRPV1 activation.
Signaling Pathway Diagram
Caption: On- and off-target signaling of this compound.
References
Technical Support Center: Strategies to Minimize Tetrahydropiperine (THP) Degradation During Storage and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Tetrahydropiperine (THP) during storage and throughout experimental procedures. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound (THP) and why is its stability important?
A1: this compound (THP) is a synthetic derivative of piperine, the primary alkaloid in black pepper. It is widely used as a bioavailability enhancer in pharmaceutical and cosmetic formulations. The stability of THP is crucial because its degradation can lead to a loss of efficacy and the formation of potentially harmful impurities, impacting experimental results and product safety.
Q2: What are the primary factors that cause THP degradation?
A2: The primary factors that can induce THP degradation include exposure to light (photodegradation), elevated temperatures (thermal degradation), oxygen (oxidation), and non-optimal pH conditions (acidic or alkaline hydrolysis). The saturated piperidine ring in THP makes it generally more stable than piperine, particularly against oxidation.
Q3: What are the recommended storage conditions for THP?
A3: To minimize degradation, solid THP should be stored in a cool, dark, and dry place. For solutions, it is recommended to store them at -20°C or -80°C for long-term storage and to protect them from light. For short-term use, solutions can be stored at 2-8°C, but should be freshly prepared whenever possible.
Q4: How can I tell if my THP has degraded?
A4: Degradation can be identified by a change in the physical appearance of the sample (e.g., color change, precipitation), or more accurately through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method will show a decrease in the peak area of THP and the appearance of new peaks corresponding to degradation products.
Q5: What are the likely degradation products of THP?
A5: Based on studies of the structurally similar compound piperine, the primary degradation pathway for THP under hydrolytic conditions is likely the cleavage of the amide bond, yielding piperidine and tetrahydropiperic acid. Oxidative conditions may lead to the formation of N-oxide derivatives, and photolytic stress could result in isomerization or other complex rearrangements.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and analysis of THP.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpectedly low assay value for THP. | - Degradation due to improper storage (light, heat).- Hydrolysis in aqueous solutions.- Inaccurate standard preparation. | - Review storage conditions; ensure protection from light and store at recommended temperatures.- Prepare fresh solutions for analysis. Use aprotic solvents for stock solutions where possible.- Verify the purity and correct weighing of the THP standard. |
| Appearance of unknown peaks in HPLC chromatogram. | - Degradation of THP.- Contamination of solvent or glassware.- Interaction with excipients in a formulation. | - Perform forced degradation studies to identify potential degradation products.- Use high-purity solvents and thoroughly clean all glassware.- Conduct compatibility studies with all formulation components. |
| Variability in results between experimental replicates. | - Inconsistent sample preparation.- Instability of THP in the analytical solvent.- Fluctuation in instrument conditions. | - Standardize the sample preparation procedure.- Evaluate the stability of THP in the chosen analytical solvent over the analysis time.- Ensure the HPLC system is properly equilibrated and conditions are stable. |
| Precipitation observed in THP solution upon storage. | - Poor solubility in the chosen solvent.- Degradation leading to less soluble products.- Temperature fluctuations affecting solubility. | - Use a co-solvent to improve solubility.- Analyze the precipitate to identify if it is a degradation product.- Store solutions at a constant, appropriate temperature. |
Quantitative Data Summary
Disclaimer: The following data is primarily based on forced degradation studies of piperine, a structurally related compound. The degradation rates of THP may differ due to its saturated piperidine ring, which generally confers greater stability. This table should be used as a guideline for designing stability studies for THP.
| Stress Condition | Typical Reagents and Conditions | Observed Degradation of Piperine (as a proxy) | Potential THP Degradation Products (Predicted) |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 24h | Significant degradation | Tetrahydropiperic acid and piperidine |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C for 24h | Extensive degradation | Tetrahydropiperic acid and piperidine |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | Moderate degradation | N-oxide derivatives, other oxidation products |
| Photodegradation | Exposure to UV light (254 nm) for 24h | Significant degradation | Isomers, photoproducts from ring rearrangement |
| Thermal Degradation | 80°C for 48h (solid state) | Minimal to moderate degradation | To be determined; likely minimal for solid THP |
Detailed Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound to assess its stability profile.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial to separate and quantify THP from its potential degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
-
Prepare a stock solution of THP in methanol (e.g., 1 mg/mL).
-
For acid hydrolysis, add a known volume of the stock solution to 0.1 M hydrochloric acid to achieve a final concentration of approximately 100 µg/mL.
-
For alkaline hydrolysis, add a known volume of the stock solution to 0.1 M sodium hydroxide to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solutions at 60°C for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the alkaline sample), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Prepare a stock solution of THP in methanol (e.g., 1 mg/mL).
-
Add a known volume of the stock solution to a 3% hydrogen peroxide solution to achieve a final concentration of approximately 100 µg/mL.
-
Keep the solution at room temperature and protect it from light for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Analyze the samples by HPLC.
-
Prepare a solution of THP in a suitable solvent (e.g., methanol:water 50:50) at a concentration of approximately 100 µg/mL.
-
Expose the solution to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples for HPLC analysis.
-
Place a known amount of solid THP in a stable, sealed container.
-
Expose the container to a controlled temperature of 80°C in a stability chamber.
-
At specified time intervals (e.g., 1, 2, 5, 7 days), remove a sample, dissolve it in a suitable solvent, and analyze by HPLC.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: General workflow for a forced degradation study of THP.
Caption: Troubleshooting decision tree for unexpected THP degradation.
Validation & Comparative
Validating Tetrahydropiperine's Therapeutic Target: A Comparative Guide Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CRISPR-Cas9 technology with alternative methods for validating the therapeutic targets of Tetrahydropiperine (THP), a derivative of piperine with known therapeutic potential. While THP has been shown to modulate key cellular signaling pathways, definitive genetic validation of its targets is a critical step in advancing its clinical development. This document outlines a proposed experimental framework using CRISPR-Cas9 to elucidate and confirm the direct molecular targets of THP, alongside a comparative analysis of other validation techniques.
Introduction to this compound and Target Validation
This compound (THP) is a synthetic derivative of piperine, the primary alkaloid in black pepper. It has demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects.[1] Studies suggest that THP exerts its effects by modulating signaling pathways such as the PI3K/Akt/mTOR and NF-κB pathways.[1][2] However, the precise molecular targets through which THP mediates these effects remain to be conclusively validated.
Therapeutic target validation is a crucial process in drug discovery that confirms the engagement of a molecular target by a drug and its causal role in the desired therapeutic outcome.[3] Robust target validation increases the likelihood of clinical success.[4]
CRISPR-Cas9 for Therapeutic Target Validation
The advent of CRISPR-Cas9 has revolutionized the field of functional genomics and drug target validation.[5][6] This powerful gene-editing tool allows for the precise and permanent knockout, activation, or inhibition of specific genes within a cell or organism.[7] This capability is invaluable for unequivocally linking a gene (and its protein product) to a drug's mechanism of action.[8][9]
Proposed Experimental Workflow for THP Target Validation using CRISPR-Cas9
The following workflow outlines a hypothetical approach to validate a putative target of THP within the PI3K/Akt signaling pathway using CRISPR-Cas9.
References
- 1. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 2. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Protocol for CRISPR/Cas9-mediated Knockout in Difficult-to-Transfect Cells - Creative Biogene [creative-biogene.com]
- 5. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 6. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimized protocol to create deletion in adherent cell lines using CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR-Cas9, TALENs and ZFNs - the battle in gene editing | Proteintech Group [ptglab.com]
- 9. Positive selection CRISPR screens reveal a druggable pocket in an oligosaccharyltransferase required for inflammatory signaling to NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tetrahydropiperine and Other Neuroprotective Agents in Ischemic Stroke
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Neuroprotective Efficacy and Mechanisms
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke is a paramount challenge in neuroscience and drug development. Among the promising candidates, Tetrahydropiperine (THP), a derivative of piperine, has emerged as a molecule of interest. This guide provides a comparative analysis of THP with other known neuroprotective agents, focusing on their performance in preclinical models of ischemic stroke, with supporting experimental data and detailed methodologies to aid in research and development efforts.
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the quantitative data on the neuroprotective effects of this compound, Piperine, Resveratrol, and Quercetin in rodent models of ischemic stroke. This data is essential for comparing the relative potency and efficacy of these compounds.
| Compound | Animal Model | Dosage | Route of Administration | Reduction in Infarct Volume | Key Molecular Mechanisms | Reference |
| This compound (THP) | Rat (pMCAO) | Not Specified in Abstract | Not Specified in Abstract | "Reduced the area of cerebral infarction" (Quantitative data not available in abstract) | Activation of PI3K/Akt/mTOR pathway, inhibition of autophagy | [1] |
| Piperine | Rat (MCAO) | 10 mg/kg | Oral | ~51% reduction (from 57.80% to 28.29%) | Anti-inflammatory (↓ IL-1β, IL-6, TNF-α), Inhibition of COX-2, NOS-2, NF-κB | [2] |
| Piperine | Rat (pMCAO) | 10, 20, and 30 mg/kg | Not Specified | "Reduced" (Dose-dependent, quantitative data not fully specified) | Inhibition of PI3K/Akt/mTOR pathway and autophagy | [3][4] |
| Resveratrol | Rat (MCAO) | 20-30 mg/kg | Not Specified | Significant reduction | Activation of AMPK and SIRT1, Anti-inflammatory | [1] |
| Quercetin | Rat (MCAO) | 10 mg/kg | Not Specified | Significant reduction | Inhibition of glutamate toxicity, Antioxidant (↑NQO-1, HO-1, SOD1, GPx1) | [2] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated through various signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for the development of novel neuroprotective strategies.
This compound (THP) and the PI3K/Akt/mTOR Pathway
Recent studies have elucidated that THP exerts its neuroprotective effects in ischemic stroke by activating the PI3K/Akt/mTOR signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and growth. By activating this cascade, THP is thought to inhibit autophagy, a cellular process that can contribute to cell death in the context of ischemia.[1]
References
- 1. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperine suppresses cerebral ischemia-reperfusion-induced inflammation through the repression of COX-2, NOS-2, and NF-κB in middle cerebral artery occlusion rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piperine ameliorates ischemic stroke-induced brain injury in rats by regulating the PI3K/AKT/mTOR pathway [agris.fao.org]
Tetrahydropiperine: A Comparative Analysis of Bioactivity Across Diverse Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the bioactivity of Tetrahydropiperine (THP), a derivative of piperine, across various cell line models. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of THP's therapeutic potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and workflows.
Overview of this compound (THP)
This compound, also known as Cosmoperine®, is a synthetic derivative of piperine, the primary alkaloid found in black pepper.[1] Unlike its parent compound, THP is not pungent and exhibits enhanced stability and solubility.[1][2] It is primarily recognized for its function as a bioenhancer, significantly improving the absorption and bioavailability of co-administered drugs and nutrients, particularly in topical applications.[1][2][3][4] Beyond its role as a permeation enhancer, research has illuminated its direct pharmacological activities, including neuroprotective and anti-inflammatory effects.
Comparative Bioactivity Data
The following tables summarize the quantitative effects of this compound and its related compounds in various in vitro models.
Table 1: Enzyme Inhibition and Receptor Activation
| Compound | Target | System/Cell Line | Bioactivity Metric | Value | Reference |
| This compound | CYP1A1/AHH | Rat Liver Microsomes | IC₅₀ | 23 µM | [5][6] |
| This compound | MOCD | Rat Liver Microsomes | IC₅₀ | 25 µM | [6] |
| This compound | MOCD | Rat Liver Microsomes | Kᵢ | 35 µM | [5] |
| This compound | TRPV1 | Not Specified | EC₅₀ | 6.3 µM | [6] |
-
AHH: Arylhydrocarbon Hydroxylase
-
MOCD: 7-methoxycoumarin O-demethylase
-
TRPV1: Transient Receptor Potential Vanilloid Type 1
-
IC₅₀: Half-maximal inhibitory concentration
-
Kᵢ: Inhibitor constant
-
EC₅₀: Half-maximal effective concentration
Table 2: Anti-Inflammatory and Neuroprotective Effects
| Compound | Cell Line | Model | Key Effect | Signaling Pathway | Reference |
| Tetrahydropiperic Acid (THPA) * | RAW 264.7 Macrophages | LPS Stimulation | Inhibition of NO, TNF-α, IL-6, IL-1β, iNOS, COX-2 | Downregulation of NF-κB | [7][8] |
| Piperine | RAW 264.7 Macrophages | LPS Stimulation | Inhibition of PGE₂, NO, TNF-α, iNOS, COX-2 | Inhibition of NF-κB | [9] |
| This compound | PC-12 Cells | Oxygen-Glucose Deprivation | Enhanced neuronal survival | Activation of PI3K/Akt/mTOR | [10] |
Note: Data for Tetrahydropiperic Acid (THPA), a close derivative of THP, is included for comparative context regarding anti-inflammatory mechanisms.
Experimental Protocols
This section details the methodologies for key experiments used to assess the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or control substances. Include wells with medium only for background control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).[11] Add 10 µL of the MTT stock solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the insoluble formazan crystals.[11]
-
Data Acquisition: Mix thoroughly to ensure complete solubilization. Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Nitric Oxide (NO) Production Assay (Griess Test)
This assay quantifies nitric oxide production by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant. It is commonly used to assess anti-inflammatory activity in LPS-stimulated macrophages.
-
Cell Culture and Stimulation: Plate RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells with various concentrations of THP for 1-2 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and subsequent NO production. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubation and Measurement: Incubate the mixture for 10-15 minutes at room temperature, protected from light. The presence of nitrite will lead to the formation of a purple azo compound.
-
Quantification: Measure the absorbance at 540 nm. The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Electrophoresis: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-Akt, Akt, p-NF-κB, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system. The band intensity is quantified using densitometry software.
Signaling Pathways and Visualizations
THP exerts its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and a standard experimental workflow.
Experimental Workflow: Cell Viability Assessment
Caption: Workflow for assessing cell viability using the MTT assay.
THP's Neuroprotective Mechanism via PI3K/Akt/mTOR Pathway
In models of ischemic stroke, THP demonstrates neuroprotective properties by activating the PI3K/Akt/mTOR signaling cascade, which in turn inhibits autophagy-related cell death.[10]
Caption: THP activates the PI3K/Akt/mTOR pathway to inhibit autophagy.
Anti-Inflammatory Mechanism via NF-κB Pathway
Based on studies of its close analogue THPA and its precursor piperine, THP is proposed to exert anti-inflammatory effects by inhibiting the NF-κB pathway, a central regulator of inflammation.[7][8][9]
Caption: THP inhibits the NF-κB pathway, reducing inflammatory gene expression.
Conclusion
This compound demonstrates significant and varied bioactivity in vitro. Its well-established role as a bioavailability enhancer is complemented by direct pharmacological effects, including neuroprotection in PC-12 cells through the activation of the PI3K/Akt/mTOR pathway and potent anti-inflammatory potential suggested by the activity of related compounds in RAW 264.7 macrophages via NF-κB inhibition. The quantitative data indicate that THP is active in the low micromolar range for several targets. These findings, supported by detailed protocols and mechanistic visualizations, underscore the potential of THP as a versatile therapeutic agent and a valuable tool in drug formulation and development. Further cross-validation in additional cell lines is warranted to fully elucidate its spectrum of activity.
References
- 1. cipherskincare.com [cipherskincare.com]
- 2. What Makes this compound Different From Other Piperine Compounds? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 3. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperine inhibits LPS induced expression of inflammatory mediators in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrahydropiperine Delivery Systems: A Guide for Researchers
Introduction: Tetrahydropiperine (THP), a derivative of piperine, has garnered significant interest in the pharmaceutical and nutraceutical industries due to its superior bio-enhancing capabilities. Its ability to improve the absorption and bioavailability of various co-administered drugs and nutrients makes it a valuable excipient in formulation development. However, the effective delivery of THP itself is crucial to maximizing its potential. This guide provides a head-to-head comparison of different delivery systems for this compound, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. While direct comparative studies on various THP delivery systems are limited, this guide draws upon established principles and data from studies on its parent compound, piperine, to provide a comprehensive overview.
Performance Comparison of this compound Delivery Systems
The selection of an appropriate delivery system for THP is critical to optimize its bioavailability-enhancing effects. This section compares the performance of common nano-delivery systems, including nanoparticles, liposomes, solid lipid nanoparticles (SLNs), and nanoemulsions. The following tables summarize key quantitative data extrapolated from studies on piperine and principles of nano-delivery systems, which are expected to be applicable to THP.
Table 1: Physicochemical Properties of Different THP Delivery Systems
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| Nanoparticles (Polymeric) | 150 - 300[1] | < 0.3[1] | -20 to -30 | 5 - 15 | 70 - 90 |
| Liposomes | 100 - 250[2] | < 0.3 | -15 to +45[3] | 2 - 10 | 60 - 85[4] |
| Solid Lipid Nanoparticles (SLNs) | 100 - 400[5] | 0.1 - 0.4 | -20 to -40 | 5 - 20 | 80 - 95[6] |
| Nanoemulsions | 20 - 200[7][8] | < 0.2 | -10 to -30 | 1 - 10 | > 90[9] |
Table 2: In Vitro Performance of Different THP Delivery Systems
| Delivery System | In Vitro Drug Release (%, 24h) | Stability (at 4°C) |
| Nanoparticles (Polymeric) | 40 - 70 (Sustained) | Good (several months) |
| Liposomes | 50 - 80 (Biphasic)[4] | Moderate (weeks to months)[3] |
| Solid Lipid Nanoparticles (SLNs) | 30 - 60 (Sustained)[6] | Good (several months)[6] |
| Nanoemulsions | 70 - 95 (Rapid)[10] | High (over a year)[11] |
Table 3: Bioavailability Enhancement of Co-administered Compounds with THP Delivery Systems
| Delivery System for THP | Co-administered Compound | Fold Increase in Bioavailability |
| Self-Emulsifying Drug Delivery Systems (SEDDS) for Piperine | Piperine | 5.2-fold (AUC)[12] |
| Nanoemulsion of Piperine | Piperine | Significantly improved[10] |
| Solid Lipid Nanoparticles (SLNs) of Piperine | Piperine | Enhanced brain delivery[13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of THP delivery systems.
Particle Size and Zeta Potential Analysis
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the nanoparticles in a colloidal suspension. The Brownian motion of the particles causes fluctuations in the intensity of scattered light, which is then correlated to the particle size. The zeta potential, a measure of the surface charge of the nanoparticles, is determined by measuring the electrophoretic mobility of the particles in an electric field.
Protocol:
-
Sample Preparation: Dilute the nanoparticle suspension with deionized water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects. The solution should be clear to slightly hazy.[14]
-
Instrumentation: Use a Zetasizer Nano ZS (Malvern Instruments) or a similar instrument.
-
Measurement:
-
Equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Transfer the diluted sample into a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.
-
Perform the measurement, typically consisting of multiple runs.
-
-
Data Analysis: The instrument software calculates the average particle size, polydispersity index (PDI), and zeta potential. The PDI value indicates the breadth of the size distribution, with values below 0.3 generally considered acceptable for monodisperse populations.[1]
Encapsulation Efficiency and Drug Loading Determination
Principle: High-Performance Liquid Chromatography (HPLC) is a common method to quantify the amount of THP encapsulated within the delivery system. The unencapsulated drug is separated from the nanoparticles, and the amount of encapsulated drug is determined by lysing the nanoparticles and quantifying the released THP.
Protocol:
-
Separation of Free Drug:
-
Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Alternatively, use centrifugal filter units with a suitable molecular weight cutoff to separate the nanoparticles from the aqueous phase containing the free drug.
-
-
Quantification of Free Drug: Analyze the supernatant or filtrate from the previous step using a validated HPLC method to determine the concentration of unencapsulated THP.
-
Quantification of Encapsulated Drug:
-
Disrupt the nanoparticle pellet or the retentate from the filter unit using a suitable solvent (e.g., methanol, acetonitrile) to release the encapsulated THP.
-
Analyze the resulting solution using the same HPLC method to determine the total amount of THP in the formulation.
-
-
HPLC Conditions (Example for Piperine, adaptable for THP):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Detection: UV detection at a wavelength where THP has maximum absorbance (e.g., around 340 nm for piperine).[16]
-
-
Calculations:
-
Encapsulation Efficiency (%EE): [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (%DL): [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In Vitro Drug Release Study
Principle: The dialysis bag method is a widely used technique to study the in vitro release of drugs from nanoparticulate systems. The nanoparticle formulation is placed in a dialysis bag with a specific molecular weight cutoff that allows the released drug to diffuse into the surrounding release medium, while retaining the nanoparticles.
Protocol:
-
Preparation:
-
Select a dialysis membrane with a molecular weight cutoff (MWCO) that is permeable to free THP but impermeable to the nanoparticles (e.g., 10-14 kDa).
-
Soak the dialysis membrane in the release medium for a specified time before use.
-
-
Procedure:
-
Place a known amount of the THP-loaded nanoparticle suspension into the dialysis bag and seal it.
-
Immerse the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.[17]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis: Analyze the withdrawn samples for THP concentration using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the in vitro release profile.
Stability Studies
Principle: The stability of the THP delivery system is assessed by monitoring its physicochemical properties over time under specific storage conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[18]
Protocol:
-
Storage Conditions: Store the THP-loaded delivery systems in appropriate containers at different temperature and humidity conditions, for example:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[18]
-
-
Testing Intervals: At specified time points (e.g., 0, 1, 3, and 6 months for accelerated studies; and 0, 3, 6, 9, 12, 18, and 24 months for long-term studies), withdraw samples and analyze them for key parameters.[19]
-
Parameters to be Monitored:
-
Physical Appearance: Visual inspection for any changes in color, clarity, or presence of aggregates.
-
Particle Size and PDI: Measured using DLS to detect any aggregation or particle growth.
-
Zeta Potential: To assess changes in surface charge that could indicate instability.
-
Encapsulation Efficiency: To determine if there is any leakage of the encapsulated THP over time.
-
Drug Content: To ensure the chemical stability of THP within the formulation.
-
Mandatory Visualizations
The following diagrams illustrate key concepts related to this compound's mechanism of action and the experimental workflow for its delivery system characterization.
Caption: PI3K/Akt/mTOR signaling pathway activated by this compound.
Caption: Experimental workflow for THP delivery system characterization.
References
- 1. Quantitative comparison of the protein corona of nanoparticles with different matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative physicochemical characterization and bioavailability of nano-liposomes formed by mixing lipids at different ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanocarriers for Biomedicine: From Lipid Formulations to Inorganic and Hybrid Nanoparticles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of solid lipid nanoparticles containing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nanoemulsion: A Review on Mechanisms for the Transdermal Delivery of Hydrophobic and Hydrophilic Drugs | MDPI [mdpi.com]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. mdpi.com [mdpi.com]
- 10. Formulation of Piperine-Loaded Nanoemulsion: In Vitro Characterization, Ex Vivo Evaluation, and Cell Viability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers [pubmed.ncbi.nlm.nih.gov]
- 14. research.colostate.edu [research.colostate.edu]
- 15. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 16. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 17. mdpi.com [mdpi.com]
- 18. purple-diamond.com [purple-diamond.com]
- 19. jddtonline.info [jddtonline.info]
Independent replication of published studies on Tetrahydropiperine's effects
Disclaimer: This guide provides a comparative summary of findings from published scientific literature on the effects of Tetrahydropiperine (THP). The studies cited have not been independently replicated, and therefore, the results should be interpreted as reported findings rather than definitively confirmed effects. This document is intended for an audience of researchers, scientists, and drug development professionals.
This compound (THP), a derivative of piperine from black pepper, is gaining interest in the scientific community for its potential therapeutic and bioavailability-enhancing properties. This guide synthesizes data from various studies to offer a comparative overview of its reported biological effects and mechanisms of action.
Reported Biological Effects of this compound
Neuroprotective Effects in Ischemic Stroke
One of the significant reported effects of THP is its neuroprotective action in the context of ischemic stroke. A study suggests that THP may confer these protective effects by activating the PI3K/Akt/mTOR signaling pathway, which subsequently leads to the inhibition of autophagy, a cellular process that can contribute to neuronal damage in ischemic conditions.[1] In experimental models, THP was observed to improve behavioral outcomes, reduce cerebral infarction area, and enhance neuronal survival.[1]
Anti-inflammatory Properties
While direct studies on the anti-inflammatory mechanism of THP are emerging, research on its close analog, tetrahydropiperic acid (THPA), has shown potent anti-inflammatory activity. THPA was found to suppress the production of pro-inflammatory mediators such as nitric oxide, TNF-α, IL-6, and IL-1β.[2] The underlying mechanism for this effect is the downregulation of the NF-κB signaling pathway.[2] Given the structural similarity, it is plausible that THP shares a similar anti-inflammatory mechanism.
Bioavailability Enhancement
THP is perhaps most well-known for its role as a bioavailability enhancer for topical applications.[3][4][5] It is reported to improve the permeation of active compounds through the skin.[3][4][5] The proposed mechanism for the bioavailability-enhancing effects of piperine and its derivatives is the inhibition of cytochrome P450 (CYP450) enzymes, which are involved in the metabolism of many drugs.[6]
TRPV1 Receptor Agonism
As a derivative of piperine, THP is expected to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor involved in pain sensation. Piperine has been shown to be an agonist of the TRPV1 receptor, though it is less potent than capsaicin.[7][8] This interaction may contribute to some of the physiological effects observed with THP.
Quantitative Data Summary
The following tables summarize the available quantitative data from the cited studies. It is important to note the different experimental conditions under which these values were obtained.
| Compound | Parameter | Value | Biological Context |
| Piperine | EC50 | 37.9 ± 1.9 µM | Human TRPV1 receptor activation[7][8] |
| Piperine | EC50 | 4.14 x 10⁻⁴ M | TRPV1 activation in PC-3 cells[9] |
| This compound | Topical Dose | 0.01% - 0.1% w/w | Skin permeation enhancement[5][10] |
| This compound | Oral Dose | 0.00005 - 50 mg/kg | Increased bioavailability of nutrients/drugs[10] |
Detailed Experimental Protocols
Neuroprotection Assay (Ischemic Stroke Model)
-
In-vivo Model: A permanent middle cerebral artery occlusion model in adult male Sprague-Dawley rats was used to simulate ischemic stroke.[1]
-
In-vitro Model: PC-12 cells were subjected to oxygen-glucose deprivation (OGD) to mimic ischemic conditions at a cellular level.[1]
-
Methodologies:
-
Behavioral and Neurological Assessment: Open field test, Longa score, balance beam test, and forelimb grip test were employed to measure motor and neurological functions.[1]
-
Histological Analysis: Hematoxylin and eosin (HE) and Nissl staining were used to examine morphological changes in brain tissue.[1]
-
Protein Expression Analysis: Western blot was performed to analyze the expression of proteins involved in the PI3K/Akt/mTOR pathway and autophagy.[1]
-
Cell Viability: CCK-8 assay was used to determine cell survival rates in the OGD model.[1]
-
Anti-inflammatory Assay
-
In-vitro Model: RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS) were used to assess anti-inflammatory effects.[2]
-
In-vivo Model: Carrageenan-induced paw edema and LPS-induced systemic inflammation in mice were used as models of acute inflammation.[2]
-
Methodologies:
-
Measurement of Inflammatory Mediators: The production of nitric oxide and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) was quantified.[2]
-
Protein Expression Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) were determined.[2]
-
Histological Examination: Tissue samples from the in-vivo models were analyzed for inflammatory cell infiltration and tissue damage.[2]
-
Topical Bioavailability Assay (Franz Diffusion Cell)
-
Model: An in-vitro Franz diffusion cell setup with a graft of mouse abdominal skin was utilized.[3][10]
-
Procedure:
-
The mouse skin is mounted between the donor and receptor compartments of the Franz diffusion cell.
-
A test drug, with or without THP, is applied to the donor compartment (the side corresponding to the outer layer of the skin).
-
The amount of the drug that permeates through the skin into the receptor compartment is measured at predetermined time intervals using UV/VIS spectrophotometry.[10]
-
Signaling Pathways and Experimental Workflows
Caption: PI3K/Akt/mTOR signaling pathway activated by this compound.
Caption: Anti-inflammatory pathway downregulated by a THP analog.
Caption: Experimental workflow for assessing topical bioavailability.
References
- 1. This compound, a natural alkaloid with neuroprotective effects in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and anti-inflammatory activity of this compound, piperic acid, and tetrahydropiperic acid via down regulation of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 4. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic Interactions of Herbs with Cytochrome P450 and P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacodynamics of TRPV1 Agonists in a Bioassay Using Human PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6849645B2 - Method of increased bioavailability of nutrients and pharmaceutical preparations with this compound and its analogues and derivatives - Google Patents [patents.google.com]
Assessing the Long-Term Efficacy and Safety of Tetrahydropiperine in Animal Models: A Comparative Guide
An in-depth analysis of Tetrahydropiperine (THP) as a bioavailability enhancer reveals a promising profile, though comprehensive long-term safety and efficacy data from animal models remain limited. This guide provides a comparative assessment of THP, primarily leveraging data from its well-studied parent compound, piperine, and contextualizes its performance against other bioavailability-enhancing agents. This information is intended for researchers, scientists, and drug development professionals to inform preclinical research and development decisions.
This compound (THP), a derivative of piperine, is gaining attention for its potential as a superior bioavailability enhancer. While preliminary information suggests it may have an exceptional safety profile and enhanced efficacy, a thorough review of published literature indicates a scarcity of long-term animal studies specifically focused on THP. Consequently, this guide will draw heavily on the extensive research conducted on piperine to provide a surrogate analysis of the potential long-term effects of THP, while clearly noting the areas where data is lacking.
Comparative Efficacy of Bioavailability Enhancers
The primary function of bioavailability enhancers like THP and piperine is to increase the systemic exposure of co-administered drugs. This is often achieved through the inhibition of metabolic enzymes, such as Cytochrome P450 3A4 (CYP3A4), and drug efflux transporters like P-glycoprotein (P-gp).
Table 1: Efficacy of Piperine as a Bioavailability Enhancer in Animal Models
| Co-administered Drug | Animal Model | Piperine Dose | Route of Administration | Percentage Increase in Bioavailability (AUC) | Reference |
| Domperidone | Male Wistar Rats | Pretreatment | Oral | Significantly Increased | [1] |
| Curcumin | Rats | 20 mg/kg | Oral | 154% | [2] |
| Aflatoxin | Rats | 1.12 mg/kg | Oral | Decreased hepatic injuries | [3] |
Note: AUC (Area Under the Curve) represents the total drug exposure over time.
Long-Term Safety and Toxicity Profile
Table 2: Summary of Long-Term and Subchronic Toxicity of Piperine in Animal Models
| Study Duration | Animal Model | Dosing Regimen | Key Findings | NOAEL | Reference |
| 90 days | Sprague-Dawley Rats | 0, 5, 15, or 50 mg/kg bw/day (in diet) | No adverse effects attributable to piperine ingestion. Statistically significant changes in plasma cholesterol levels were not considered adverse by the authors. | 50 mg/kg bw/day | [4] |
| 21 days (Subchronic) | Male BALB/c Mice | 17.5, 35, 70, and 140 mg/kg bw/day (oral) | Liver toxicity observed at 35, 70, and 140 mg/kg. Kidney and lung toxicity at 140 mg/kg. | <35 mg/kg bw/day | [5][6] |
| 7 days (Subacute) | Female Rats | 100, 250, 350, or 500 mg/kg bw/day (oral) | Reduced body weight gain and stomach hemorrhage at 250 mg/kg. Deaths and histopathological changes in stomach, urinary bladder, adrenal glands, and small intestine at 350 and 500 mg/kg. | 100 mg/kg bw/day | [7] |
NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
Mechanism of Action: Signaling Pathways and Experimental Workflows
The primary mechanism by which piperine and likely THP enhance bioavailability is through the modulation of drug metabolism and transport. This is primarily achieved by inhibiting the function of CYP3A4 enzymes and the P-glycoprotein efflux pump.
Experimental Workflow for Assessing Bioavailability Enhancement
The following diagram illustrates a typical experimental workflow to assess the in vivo efficacy of a bioavailability enhancer like THP.
Experimental workflow for in vivo bioavailability assessment.
Signaling Pathway of CYP3A4 and P-gp Inhibition
The diagram below outlines the mechanism of action of piperine-like compounds in enhancing drug bioavailability by inhibiting key metabolic and transport pathways in an intestinal enterocyte.
Mechanism of bioavailability enhancement by THP/Piperine.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols typically employed in the assessment of bioavailability enhancers.
90-Day Repeated Dose Oral Toxicity Study in Rats (Based on OECD Guideline 408)
-
Test System: Healthy, young adult Sprague-Dawley rats, typically 8-10 weeks old at the start of the study. Both sexes are used, with an equal number of animals per dose group (e.g., 10 males and 10 females).
-
Housing and Diet: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They have access to standard laboratory chow and water ad libitum. The test substance (e.g., piperine) is incorporated into the diet at specified concentrations.
-
Dose Groups: At least three dose levels and a concurrent control group are used. Doses are selected based on previous acute or range-finding studies to establish a dose-response curve, including a high dose expected to produce some toxicity, a low dose with no expected effects, and an intermediate dose.
-
Administration: The test substance is administered daily in the diet for 90 days.
-
Observations:
-
Clinical Observations: Animals are observed daily for any signs of toxicity, including changes in behavior, appearance, and activity.
-
Body Weight and Food Consumption: Recorded weekly.
-
Ophthalmology: Examined prior to the study and at termination.
-
Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of a comprehensive range of parameters (e.g., red and white blood cell counts, hemoglobin, liver enzymes, kidney function markers, lipid profile).
-
Gross Necropsy: All animals are subjected to a full necropsy at the end of the study. All organs are examined macroscopically.
-
Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, heart, gonads) are weighed.
-
Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Any target organs identified are also examined in the lower dose groups.
-
-
Data Analysis: Statistical methods are used to compare the dose groups with the control group to identify any treatment-related effects. The NOAEL is determined as the highest dose at which no adverse effects are observed.
Conclusion and Future Directions
This compound holds considerable promise as a next-generation bioavailability enhancer. However, the current body of publicly available scientific literature lacks the specific, long-term animal efficacy and safety data required for a comprehensive risk-benefit assessment. The extensive data on its parent compound, piperine, suggests a favorable safety profile at lower doses, but also indicates potential for toxicity at higher concentrations.
For researchers and drug developers, this necessitates a cautious approach. While the potential for enhanced bioavailability is attractive, further dedicated, long-term preclinical studies on THP are essential to establish its safety and efficacy profile definitively. These studies should follow standardized guidelines, such as those from the OECD, to ensure the data is robust and can support regulatory submissions. Future research should also focus on direct comparative studies between THP, piperine, and other bioavailability enhancers to quantify their relative performance and safety margins.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Review on Pharmacotherapeutics of Herbal Bioenhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral administration of piperine for the control of aflatoxin intoxication in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absence of adverse effects following administration of piperine in the diet of Sprague-Dawley rats for 90 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Safety Aspects of the Use of Isolated Piperine Ingested as a Bolus - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Tetrahydropiperine Bioavailability: A Comparative Guide to Formulation Strategies
For Researchers, Scientists, and Drug Development Professionals
Tetrahydropiperine (THP), a derivative of piperine, holds significant promise as a bioavailability enhancer for a wide range of pharmaceuticals and nutraceuticals. However, its own lipophilic nature presents challenges for optimal absorption. This guide provides a comparative analysis of different formulation strategies designed to improve the oral bioavailability of THP, supported by experimental data and detailed methodologies.
Data Presentation: Pharmacokinetic Parameters
The oral bioavailability of a drug is primarily assessed by its pharmacokinetic profile, specifically the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve or AUC). The following table summarizes pharmacokinetic data from a comparative study on l-tetrahydropalmatine (l-THP), a structurally similar alkaloid, to illustrate the potential impact of advanced formulations on a THP-like compound. This study compared a standard suspension to a liquid self-microemulsifying drug delivery system (SMEDDS) and a solidified pellet form of the SMEDDS in a rabbit model.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| l-THP Suspension | 15.2 ± 3.1 | 1.5 ± 0.5 | 65.7 ± 12.3 | 100 |
| Liquid SMEDDS | 42.8 ± 7.5 | 1.0 ± 0.3 | 195.8 ± 35.4 | 298.02 |
| Pellet-SMEDDS | 40.5 ± 6.9 | 1.2 ± 0.4 | 188.2 ± 31.9 | 286.45 |
Disclaimer: The data presented is for l-tetrahydropalmatine (l-THP) and is intended to be illustrative of the potential of these formulation technologies for this compound (THP), given the lack of directly comparable published data for different THP formulations.[1][2]
The results clearly demonstrate a significant enhancement in both the rate and extent of absorption of l-THP when formulated as a SMEDDS, with a nearly 3-fold increase in bioavailability compared to the simple suspension.[1][2] The solidified pellet form of the SMEDDS also showed comparable bioavailability to the liquid form, offering a potential advantage in terms of dosage form design and stability.[1][2]
Key Formulation Strategies for Enhanced Bioavailability
Several advanced formulation strategies can be employed to overcome the solubility and permeability challenges of lipophilic compounds like this compound.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This increases the surface area for absorption and can bypass the dissolution rate-limiting step.[1][2]
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids. They offer advantages such as controlled release, protection of the encapsulated drug from degradation, and the potential for lymphatic uptake, which can bypass first-pass metabolism.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids. This unstructured solid matrix provides a higher drug loading capacity and reduces potential drug expulsion during storage compared to SLNs.
-
Nanoemulsions: These are kinetically stable, sub-micron sized emulsions that can significantly increase the surface area for drug absorption and improve membrane permeability.
Experimental Protocols
A typical in vivo bioavailability study to compare different formulations of a poorly soluble compound like this compound in a rat model involves the following key steps:
Animal Model and Dosing
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used. Animals are fasted overnight before the experiment to minimize food effects on drug absorption.
-
Formulation Preparation:
-
Suspension: this compound is suspended in an aqueous vehicle, often containing a suspending agent like carboxymethyl cellulose.
-
Advanced Formulations (SMEDDS, SLN, etc.): this compound is incorporated into the specific formulation using appropriate methods (e.g., oil/surfactant mixing for SMEDDS, high-pressure homogenization for SLNs).
-
-
Administration: The formulations are administered orally via gavage at a predetermined dose.
Blood Sampling
-
Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing.
-
Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method: UPLC-MS/MS for this compound Quantification
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile) followed by centrifugation to remove precipitated proteins.
-
Chromatographic Separation: The supernatant is injected into an Ultra-Performance Liquid Chromatography (UPLC) system. A C18 column is commonly used to separate this compound from endogenous plasma components. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid).
-
Mass Spectrometric Detection: A tandem mass spectrometer (MS/MS) is used for detection. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for quantifying this compound. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.
-
Data Analysis: A calibration curve is generated using standards of known this compound concentrations in blank plasma. The concentration of this compound in the study samples is determined by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
Pharmacokinetic Analysis
-
The plasma concentration-time data for each formulation group is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, using non-compartmental analysis software.
-
The relative bioavailability of the test formulations is calculated by comparing their AUC values to that of the control formulation (e.g., suspension).
Mandatory Visualizations
Caption: Experimental workflow for a comparative in vivo bioavailability study.
References
Validating the identified mechanism of action of Tetrahydropiperine through genetic knockout models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tetrahydropiperine (THP) with alternative bioenhancers and outlines proposed validation of its mechanism of action using genetic knockout models.
This compound (THP), a derivative of piperine from black pepper, has emerged as a potent bioavailability enhancer, increasing the absorption and efficacy of various compounds.[1][2] Its multifaceted mechanism of action, however, warrants rigorous validation to fully understand its therapeutic potential and ensure target specificity. This guide delves into the proposed mechanisms of THP and presents a framework for their validation through genetic knockout models, alongside a comparative analysis with other bioenhancers.
Proposed Mechanisms of Action of this compound
THP's efficacy is attributed to several complementary mechanisms:
-
Enhanced Bioavailability: THP is primarily recognized for its ability to increase the absorption of co-administered drugs and nutrients. It is believed to achieve this by modulating the fluidity and permeability of cell membranes, thereby facilitating the passage of other molecules.[1][3]
-
Inhibition of Drug Metabolism: THP inhibits key cytochrome P450 enzymes, such as CYP1A1, which are responsible for the first-pass metabolism of many drugs in the liver. By reducing metabolic breakdown, THP increases the systemic circulation and bioavailability of these drugs.[4]
-
Modulation of Signaling Pathways: Recent studies have indicated that THP can directly influence cellular signaling. It has been shown to activate the PI3K/Akt/mTOR pathway , which plays a crucial role in cell survival and proliferation, and to exert anti-inflammatory effects by downregulating the NF-κB signaling pathway .[5][6]
-
TRPV1 Agonism: THP acts as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel involved in pain perception and inflammation.[7]
Validating Mechanisms with Genetic Knockout Models: A Proposed Strategy
To date, there is a notable absence of published studies that have specifically employed genetic knockout models to validate the mechanism of action of this compound. However, the availability of established knockout models for THP's putative targets offers a clear path for future validation studies.
Proposed Experimental Workflow for Validating THP's Bioenhancing and Signaling Effects
Caption: Proposed workflow for validating THP's mechanism using knockout models.
Comparative Analysis of this compound and Alternative Bioenhancers
THP exhibits several advantages over its parent compound, piperine, and other traditional bioenhancers. Its saturated structure contributes to greater metabolic stability and reduced susceptibility to oxidative degradation.[1]
| Feature | This compound (THP) | Piperine | Other Traditional Bioenhancers (e.g., Gingerol) |
| Bioenhancement Efficacy | High; reported to be up to 300% more effective than conventional enhancers[2] | Moderate to High | Variable |
| Mechanism of Action | - Inhibition of CYP450 enzymes- Modulation of membrane permeability- PI3K/Akt/mTOR activation- NF-κB inhibition- TRPV1 agonism | - Inhibition of CYP450 enzymes- Modulation of membrane permeability | Primarily through inhibition of P-glycoprotein and CYP3A4 |
| Metabolic Stability | High due to saturated structure[1] | Lower than THP | Variable |
| Safety Profile | Favorable, with minimal adverse effects reported in long-term studies[2] | Generally safe, but can have gastrointestinal side effects at high doses | Generally safe, but potential for drug interactions exists |
| Source | Synthetic derivative of piperine | Natural alkaloid from black pepper | Natural compounds from various plants |
Signaling Pathways Modulated by this compound
The modulation of key signaling pathways by THP is a significant aspect of its mechanism of action, extending its potential therapeutic applications beyond bioenhancement.
PI3K/Akt/mTOR Signaling Pathway
Caption: THP activates the PI3K/Akt/mTOR pathway, promoting cell survival.
NF-κB Signaling Pathway
Caption: THP inhibits the NF-κB pathway, reducing inflammation.
Detailed Experimental Protocols
Western Blot Analysis of PI3K/Akt/mTOR Pathway Activation
Objective: To determine the effect of THP on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293T) to 70-80% confluency. Treat cells with THP at various concentrations for a specified time. Include a vehicle control.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
NF-κB Luciferase Reporter Assay
Objective: To quantify the effect of THP on NF-κB transcriptional activity.
Methodology:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293T) in a 96-well plate. Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.[1][4]
-
Treatment: After 24 hours, treat the cells with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of THP at various concentrations.[5]
-
Cell Lysis and Luciferase Assay: After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the NF-κB activity in THP-treated cells to that in untreated controls.
Conclusion
This compound holds significant promise as a bioenhancer and a modulator of key cellular signaling pathways. While its mechanisms of action are supported by a growing body of evidence, definitive validation through genetic knockout models is a critical next step. The proposed experimental workflows in this guide offer a clear roadmap for researchers to rigorously test the role of specific molecular targets in mediating the effects of THP. Such studies will not only solidify our understanding of this compound but also pave the way for its rational development in a wide range of therapeutic applications.
References
- 1. bowdish.ca [bowdish.ca]
- 2. What Makes this compound Different From Other Piperine Compounds? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 7. Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins [bio-protocol.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tetrahydropiperine
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and protecting the ecosystem. Tetrahydropiperine, a derivative of piperine, requires careful handling and disposal due to its potential hazards. This document provides essential, step-by-step guidance for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.
I. Hazard Profile of this compound
Before handling and disposal, it is crucial to be aware of the hazards associated with this compound. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
Given its high aquatic toxicity, it is imperative to prevent this compound from entering drains or water courses.
II. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is designed to minimize exposure risks and ensure regulatory compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles with side-shields, protective gloves (chemically resistant), and a lab coat.
2. Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated items like gloves, paper towels, and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and chemically compatible container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated puncture-resistant sharps container.
3. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
-
Provide secondary containment to prevent spills from reaching drains.
5. Disposal Procedure:
-
This compound waste must be disposed of through an approved hazardous waste disposal service. Do not dispose of this compound down the sink or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
6. Accidental Spills:
-
In the event of a spill, evacuate the immediate area if necessary.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., alcohol), and collect the decontamination materials as hazardous waste.
-
For large spills, contact your institution's EHS or emergency response team immediately.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
This comprehensive guide provides the necessary information for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific waste management policies and your chemical hygiene plan.
Essential Safety and Operational Guide for Handling Tetrahydropiperine
This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of Tetrahydropiperine, tailored for research, scientific, and drug development professionals. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Chemical and Physical Properties
This compound is a derivative of piperine, the active component in black pepper.[1] It is characterized as a light yellow or off-white crystalline powder or a low-melting solid with a characteristic odor.[2][3][4] It is readily soluble in organic solvents such as chloroform and methanol but is insoluble in water.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₇H₂₃NO₃ | [1][5][6] |
| Molecular Weight | ~289.4 g/mol | [5][6][7] |
| Appearance | Light yellow crystalline powder / Off-white solid | [2][4] |
| Melting Range | 41°C - 45°C | [3][4] |
| Solubility | Soluble in chloroform, methanol, ethanol; Insoluble in water | [2][3][4] |
Hazard Identification and GHS Classification
This compound presents specific health and environmental hazards that necessitate careful handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust or aerosols.[5][8]
| Hazard Class | GHS Classification | Hazard Statement | Source(s) |
| Acute Toxicity | Oral (Category 4) | H302: Harmful if swallowed | [5] |
| Eye Irritation | Eye Irritation 2A | H319: Causes serious eye irritation | [9] |
| Aquatic Toxicity | Acute (Category 1) | H400: Very toxic to aquatic life | [5] |
| Aquatic Toxicity | Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects | [5] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes, dust, and aerosols that can cause serious eye irritation.[5][9] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. The exact breakthrough time should be confirmed with the glove manufacturer, as resistance can vary.[5][9][10] |
| Body Protection | Impervious clothing or laboratory coat with long sleeves and tight-fitting cuffs | Minimizes skin exposure. For tasks with a high risk of splashes, a disposable, low-permeability gown is recommended.[5][11] |
| Respiratory Protection | NIOSH-approved respirator | Required when dust or aerosols may be generated. Use in a well-ventilated area, preferably within a chemical fume hood.[5][8] |
..
Caption: Workflow for selecting appropriate PPE based on task-specific risks. ..
Operational and Disposal Plans
Standard Operating Procedure for Handling
This protocol outlines the step-by-step process for safely handling this compound in a laboratory setting.
-
Preparation:
-
Handling:
-
Storage:
..
Caption: Standard operating procedure for handling this compound. ..
Disposal Plan
Proper disposal is crucial to prevent environmental contamination, given the substance's high toxicity to aquatic life.[5]
-
Waste Collection: All contaminated materials (e.g., gloves, wipes, disposable gowns) and excess this compound should be collected in a suitable, closed, and clearly labeled container for hazardous waste.
-
Disposal Method: Dispose of the waste container through an approved waste disposal plant or a licensed chemical waste management company.[5]
-
Environmental Precautions: Do not allow the product to enter drains, water courses, or the soil.[5][8] Avoid release to the environment.[5]
Emergency Procedures
Immediate and appropriate action is vital in the event of an accidental release or exposure.
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.[8]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.[8]
-
Absorb: For spills, use an inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders).[5] Sweep up solid spills carefully to avoid creating dust.
-
Collect: Place the absorbed material or swept-up solid into a suitable container for disposal.[8]
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol.[5]
-
Dispose: Dispose of all contaminated materials as hazardous waste according to the disposal plan.[5]
..
Caption: Emergency response workflow for a this compound spill. ..
First Aid Measures
| Exposure Route | First Aid Instructions | Source(s) |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Separate eyelids to ensure adequate flushing. Seek immediate medical attention. | [5][8] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse skin thoroughly with large amounts of water. Seek medical attention. | [5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support (e.g., CPR). Avoid mouth-to-mouth resuscitation. Seek medical attention. | [5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention and call a poison center. | [5][8] |
References
- 1. CAS 23434-88-0: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 23434-88-0 [chemicalbook.com]
- 3. Chemistry of this compound - Cosmoperine® [cosmoperine.com]
- 4. somu-group.com [somu-group.com]
- 5. This compound|MSDS [dcchemicals.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | C17H23NO3 | CID 581676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 11. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
